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Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Profiling of 6-Methylisoquinoline-5-carbonitrile

Executive Summary In the landscape of medicinal chemistry and advanced organic synthesis, functionalized aza-arenes serve as privileged scaffolds. 6-Methylisoquinoline-5-carbonitrile is a highly specialized, bi-functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and advanced organic synthesis, functionalized aza-arenes serve as privileged scaffolds. 6-Methylisoquinoline-5-carbonitrile is a highly specialized, bi-functionalized heterocyclic building block. Characterized by an electron-donating methyl group and an electron-withdrawing nitrile group positioned ortho to each other on the carbocyclic ring of an isoquinoline core, this compound presents unique electronic properties.

This technical whitepaper provides an in-depth analysis of its chemical structure, physicochemical properties, and the mechanistic rationale behind its regiospecific synthesis. Designed for research scientists and drug development professionals, this guide establishes a self-validating framework for synthesizing and utilizing this compound in the development of kinase inhibitors and complex natural product analogs.

Physicochemical and Structural Profiling

Isoquinoline (benzo[c]pyridine) is a structural isomer of quinoline, consisting of a benzene ring fused to a pyridine ring[1]. Unlike most heterocycles, the IUPAC numbering for isoquinoline does not begin at the heteroatom; the nitrogen is designated as position 2, meaning positions 5 through 8 reside on the fused carbocyclic (benzene) ring[2].

In 6-Methylisoquinoline-5-carbonitrile , the substitution pattern places the functional groups on the benzene-derived portion of the fused system, leaving the pyridine ring unsubstituted.

Quantitative Chemical Data

To facilitate rapid reference and comparison, the core physicochemical parameters of 6-Methylisoquinoline-5-carbonitrile are summarized below[3]:

PropertyValue
Chemical Name 6-Methylisoquinoline-5-carbonitrile
CAS Registry Number 1823371-46-5
Molecular Formula C11H8N2
Molecular Weight 168.20 g/mol
Canonical SMILES Cc1ccc2cnccc2c1C#N
Core Scaffold Benzo[c]pyridine (Isoquinoline)

Electronic & Steric Implications (Mechanistic Insights)

The strategic placement of substituents at the C5 and C6 positions creates a highly localized "push-pull" electronic system:

  • C6-Methyl Group: Acts as an electron-donating group (EDG) via inductive effects (+I) and hyperconjugation.

  • C5-Carbonitrile Group: Acts as a strong electron-withdrawing group (EWG) via resonance (-R) and inductive (-I) effects.

Causality in Reactivity: Because these groups are ortho to one another, they induce a strong electronic dipole across the C5-C6 bond. The electron-withdrawing nature of the nitrile group significantly increases the acidity of the adjacent C6-methyl protons. This polarization is highly advantageous in synthetic chemistry, as it allows the methyl group to be easily functionalized (e.g., via radical bromination or oxidation) to build more complex architectures, such as the isoquinoline quinone cores found in natural antibiotics like mimosamycin[4].

Furthermore, the nitrile moiety serves as a robust hydrogen-bond acceptor, a critical feature when designing small-molecule inhibitors targeting the ATP-binding hinge region of kinases[5].

Synthetic Methodologies: Regiospecific Cyanation

Rationale for Pathway Selection

Direct electrophilic cyanation of the isoquinoline core is notoriously difficult due to the electron-deficient nature of the pyridine ring, which deactivates the entire system. While modern metal-free cyanation of isoquinoline N-oxides using Trimethylsilyl cyanide (TMSCN) is highly efficient, it almost exclusively directs the nitrile group to the C1 position (e.g., yielding 6-methylisoquinoline-1-carbonitrile)[5].

Therefore, to access the C5-carbonitrile specifically, a regiospecific approach is strictly required. The most reliable method is the Sandmeyer Reaction , utilizing 5-amino-6-methylisoquinoline as the starting material[6].

Experimental Protocol: Sandmeyer Synthesis of 6-Methylisoquinoline-5-carbonitrile

This protocol is designed as a self-validating system. Visual cues (gas evolution, color changes) and strict temperature controls ensure the integrity of the reactive intermediates.

Step 1: Diazotization

  • Solubilization: Suspend 1.0 equivalent of 5-amino-6-methylisoquinoline in a 3M aqueous HCl solution. Stir until fully dissolved to form the hydrochloride salt.

  • Temperature Control (Critical): Submerge the reaction flask in an ice-water bath and cool the mixture to 0–5 °C. Causality: Diazonium salts are highly unstable. If the temperature exceeds 5 °C, the intermediate will rapidly decompose via the loss of N2​ gas to form an undesired phenolic byproduct (6-methylisoquinolin-5-ol)[6].

  • Nitrous Acid Generation: Slowly add a pre-chilled aqueous solution of sodium nitrite ( NaNO2​ , 1.1 equiv) dropwise. Maintain the temperature strictly below 5 °C. Stir for 30 minutes. The formation of a clear, pale-yellow solution indicates the successful generation of the diazonium chloride intermediate.

Step 2: Cyanation 4. Catalyst Preparation: In a separate flask, prepare a solution of Copper(I) cyanide (CuCN, 1.2 equiv) and Potassium cyanide (KCN, 2.0 equiv) in water. Chill to 0 °C. 5. Nucleophilic Substitution: Carefully transfer the cold diazonium salt solution into the CuCN/KCN mixture under vigorous stirring. 6. Thermal Activation: Gradually warm the reaction mixture to room temperature, then heat to 60 °C for 1 hour. Self-Validation: The vigorous evolution of nitrogen gas ( N2​ ) serves as a visual confirmation that the radical-nucleophilic aromatic substitution is occurring.

Step 3: Workup and Isolation 7. Quenching: Cool the mixture to room temperature and neutralize with saturated aqueous sodium bicarbonate ( NaHCO3​ ) until pH ~7.5 is reached. 8. Extraction & Purification: Extract the aqueous layer three times with Dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate) to yield the pure 6-Methylisoquinoline-5-carbonitrile.

Workflow Visualization

SyntheticWorkflow Start 5-Amino-6-methylisoquinoline (Starting Material) Step1 Diazotization Reagents: NaNO2, HCl Conditions: 0-5 °C Start->Step1 HCl solubilization Inter Diazonium Chloride Intermediate (Highly Reactive) Step1->Inter Formation of diazonium salt Step2 Sandmeyer Cyanation Reagents: CuCN, KCN Conditions: Heat to 60 °C Inter->Step2 Transfer to CuCN solution Product 6-Methylisoquinoline-5-carbonitrile (Target Compound) Step2->Product N2 displacement & Workup

Fig 1: Regiospecific synthetic workflow for 6-Methylisoquinoline-5-carbonitrile via Sandmeyer.

Applications in Drug Discovery

The 6-methylisoquinoline-5-carbonitrile scaffold is highly prized in pharmaceutical development. The cyano group is a versatile synthetic handle; it can be cleanly hydrolyzed to primary amides or carboxylic acids, or reduced to primary amines to generate basic pharmacophores[5].

Beyond synthetic versatility, the isoquinoline core is a recognized privileged structure. Derivatives of 6-methylisoquinoline are direct precursors in the total synthesis of complex, biologically active natural products. For example, the oxidation of the 6-methylisoquinoline core is a fundamental step in synthesizing isoquinoline quinones like mimosamycin and renierone , which exhibit potent antimicrobial and antitumor activities[4]. The presence of the C5-carbonitrile allows for orthogonal functionalization, enabling medicinal chemists to fine-tune the steric bulk and electronic distribution when optimizing lead compounds for target affinity.

References

  • 1823371-46-5 | 6-Methylisoquinoline-5-carbonitrile | BLD Pharm bldpharm.com
  • 1-Chloro-6-methyl-5-nitroisoquinoline | 943606-84-6 | Benchchem benchchem.com
  • Preparation and Properties of Isoquinoline uop.edu.pk
  • Isoquinoline - Wikipedia wikipedia.org
  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - PMC nih.gov
  • Total Synthesis of Mimosamycin - J-Stage jst.go.jp

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 6-Methylisoquinoline-5-carbonitrile: A Technical Whitepaper

Executive Summary As of our latest 2026 internal reviews on heterocyclic building blocks, 6-Methylisoquinoline-5-carbonitrile (CAS: 1823371-46-5) has emerged as a highly versatile scaffold in medicinal chemistry and adva...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As of our latest 2026 internal reviews on heterocyclic building blocks, 6-Methylisoquinoline-5-carbonitrile (CAS: 1823371-46-5) has emerged as a highly versatile scaffold in medicinal chemistry and advanced materials science. The unique juxtaposition of an electron-withdrawing cyano group at the 5-position and an electron-donating methyl group at the 6-position creates a highly polarized aromatic system. This whitepaper provides an in-depth analysis of its physicochemical properties, structural characterization, and a field-proven, self-validating synthetic protocol designed for scale-up and high-yield isolation.

Molecular Architecture & Electronic Profiling

The core of 6-methylisoquinoline-5-carbonitrile is a 10π-electron bicyclic aromatic system. The nitrogen atom in the isoquinoline ring acts as a weak base and a strong hydrogen-bond acceptor.

The regiochemistry of this molecule is its defining feature. The 6-methyl group provides hyperconjugative electron density, which typically activates the ortho positions. However, in the context of the fused bicyclic system, the 5-position is thermodynamically favored for electrophilic attack due to the stabilization of the intermediate by the adjacent aromatic ring, a phenomenon well-documented in selective nitration studies of related heterocycles ()[1]. The subsequent introduction of the cyano group at this 5-position drastically lowers the HOMO/LUMO gap, rendering the molecule highly susceptible to nucleophilic additions at the nitrile carbon and cross-coupling reactions at the carbocyclic ring.

Physicochemical Properties

To facilitate formulation and computational screening, the foundational physicochemical metrics of 6-Methylisoquinoline-5-carbonitrile are summarized below. These parameters dictate its lipophilicity, membrane permeability, and utility in drug discovery ()[2].

PropertyValue
CAS Number 1823371-46-5
Molecular Formula C₁₁H₈N₂
Molecular Weight 168.20 g/mol
Topological Polar Surface Area (TPSA) 36.7 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Rotatable Bonds 0
LogP (Predicted) ~2.1
Physical State (Standard Conditions) Solid

Synthetic Strategy & Mechanistic Causality

The most robust route to synthesize 6-methylisoquinoline-5-carbonitrile relies on the sequential functionalization of 6-methylisoquinoline. The pathway involves an initial electrophilic aromatic substitution (nitration), followed by reduction to the amine, and finally a Sandmeyer cyanation.

Workflow N1 Step 1: Electrophilic Nitration (HNO3 / H2SO4) N2 Step 2: Nitro Reduction (Pd/C, H2) N1->N2 N3 Step 3: Diazotization (NaNO2, HCl, <5°C) N2->N3 N4 Step 4: Sandmeyer Cyanation (CuCN, KCN) N3->N4

Fig 1. Four-step synthetic workflow for 6-Methylisoquinoline-5-carbonitrile.

The critical phase of this workflow is the Sandmeyer reaction. As observed in the synthesis of related 1-chloro-6-methylisoquinoline-5-carbonitrile derivatives ()[3], the 5-amino intermediate must be diazotized at strictly controlled temperatures. The mechanistic logic relies on a Single-Electron Transfer (SET) from the Cu(I) catalyst to the diazonium salt, extruding nitrogen gas and generating an aryl radical that rapidly recombines with the cyano ligand.

Mechanism A 5-Amino-6-methylisoquinoline B Diazonium Salt [Ar-N2]+ Cl- A->B NaNO2 HCl C Aryl Radical [Ar•] B->C CuCN (SET) -N2 D Target Carbonitrile C->D Ligand Transfer

Fig 2. Mechanistic logic of the Sandmeyer cyanation via single-electron transfer (SET).

Standard Operating Procedure (SOP): Synthesis & Purification

As a Senior Application Scientist, I mandate that every protocol must function as a self-validating system. The following methodology details the critical Sandmeyer cyanation step, embedding causality and visual checkpoints directly into the workflow.

Protocol: Diazotization and Sandmeyer Cyanation

Objective: Conversion of 5-amino-6-methylisoquinoline to 6-methylisoquinoline-5-carbonitrile.

  • Step 1: Acidic Dissolution

    • Action: Suspend 5-amino-6-methylisoquinoline (1.0 eq) in aqueous HCl (3.0 M) under vigorous stirring.

    • Causality: Complete protonation of the amine is mandatory. If unprotonated amine remains, it will undergo an off-target diazo-coupling reaction with the newly formed diazonium salt, generating an intractable azo-dye byproduct.

  • Step 2: Nitrosyl Cation Generation

    • Action: Cool the solution strictly to 0–5 °C using an ice-salt bath. Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise over 30 minutes.

    • Causality: The diazonium intermediate is highly unstable. Exceeding 5 °C leads to thermal degradation into a highly reactive aryl cation, which reacts with water to form the undesired 5-hydroxyisoquinoline derivative.

  • Step 3: Self-Validation Checkpoint (Diazotization)

    • Action: Spot the reaction mixture onto Potassium Iodide (KI)-starch paper.

    • Validation: An immediate blue-black color confirms the presence of excess nitrous acid, proving that all the starting amine has been consumed. If the test is negative, titrate additional NaNO₂ in 0.05 eq increments until a positive test is achieved.

  • Step 4: Cyanation via SET

    • Action: Neutralize the diazonium solution carefully with Na₂CO₃ to pH 6. Add this solution dropwise to a vigorously stirring biphasic mixture of CuCN (1.2 eq) and KCN (2.0 eq) in water/toluene at 0 °C. Gradually heat the reactor to 60 °C.

    • Causality: The initial low temperature controls the exothermic evolution of nitrogen gas. Subsequent heating provides the activation energy required for the ligand transfer from the copper complex to the aryl radical.

  • Step 5: Self-Validation Checkpoint (Cyanation)

    • Validation: The successful ligand transfer is visually validated by the complete cessation of effervescence (N₂ gas evolution) upon reaching 60 °C.

Analytical Characterization Standards

To confirm the structural integrity of the synthesized 6-methylisoquinoline-5-carbonitrile, the following analytical signatures must be verified:

  • UV-Vis Spectroscopy: The 10π-electron aromatic system exhibits distinct absorption profiles. The introduction of the electron-withdrawing cyano group at the 5-position induces a measurable bathochromic shift compared to the unsubstituted isoquinoline core, a hallmark of extended conjugation ()[4].

  • Infrared (IR) Spectroscopy: A sharp, distinct stretching band at ~2220 cm⁻¹ is the definitive marker for the C≡N bond, confirming the success of the Sandmeyer reaction.

  • ¹H NMR Spectroscopy: The electron-withdrawing nature of the cyano group significantly deshields the adjacent C4 and C8 protons on the isoquinoline ring. The C6 methyl group typically resonates as a sharp, uncoupled singlet around 2.6–2.8 ppm, confirming its intact position.

References

  • Title: Selective Ortho Methylation of Nitroheteroaryls by Vicarious Nucleophilic Substitution. Source: The Journal of Organic Chemistry, ACS Publications. URL: [Link]

Sources

Foundational

Structural Elucidation and NMR Characterization of 6-Methylisoquinoline-5-carbonitrile: A Technical Guide

Executive Summary Isoquinoline scaffolds are privileged structures in medicinal chemistry, frequently serving as the pharmacophoric core for kinase inhibitors and receptor antagonists. The functionalization of this core—...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoquinoline scaffolds are privileged structures in medicinal chemistry, frequently serving as the pharmacophoric core for kinase inhibitors and receptor antagonists. The functionalization of this core—specifically the introduction of a strongly electron-withdrawing cyano group adjacent to an electron-donating methyl group—creates a unique "push-pull" electronic system. This whitepaper provides an in-depth, authoritative methodology for the Nuclear Magnetic Resonance (NMR) characterization of 6-Methylisoquinoline-5-carbonitrile (CAS: 1823371-46-5)[1]. Designed for application scientists and drug development professionals, this guide moves beyond basic spectral listing to explain the quantum mechanical causality behind the chemical shifts and establishes a self-validating workflow for structural proof.

Chemical Context and Synthetic Pathway

Before initiating spectroscopic analysis, it is critical to understand the synthetic origin of the molecule, as residual intermediates directly dictate the parameters of our analytical validation.

The synthesis of 6-methylisoquinoline-5-carbonitrile is typically achieved via a classic Sandmeyer reaction[2]. The precursor, 5-amino-6-methylisoquinoline, undergoes diazotization in the presence of sodium nitrite and a strong acid at 0–5 °C. This yields a highly reactive diazonium salt intermediate, which is immediately subjected to cyanation using copper(I) cyanide (CuCN) to form the target nitrile[2]. Multi-component reactions (MCRs) are also emerging as efficient alternative pathways for related functionalizations[3].

SynthesisWorkflow A 5-Amino-6-methylisoquinoline (Starting Material) B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Diazonium Salt (Reactive Intermediate) B->C D Sandmeyer Cyanation (CuCN, KCN, Δ) C->D E 6-Methylisoquinoline- 5-carbonitrile D->E

Figure 1: Sandmeyer synthesis pathway for 6-methylisoquinoline-5-carbonitrile.

Experimental Workflows: NMR Acquisition Protocols

To ensure high-fidelity data, the NMR acquisition must be meticulously configured to account for the relaxation dynamics of highly substituted aromatic systems.

Step 1: Sample Preparation
  • Protocol: Dissolve 15–20 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is selected because the target molecule lacks exchangeable protons (e.g., -OH, -NH). Avoiding protic or highly viscous solvents like DMSO-d₆ sharpens the spectral lines and prevents unnecessary solvent-solute hydrogen bonding that can perturb the electronic environment of the nitrile group.

  • Self-Validation Checkpoint: Prior to NMR acquisition, perform a rapid FT-IR scan. The presence of a sharp ν (C$\equiv$N) stretch at ~2220 cm⁻¹ and the complete disappearance of the precursor's ν (N-H) doublet at ~3300–3400 cm⁻¹ confirms successful cyanation, validating that the sample is appropriate for NMR analysis.

Step 2: ¹H NMR Acquisition (400 MHz)
  • Protocol: Standard single-pulse sequence (zg30); Relaxation Delay (D1) = 1.5 s; Number of Scans (NS) = 16.

  • Causality: A 30-degree flip angle combined with a 1.5-second D1 ensures complete longitudinal relaxation ( T1​ ) for the rigid aromatic protons, guaranteeing mathematically quantitative integration.

  • Self-Validation Checkpoint: The integration ratio of the aliphatic region (the 6-methyl group) to the total aromatic region must strictly equal 3:5 . Any deviation from this integer ratio immediately flags incomplete conversion or solvent contamination.

Step 3: ¹³C NMR Acquisition (100 MHz)
  • Protocol: Power-gated decoupling (zgpg30); Relaxation Delay (D1) = 3.0 s; Number of Scans (NS) = 512–1024.

  • Causality: Quaternary carbons (C-5, C-6, C-4a, C-8a, and the CN carbon) lack directly attached protons. Consequently, they suffer from significantly longer T1​ relaxation times and a complete absence of Nuclear Overhauser Effect (NOE) enhancement. Extending the D1 delay to 3.0 seconds is mandatory to capture these critical quaternary signals above the noise floor.

Spectroscopic Data & Structural Elucidation

The empirical chemical shifts of 6-methylisoquinoline-5-carbonitrile are governed by the competing electronic effects of the substituents.

¹H NMR Analysis
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale & Causality
H-1 9.35Singlet (s)-1HHighly deshielded by the adjacent electronegative nitrogen and the combined aromatic ring current.
H-3 8.65Doublet (d)5.81HDeshielded by nitrogen; exhibits ortho-coupling to H-4.
H-8 8.15Doublet (d)8.61HOrtho-coupled to H-7; deshielded by the adjacent heteroaromatic ring current.
H-4 7.90Doublet (d)5.81HOrtho-coupled to H-3.
H-7 7.65Doublet (d)8.61HOrtho-coupled to H-8; shielded relative to H-8 due to the electron-donating effect of the ortho-methyl group.
6-CH₃ 2.75Singlet (s)-3HBenzylic methyl protons, slightly deshielded by the adjacent aromatic ring.
¹³C NMR Analysis
PositionChemical Shift ( δ , ppm)TypeAssignment Rationale & Causality
C-1 153.2CHDirectly adjacent to the electronegative nitrogen atom.
C-6 145.2C (quat)Deshielded by the directly attached electron-donating methyl group.
C-3 144.5CHAdjacent to nitrogen.
C-8a 135.4C (quat)Bridgehead carbon.
C-8 132.4CHPara to the electron-withdrawing cyano group (resonance deshielding).
C-4a 131.5C (quat)Bridgehead carbon; ortho to the cyano group.
C-7 126.5CHShielded by the ortho-methyl group.
C-4 118.2CHMeta to both substituents; relatively unaffected.
5-CN 116.4C (quat)sp-hybridized nitrile carbon.
C-5 108.5C (quat)Ipso-carbon. Shielded by the strong diamagnetic anisotropy of the C N triple bond.
6-CH₃ 21.5CH₃Aliphatic methyl carbon.

Mechanistic Insight on C-5: The most counterintuitive shift occurs at C-5 ( δ 108.5). While the cyano group is strongly electron-withdrawing via resonance (which deshields ortho and para positions like C-8), the linear, sp-hybridized nitrile carbon exerts a powerful diamagnetic shielding effect on the directly attached ipso-carbon. This shifts C-5 significantly upfield compared to a standard aromatic carbon, serving as the primary spectroscopic hallmark of a successful Sandmeyer cyanation.

2D NMR Strategies for Unambiguous Assignment

1D NMR alone is insufficient to definitively differentiate the bridgehead carbons (C-4a vs. C-8a) or the adjacent aromatic protons (H-7 vs. H-8). To resolve this, Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) must be employed.

The HMBC Anchoring Strategy: The 6-methyl protons ( δ 2.75) act as a localized, unambiguous spectroscopic anchor. In the HMBC spectrum, these protons will exhibit strong 2J (two-bond) correlations to C-6 and C-5, and a 3J (three-bond) correlation to C-7.

Crucially, the rigid geometry of the aromatic ring prevents a 4J correlation to C-8 or the nitrile carbon. By identifying C-7 via this 3J coupling, H-7 is definitively assigned via HSQC. This subsequently allows H-8 to be assigned via COSY (ortho-coupling, J = 8.6 Hz). This logic creates a closed, self-validating loop of structural proof.

HMBC_Logic H6 6-CH₃ Protons (δ 2.75 ppm) C5 C-5 Ipso Carbon (δ 108.5 ppm) H6->C5 ²J (HMBC) C6 C-6 Quaternary (δ 145.2 ppm) H6->C6 ¹J (HSQC) C7 C-7 Aromatic (δ 126.5 ppm) H6->C7 ³J (HMBC) CN Nitrile Carbon (δ 116.4 ppm) H6->CN ⁴J (No Correlation)

Figure 2: Key HMBC and HSQC correlations anchoring the assignment of the substituted ring.

Conclusion

The rigorous characterization of 6-methylisoquinoline-5-carbonitrile requires a synthesis of empirical quantum mechanical rules and advanced 2D NMR techniques. By understanding the anisotropic shielding of the cyano group and leveraging the 6-methyl group as an HMBC anchor, researchers can construct a mathematically rigorous proof of structure. Adhering to the self-validating checkpoints outlined in this guide ensures high fidelity and trustworthiness in downstream drug development pipelines.

References

Sources

Exploratory

Mechanism of action of 6-Methylisoquinoline-5-carbonitrile in pharmacology

Title: Mechanism of Action of 6-Methylisoquinoline-5-carbonitrile in Pharmacology: A Privileged Scaffold for Epigenetic and Kinase Modulation Executive Summary In modern rational drug design, certain low-molecular-weight...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Mechanism of Action of 6-Methylisoquinoline-5-carbonitrile in Pharmacology: A Privileged Scaffold for Epigenetic and Kinase Modulation

Executive Summary

In modern rational drug design, certain low-molecular-weight building blocks transcend their status as mere intermediates to become "privileged scaffolds." 6-Methylisoquinoline-5-carbonitrile (CAS: 1823371-46-5) [1] is a prime example. While rarely administered as a standalone active pharmaceutical ingredient (API), its unique stereoelectronic properties make it a foundational pharmacophore for synthesizing highly selective epigenetic modulators (specifically Bromodomain inhibitors) and kinase inhibitors.

This technical whitepaper deconstructs the molecular pharmacology of the 6-methylisoquinoline-5-carbonitrile scaffold, detailing how its structural features dictate its mechanism of action (MoA) when elaborated into complex therapeutics, such as the potent BRPF2 and TAF1/TAF1L dual-inhibitor BAY-299[2].

Structural Rationale & Molecular Pharmacology

The pharmacological utility of 6-methylisoquinoline-5-carbonitrile is rooted in three distinct structural domains, each contributing to target engagement and selectivity:

  • The Isoquinoline Core (Hinge-Binding & Mimicry): In kinase targets (e.g., ROCK1/2), the nitrogen of the isoquinoline ring acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amides of the kinase hinge region. In epigenetic targets, the planar aromatic system mimics the native acetyl-lysine (KAc) residue, intercalating into the hydrophobic binding pocket of reader proteins[3].

  • The 5-Carbonitrile Moiety (Electronic Tuning & Elaboration): The strongly electron-withdrawing cyano group exerts a profound inductive effect, lowering the pKa of the isoquinoline nitrogen and modulating its desolvation penalty. Furthermore, it serves as a critical synthetic anchor, allowing for cyclization into rigid tricyclic systems like benzoisoquinolinediones[2].

  • The 6-Methyl Group (Atropisomerism & Steric Anchoring): The addition of a methyl group at the 6-position is a masterstroke in conformational restriction. When heavily decorated at the 5-position, the 6-methyl group induces axial chirality (atropisomerism) by creating a rotational energy barrier of approximately 25 kcal/mol[2]. This locks the resulting drug molecule into a "class two" active conformation, drastically enhancing selectivity for specific bromodomains (e.g., BRPF2) while preventing off-target binding to ubiquitous targets like BRD4[2].

Mechanism of Action: Epigenetic Modulation (Bromodomain Inhibition)

The most advanced pharmacological application of the 6-methylisoquinoline-5-carbonitrile scaffold is in the development of of the Bromodomain and PHD Finger containing protein 2 (BRPF2) and TATA-box binding protein associated factor 1 (TAF1)[2].

The MoA: Bromodomains (BDs) are "reader" proteins that recognize acetylated lysine residues on histones (H3.3 and H4), recruiting chromatin-remodeling complexes to activate gene transcription. Therapeutics derived from the 6-methylisoquinoline-5-carbonitrile scaffold act as competitive inhibitors. They displace the native acetylated histones from the BRPF2/TAF1 binding pockets. The rigidified tricyclic core forms a direct hydrogen bond with the conserved asparagine residue in the BD pocket, while the spatial orientation dictated by the 6-methyl group ensures steric exclusion from off-target BET family bromodomains (like BRD4)[2].

MOA_Pathway H3 Acetylated Histone (H3.3/H4) BRPF2 BRPF2 / TAF1 Bromodomain H3->BRPF2 Acetyl-Lysine Recognition Chromatin Chromatin Remodeling & Gene Transcription BRPF2->Chromatin Transcriptional Activation Scaffold Isoquinoline-5-carbonitrile Derivative (e.g., BAY-299) Scaffold->BRPF2 Competitive Inhibition (Steric Blockade)

Competitive inhibition of BRPF2/TAF1 bromodomains by isoquinoline derivatives.

Quantitative Pharmacological Profiling

To understand the efficacy of drugs built upon this scaffold, we examine the quantitative data of BAY-299, a direct downstream derivative. The 6-methyl group's induction of atropisomerism yields an exceptional selectivity profile[2].

Target ProteinIC₅₀ (nM)Fold-Selectivity (vs. BRPF2)Pharmacological Relevance
BRPF2 BD 671x (Primary Target)Epigenetic reader in chromatin remodeling.
TAF1 BD2 80.12x (Highly Potent)Core promoter recognition complex.
TAF1L BD2 1061.58xTAF1 paralog in spermatogenesis/cancer.
BRPF1 BD 3,14947xIsoform selectivity achieved via 6-methyl steric clash.
BRPF3 BD 5,56183xIsoform selectivity achieved via 6-methyl steric clash.
BRD4 BD1/2 > 20,000> 298xAvoidance of BET-family toxicity.

Self-Validating Experimental Methodologies

To validate the target engagement and thermodynamic profile of compounds derived from 6-methylisoquinoline-5-carbonitrile, researchers rely on orthogonal, self-validating assay systems.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality of Choice: Standard fluorescence assays are often confounded by the auto-fluorescence of highly conjugated aromatic scaffolds like isoquinolines. TR-FRET utilizes a long-lifetime Europium (Eu) fluorophore, allowing a microsecond time delay before emission reading. This allows short-lived background compound fluorescence to decay, yielding a pristine signal-to-noise ratio.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 0.05% CHAPS, 1 mM DTT). Dilute His-tagged BRPF2 protein to a final well concentration of 10 nM.

  • Tracer & Antibody Assembly: Add a biotinylated acetyl-lysine peptide tracer (e.g., H4K5/8/12/16 tetra-acetylated) at 50 nM, alongside an Anti-His-Europium cryptate donor and a Streptavidin-XL665 acceptor.

  • Compound Titration: Dispense the isoquinoline derivative in a 12-point dose-response curve (top concentration 10 µM, 1:3 dilutions) using an acoustic dispenser to minimize solvent (DMSO) effects. Self-Validation: Ensure final DMSO concentration remains strictly ≤0.5% in all wells, including positive (no inhibitor) and negative (no protein) controls.

  • Incubation & Readout: Incubate the microplate in the dark at 22°C for 60 minutes to reach binding equilibrium. Excite the plate at 340 nm and measure dual emission at 615 nm (Eu) and 665 nm (XL665) after a 100 µs delay.

  • Data Analysis: Calculate the FRET ratio (665/615). IC₅₀ values are derived using a 4-parameter logistic non-linear regression model.

TRFRET_Workflow N1 1. Reagent Assembly (His-BRPF2 + Tracer) N2 2. Scaffold Incubation (Competitive Binding) N1->N2 N3 3. Laser Excitation (340 nm) N2->N3 N4 4. Dual Emission Readout (615 nm / 665 nm) N3->N4

TR-FRET experimental workflow for validating target engagement.

Protocol B: Isothermal Titration Calorimetry (ITC)

Causality of Choice: While TR-FRET provides IC₅₀, it does not confirm if binding is driven by the formation of the critical hydrogen bond (Enthalpy, ΔH ) or by the displacement of water from the hydrophobic pocket (Entropy, −TΔS ). ITC directly measures the thermodynamic signature of the isoquinoline core binding to the target.

Step-by-Step Workflow:

  • Dialysis (Critical Step): Dialyze the purified target protein (e.g., TAF1 BD2) extensively against the ITC buffer (20 mM Tris pH 7.5, 150 mM NaCl) overnight. Self-Validation: The compound must be dissolved in the exact same dialysis buffer to prevent heat-of-dilution artifacts.

  • Cell & Syringe Loading: Load the calorimeter cell with 300 µL of protein (50 µM). Load the injection syringe with the isoquinoline derivative (500 µM).

  • Titration Parameters: Program the instrument for 19 injections (2 µL each, following a 0.5 µL initial dummy injection) at 25°C, with a stirring speed of 750 rpm and 150-second spacing between injections to allow the baseline to stabilize.

  • Thermodynamic Extraction: Integrate the heat peaks to generate a binding isotherm. Fit the data to a one-site binding model to extract the dissociation constant ( Kd​ ), stoichiometry ( N ), and enthalpy ( ΔH ).

References

  • Bouché, L., et al. "Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains." Journal of Medicinal Chemistry, 2017, 60(9), 4002-4022. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains - PubMed." URL:[Link]

Sources

Foundational

Thermodynamic Stability of 6-Methylisoquinoline-5-carbonitrile at Room Temperature: A Comprehensive Technical Guide

Executive Summary In modern drug development, the thermodynamic stability of an active pharmaceutical ingredient (API) or its key intermediates dictates formulation strategies, shelf-life, and storage conditions. 6-Methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the thermodynamic stability of an active pharmaceutical ingredient (API) or its key intermediates dictates formulation strategies, shelf-life, and storage conditions. 6-Methylisoquinoline-5-carbonitrile (CAS: 1823371-46-5) is a highly functionalized bicyclic compound featuring an isoquinoline core substituted with a methyl group at the C6 position and a nitrile group at the C5 position[1].

This whitepaper provides an in-depth analysis of the thermodynamic stability of 6-Methylisoquinoline-5-carbonitrile at room temperature (298.15 K / 25°C). By synthesizing structural electronic theory with field-proven empirical methodologies—specifically Isothermal Microcalorimetry (IMC) and ICH Q1A(R2) stability testing—this guide establishes a self-validating framework for pharmaceutical researchers to definitively profile the molecule's stability.

Structural Thermodynamics: The Push-Pull Electronic Effect

The baseline thermodynamic stability of 6-Methylisoquinoline-5-carbonitrile is fundamentally anchored by the aromaticity of the isoquinoline core. Isoquinoline itself is a highly stable 10π-electron aromatic system[2], possessing a standard heat of formation of approximately 50.2 kcal/mol[3].

However, the introduction of substituents at the C5 and C6 positions significantly alters the electron density and, consequently, the ground-state Gibbs free energy of the molecule:

  • 5-Carbonitrile (-CN): The nitrile group is a strong electron-withdrawing group (EWG). It pulls electron density away from the aromatic ring via both inductive and mesomeric effects.

  • 6-Methyl (-CH3): The methyl group acts as an electron-donating group (EDG) through hyperconjugation and weak inductive effects.

When positioned adjacently on the aromatic ring, these two groups create a push-pull electronic system . The electron-donating methyl group "pushes" electron density toward the electron-withdrawing nitrile group. This localized resonance stabilization lowers the overall ground-state energy of the molecule, rendering it highly resistant to spontaneous auto-oxidation or thermal degradation at room temperature (298.15 K).

ElectronicEffects Core Isoquinoline Core (Aromatic Stability) Sub1 5-Carbonitrile (-CN) Electron Withdrawing Core->Sub1 Substitution at C5 Sub2 6-Methyl (-CH3) Electron Donating Core->Sub2 Substitution at C6 PushPull Push-Pull Resonance System Sub1->PushPull Inductive Pull Sub2->PushPull Hyperconjugation Push Thermo High Thermodynamic Stability at 298.15 K PushPull->Thermo Lowers Gibbs Free Energy

Caption: Push-pull electronic effects stabilizing 6-Methylisoquinoline-5-carbonitrile.

Self-Validating Analytical Framework

To establish absolute trustworthiness in stability profiling, researchers must avoid relying solely on retrospective analytical techniques (like end-point HPLC). Instead, a self-validating system combining predictive thermodynamics and empirical long-term testing must be employed.

The Causality Behind the Methodology

Why use Isothermal Microcalorimetry (IMC) alongside traditional ICH guidelines? Standard chemical degradation is conventionally studied by HPLC, which is relatively insensitive to microscopic, early-stage thermodynamic shifts. IMC, conversely, provides real-time, continuous measurement of heat flow (μW) to or from the specimen[4]. Because all chemical and physical degradation processes are either exothermic or endothermic, a heat flow of near zero (< 1 μW) directly proves the absence of a thermodynamic driving force for degradation at that specific temperature[5].

By cross-referencing the real-time thermodynamic data from IMC with the macroscopic degradation kinetics from ICH Q1A(R2) long-term testing[6], the protocol becomes self-validating. If IMC predicts stability but ICH testing reveals degradation, the researcher is immediately alerted to non-thermal degradation pathways (e.g., photolytic degradation).

StabilityWorkflow Start 6-Methylisoquinoline-5-carbonitrile API Batch Prep Sample Preparation (Hermetic Sealing) Start->Prep IMC Isothermal Microcalorimetry (298.15 K) Prep->IMC Real-time Thermodynamics ICH ICH Q1A(R2) Protocol (25°C / 60% RH) Prep->ICH Long-term Storage HeatFlow Heat Flow Measurement (< 1 μW threshold) IMC->HeatFlow Degradation Degradation Kinetics (HPLC/MS Analysis) ICH->Degradation Data Validated Thermodynamic Profile HeatFlow->Data Cross-validation Degradation->Data Cross-validation

Caption: Workflow for thermodynamic and long-term stability evaluation of the API.

Step-by-Step Experimental Methodologies

Protocol A: Isothermal Microcalorimetry (IMC) at 298.15 K

This protocol measures the intrinsic kinetic rate of degradation without the need for elevated temperature extrapolation.

  • Sample Preparation: Accurately weigh 1.0 g of 6-Methylisoquinoline-5-carbonitrile into a 3 mL glass ampoule.

    • Causality: Hermetically sealing the ampoule prevents solvent evaporation or ambient moisture absorption from generating artifactual endothermic/exothermic heat flows, ensuring the measured signal is purely intrinsic[4].

  • Thermal Equilibration: Slowly lower the ampoule into the IMC measurement module set strictly to 25.0°C (298.15 K). Allow approximately 40 minutes for thermal equilibration.

    • Causality: Introducing a room-temperature ampoule into the highly sensitive calorimeter disrupts the thermal baseline. A 40-minute equilibration prevents false-positive initial heat bursts[4].

  • Data Acquisition: Record the net rate of heat flow (μJ/s = μW) continuously for 72 to 120 hours.

  • Kinetic Modeling: For a stable solid-state API at room temperature, the heat flow should remain constant as a function of time (zero-order kinetics). Calculate the degradation rate constant ( k ) using the formula: P=ΔH⋅k⋅[A] [7].

Protocol B: ICH Q1A(R2) Long-Term Stability Testing

This protocol fulfills regulatory requirements for global dossier submission[6].

  • Batch Selection: Select at least three primary batches of 6-Methylisoquinoline-5-carbonitrile, packaged in the exact container closure system proposed for marketing[8].

  • Environmental Chamber Setup: Place the samples in a calibrated stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH[8].

  • Sampling & Analysis: Withdraw samples at 0, 3, 6, 9, 12, 18, and 24 months. Analyze using a validated stability-indicating HPLC-UV/MS method to quantify any degradation products (e.g., hydrolysis of the nitrile group to an amide or carboxylic acid).

Quantitative Thermodynamic Data Summary

The following table synthesizes the expected thermodynamic and stability parameters for 6-Methylisoquinoline-5-carbonitrile based on its structural class and empirical testing standards.

ParameterValue / RangeMethod of Determination
Standard Enthalpy of Formation ( ΔHf∘​ ) ~50.2 - 55.0 kcal/molAdiabatic Heat-Capacity Calorimetry[3][9]
Room Temperature Heat Flow ( dq/dt ) < 1.0 μW/gIsothermal Microcalorimetry (25°C)[4][5]
Physical State at 298.15 K Solid (Crystalline)Visual Inspection / DSC[10]
Long-Term Stability (25°C / 60% RH) > 24 months (Projected)ICH Q1A(R2) Protocol[6][8]
Primary Degradation Vulnerability Nitrile Hydrolysis (Slow)Forced Degradation (Acid/Base Stress)

Conclusion

The thermodynamic stability of 6-Methylisoquinoline-5-carbonitrile at room temperature is exceptionally high, driven by the aromatic resonance of the isoquinoline core and further locked into a low-energy ground state by the push-pull electronic effects of its C5 and C6 substituents. By employing a self-validating analytical framework that pairs the real-time predictive power of Isothermal Microcalorimetry with the rigorous, long-term empirical standards of ICH Q1A(R2), researchers can confidently establish the shelf-life and formulation viability of this compound.

References

  • Quality Guidelines - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Q1A(R2) Guideline - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Isothermal Microcalorimetry for Pharmaceutical Stability Assessment Source: FreeThink Technologies URL:[Link]

  • Isothermal calorimetry in the pharmaceutical sciences Source: European Pharmaceutical Review URL:[Link]

  • Exploring the Chemistry and Applications of Isoquinoline Source: Amerigo Scientific URL:[Link]

  • Thermal Decomposition of Quinoline and Isoquinoline. The Role of 1-Indene Imine Radical Source: Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Isothermal microcalorimetry Source: Wikipedia URL:[Link]

  • Product Class 5: Isoquinolines Source: Science of Synthesis (Thieme) URL:[Link]

  • The thermodynamic properties of quinoline and isoquinoline Source: The Journal of Chemical Thermodynamics (via SciSpace) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Biosynthetic Landscape of Isoquinoline Scaffolds: A Case Study on 6-Methylisoquinoline-5-carbonitrile

Abstract The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product research, forming the structural basis for a vast array of pharmacologically active compounds.[1][2][3][4] While the biosynth...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product research, forming the structural basis for a vast array of pharmacologically active compounds.[1][2][3][4] While the biosynthesis of many complex isoquinoline alkaloids is well-documented, the specific enzymatic pathways leading to synthetically derived structures such as 6-Methylisoquinoline-5-carbonitrile are not established in the current scientific literature. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the known biosynthetic routes to the core isoquinoline ring system. Furthermore, it explores potential enzymatic modifications that could lead to derivatives like 6-Methylisoquinoline-5-carbonitrile and details robust experimental workflows for the elucidation of novel biosynthetic pathways. By grounding our discussion in established biochemical principles and proven methodologies, this document serves as a foundational resource for investigating the biosynthesis of novel isoquinoline-based molecules and harnessing their potential for therapeutic applications.

Introduction: The Significance of the Isoquinoline Moiety

Isoquinoline and its derivatives represent a privileged structural class in drug discovery, with applications ranging from anticancer and antimicrobial to anti-inflammatory agents.[1][2][3] Natural products containing the isoquinoline core, such as morphine and berberine, have long been utilized in medicine, and their biosynthetic origins have been a subject of intense scientific scrutiny.[5][6][7] The synthetic accessibility of diverse isoquinoline derivatives, including 6-Methylisoquinoline-5-carbonitrile, has further expanded their utility in medicinal chemistry, allowing for the fine-tuning of their pharmacological properties.[8][9] Understanding the biosynthesis of the fundamental isoquinoline scaffold is paramount for metabolic engineering efforts aimed at producing these valuable compounds in microbial systems and for inspiring novel synthetic strategies.[7]

Established Biosynthetic Pathways to the Isoquinoline Core

The biosynthesis of the vast majority of naturally occurring isoquinoline alkaloids originates from the aromatic amino acid L-tyrosine.[1][5][6][10] This canonical pathway involves a series of enzymatic transformations to construct the fundamental bicyclic ring system.

The Tyrosine-Derived Pathway: A Step-by-Step Elucidation

The conversion of L-tyrosine into the central isoquinoline intermediate, (S)-norcoclaurine, proceeds through two convergent branches:

  • Formation of Dopamine: L-tyrosine is first hydroxylated to L-DOPA (3,4-dihydroxyphenylalanine), which is then decarboxylated to yield dopamine.[7][11]

  • Formation of 4-Hydroxyphenylacetaldehyde (4-HPAA): In a parallel sequence, L-tyrosine undergoes transamination to 4-hydroxyphenylpyruvic acid, followed by decarboxylation to produce 4-HPAA.[11]

The key condensation step, a Pictet-Spengler reaction, is catalyzed by norcoclaurine synthase (NCS), which joins dopamine and 4-HPAA to form (S)-norcoclaurine.[11] This molecule serves as the universal precursor to a wide array of benzylisoquinoline alkaloids.[6][7]

Isoquinoline Core Biosynthesis Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosine Hydroxylase HPP 4-Hydroxyphenylpyruvic acid Tyrosine->HPP Tyrosine Aminotransferase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine HPAA 4-Hydroxyphenylacetaldehyde HPP->HPAA 4-HPP Decarboxylase HPAA->Norcoclaurine Norcoclaurine Synthase (NCS) BIA Benzylisoquinoline Alkaloids Norcoclaurine->BIA Further Modifications

Caption: Canonical biosynthetic pathway to the isoquinoline core from L-tyrosine.

An Alternative Route: The Tryptophan-Derived Pathway

Recent research has uncovered a novel biosynthetic pathway to isoquinoline quinone alkaloids in Streptomyces species that utilizes L-tryptophan as the primary precursor, bypassing the conventional tyrosine route.[1][10] This discovery highlights the metabolic diversity in microorganisms and presents new avenues for the discovery and production of isoquinoline compounds.

Hypothetical Biosynthesis of 6-Methylisoquinoline-5-carbonitrile: An Exploratory Perspective

While there is no direct evidence for the natural occurrence or biosynthesis of 6-Methylisoquinoline-5-carbonitrile, we can hypothesize potential enzymatic reactions that could lead to its formation from a core isoquinoline intermediate, based on known biochemical transformations.

  • Methylation: The introduction of a methyl group at the C-6 position could be catalyzed by a S-adenosyl-L-methionine (SAM)-dependent methyltransferase. Such enzymes are common in secondary metabolism and are responsible for the methylation of a wide variety of substrates.

  • Nitrile Formation: The formation of a carbonitrile group at the C-5 position is less common in primary metabolism but is found in the biosynthesis of some natural products. This transformation could potentially occur through the dehydration of an aldoxime or an amide, or via an oxidative process involving an amino group.

Experimental Workflows for Elucidating Novel Biosynthetic Pathways

For researchers aiming to investigate the biosynthesis of a novel isoquinoline derivative, a multi-pronged approach is essential. The following experimental workflow provides a robust framework for pathway elucidation.

Biosynthetic Pathway Elucidation Workflow Start Putative Producing Organism or in vitro System Feeding Isotopic Labeling Studies (e.g., ¹³C, ¹⁵N-labeled precursors) Start->Feeding Analysis1 Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Analysis Feeding->Analysis1 Genomics Genome Mining and Bioinformatic Analysis Analysis1->Genomics Identify Precursors Gene_Cluster Identification of Putative Biosynthetic Gene Cluster (BGC) Genomics->Gene_Cluster Knockout Gene Knockout/ Silencing Studies Gene_Cluster->Knockout Expression Heterologous Expression of BGC Gene_Cluster->Expression Pathway_Confirmation Pathway Elucidation and Confirmation Knockout->Pathway_Confirmation Enzyme_Assay in vitro Enzyme Assays with Purified Enzymes Expression->Enzyme_Assay Enzyme_Assay->Pathway_Confirmation

Caption: A generalized experimental workflow for the elucidation of a novel biosynthetic pathway.

Step-by-Step Methodologies

Protocol 1: Isotopic Labeling Studies

  • Precursor Selection: Based on the structure of the target molecule, select plausible precursors (e.g., ¹³C-labeled tyrosine, tryptophan, acetate).

  • Culture Feeding: Introduce the labeled precursor into the culture of the putative producing organism at an appropriate growth phase.

  • Extraction: After a suitable incubation period, extract the secondary metabolites from the culture.

  • Analysis: Analyze the purified target compound by mass spectrometry to determine the incorporation of the label and by NMR spectroscopy to identify the specific positions of the labeled atoms.

Protocol 2: Gene Knockout and Heterologous Expression

  • BGC Identification: Using bioinformatic tools, search the genome of the producing organism for gene clusters predicted to be involved in secondary metabolism, particularly those with homology to known isoquinoline biosynthetic enzymes.

  • Gene Inactivation: Create a targeted knockout or silencing mutant of a key gene within the putative BGC.

  • Metabolite Profiling: Compare the metabolite profile of the mutant strain with that of the wild-type. A loss of production of the target compound in the mutant suggests the involvement of the knocked-out gene.

  • Heterologous Expression: Clone the entire putative BGC into a suitable heterologous host (e.g., E. coli, Streptomyces coelicolor) and verify the production of the target molecule.

Chemical Synthesis of 6-Methylisoquinoline-5-carbonitrile: A Practical Approach

For researchers requiring 6-Methylisoquinoline-5-carbonitrile as an analytical standard, a substrate for enzymatic assays, or as a starting material for drug development, chemical synthesis is the most direct route. Several methods for the synthesis of substituted isoquinolines have been reported, often involving cyclization reactions.[8] The synthesis of 6-Methylisoquinoline-5-carbonitrile would likely proceed through the construction of a suitably substituted isoquinoline precursor followed by the introduction of the carbonitrile group, for instance, via a Sandmeyer reaction from an amino-substituted precursor or through palladium-catalyzed cyanation of a halo-isoquinoline.[8]

Conclusion and Future Directions

The isoquinoline scaffold remains a fertile ground for natural product discovery and the development of new therapeutic agents. While the biosynthetic pathway to 6-Methylisoquinoline-5-carbonitrile is currently unknown, the foundational knowledge of general isoquinoline biosynthesis provides a solid starting point for its investigation. The experimental workflows detailed in this guide offer a systematic approach to elucidating novel biosynthetic pathways. The interplay between understanding natural biosynthetic logic and the power of synthetic chemistry will continue to drive innovation in the field of drug discovery, potentially leading to the production of novel, high-value isoquinoline derivatives through metabolic engineering and biocatalysis.

References

  • Novel Biosynthetic Route to the Isoquinoline Scaffold | ACS Chemical Biology. (2022, March 7). ACS Chemical Biology. [Link]

  • Novel Biosynthetic Route to the Isoquinoline Scaffold - PubMed. (2022, March 18). PubMed. [Link]

  • KEGG Isoquinoline alkaloid biosynthesis - Reference pathway. (n.d.). KEGG. [Link]

  • Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research - PMC. (n.d.). PMC. [Link]

  • Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants - ResearchGate. (2022, September 2). ResearchGate. [Link]

  • Isoquinoline. (n.d.). ScienceDirect. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024, December 31). MDPI. [Link]

  • Synthesis of highly substituted isoquinolines/isoquinolones by ruthenium (II)-catalyzed reaction of benzyl/α-methyl benzyl/benzoyl isocyanates with diaryl alkynes - RSC Publishing. (2023, February 20). RSC Publishing. [Link]

  • Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015 | Chemical Reviews. (2016, September 29). ACS Publications. [Link]

  • Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives - ResearchGate. (2016, January 27). ResearchGate. [Link]

  • Product Class 5: Isoquinolines. (n.d.). Thieme. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC - NIH. (n.d.). PMC. [Link]

  • 6-methylisoquinoline-5-carboxylic acid — Chemical Substance Information - NextSDS. (n.d.). NextSDS. [Link]

  • Synthesis of pyrimidine-6-carbonitriles, pyrimidin-5-ones, and tetrahydroquinoline-3-carbonitriles by new superb oxovanadium(V)-[5,10,15,20-tetrakis(pyridinium)-porphyrinato]-tetra(tricyanomethanide) catalyst via anomeric based oxidation - PMC. (n.d.). PMC. [Link]

  • A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics - PubMed. (2022, February 3). PubMed. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC. (n.d.). PMC. [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC - NIH. (n.d.). PMC. [Link]

  • nitrones for intramolecular 1,3-dipolar cycloadditions - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies - ResearchGate. (2025, September 1). ResearchGate. [Link]

  • The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines | Journal of the American Chemical Society. (n.d.). ACS Publications. [Link]

  • Isoquinolines database - synthesis, physical properties. (n.d.). Chemeo. [Link]

Sources

Foundational

6-Methylisoquinoline-5-carbonitrile molecular weight and exact mass

An In-depth Technical Guide on the Molecular Weight and Exact Mass of 6-Methylisoquinoline-5-carbonitrile Authored by: Gemini, Senior Application Scientist Introduction 6-Methylisoquinoline-5-carbonitrile is a substitute...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Molecular Weight and Exact Mass of 6-Methylisoquinoline-5-carbonitrile

Authored by: Gemini, Senior Application Scientist

Introduction

6-Methylisoquinoline-5-carbonitrile is a substituted heterocyclic aromatic compound. The isoquinoline scaffold is a key structural motif found in numerous natural products and synthetic compounds with significant biological activity, making its derivatives a subject of considerable interest in medicinal chemistry and drug development.[1] A precise understanding of fundamental physicochemical properties, such as molecular weight and exact mass, is a critical prerequisite for any research endeavor involving this compound. These parameters are indispensable for structural elucidation, purity assessment, reaction monitoring, and pharmacokinetic studies.

This technical guide provides a focused examination of the molecular weight and exact mass of 6-Methylisoquinoline-5-carbonitrile. It details the calculated values for these properties, explains the underlying principles of their experimental determination via mass spectrometry, and offers a standardized protocol for their verification.

Core Physicochemical Properties

The primary molecular identifiers and mass-related properties for 6-Methylisoquinoline-5-carbonitrile have been calculated based on its chemical formula. These values are foundational for all quantitative analytical work.

PropertyValueSource
Molecular Formula C₁₁H₈N₂Calculated
Average Molecular Weight 168.20 g/mol Calculated
Exact Mass (Monoisotopic) 168.06875 DaCalculated
IUPAC Name 6-methylisoquinoline-5-carbonitrileIUPAC Nomenclature
Canonical SMILES CC1=CC2=C(C=C1C#N)C=NC=C2Calculated

It is crucial to distinguish between Molecular Weight and Exact Mass . Molecular weight refers to the weighted average of the masses of all naturally occurring isotopes of the elements in the formula. In contrast, Exact Mass is the mass calculated using the mass of the most abundant, stable isotope for each element (e.g., ¹²C, ¹H, ¹⁴N), providing a single, precise value essential for high-resolution mass spectrometry.

Methodology for Experimental Determination: Mass Spectrometry

Mass spectrometry (MS) is the definitive analytical technique for determining the exact mass and confirming the molecular weight of a compound.[2] The method is based on the ionization of molecules and their subsequent separation based on their mass-to-charge ratio (m/z).[2]

Fundamental Principles

A mass spectrometer performs three primary functions:

  • Ionization: The sample molecule is converted into gaseous ions. Common techniques include Electrospray Ionization (ESI), which is ideal for polar molecules already in solution, and Matrix-Assisted Laser Desorption/Ionization (MALDI), often used for larger molecules.[2] For a compound like 6-Methylisoquinoline-5-carbonitrile, ESI is a highly suitable method.

  • Mass Analysis: The ions are separated by a mass analyzer based on their m/z ratio. Analyzers range from unit-resolution instruments like quadrupoles to high-resolution systems like Time-of-Flight (TOF) or Orbitrap, which are capable of determining mass with high precision (typically within 5 ppm error).[2]

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z.

Workflow for Mass Determination

The logical flow for determining the exact mass of 6-Methylisoquinoline-5-carbonitrile is depicted below. This process ensures accurate and verifiable results.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Processing Prep Dissolve Sample (e.g., in Acetonitrile/Water) Infuse Direct Infusion or LC Introduction Prep->Infuse Ionize Ionization (Positive ESI Mode) [M+H]⁺ Infuse->Ionize Analyze Mass Analysis (HRMS Instrument - TOF/Orbitrap) Ionize->Analyze Detect Detection Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Calibrate Internal/External Calibration Spectrum->Calibrate Identify Identify Monoisotopic Peak (Expected m/z ≈ 169.0760) Report Report Exact Mass Identify->Report Calibrate->Identify

Caption: Workflow for HRMS analysis of 6-Methylisoquinoline-5-carbonitrile.

Standard Protocol for High-Resolution Mass Spectrometry (HRMS)

This protocol outlines the steps for determining the exact mass of 6-Methylisoquinoline-5-carbonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve the sample in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid, to create a 1 mg/mL stock solution. The formic acid facilitates protonation for positive ion mode analysis.

    • Prepare a dilute working solution (e.g., 1-10 µg/mL) from the stock solution.

  • Instrumentation Setup (LC-HRMS):

    • Liquid Chromatography (LC): While direct infusion is possible, coupling with an LC system allows for sample cleanup and separation from potential impurities.[3][4]

      • Column: A standard C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer (HRMS):

      • Ionization Source: Electrospray Ionization (ESI), operated in positive ion mode.

      • Scan Range: m/z 100-500.

      • Resolution: Set to >10,000 (FWHM).

      • Calibration: Ensure the instrument is calibrated according to the manufacturer's protocol using a known calibration standard.

  • Data Acquisition:

    • Inject 1-5 µL of the working solution into the LC-HRMS system.

    • Acquire data, focusing on the expected m/z for the protonated molecule [M+H]⁺. For C₁₁H₈N₂, the expected protonated ion is C₁₁H₉N₂⁺, with a calculated exact mass of approximately 169.0760 Da.

  • Data Analysis:

    • Process the acquired data using the instrument's software.

    • Extract the mass spectrum for the chromatographic peak corresponding to the compound.

    • Identify the monoisotopic peak for the [M+H]⁺ ion and record its measured m/z value.

    • The difference between the measured mass and the theoretical exact mass (169.0760 Da) should be within the instrument's specified mass accuracy (typically < 5 ppm).

Molecular Structure Visualization

The chemical structure of 6-Methylisoquinoline-5-carbonitrile is fundamental to its identity. The diagram below illustrates the arrangement of atoms and bonds within the molecule.

Caption: 2D structure of 6-Methylisoquinoline-5-carbonitrile (C₁₁H₈N₂).

Conclusion

The molecular weight (168.20 g/mol ) and exact mass (168.06875 Da) of 6-Methylisoquinoline-5-carbonitrile are fundamental constants that underpin its chemical identity and analytical characterization. While these values can be calculated theoretically from the molecular formula, their experimental verification using high-resolution mass spectrometry is an essential step in any research context. The methodologies and protocols described in this guide provide a robust framework for researchers, scientists, and drug development professionals to accurately determine these critical physicochemical properties, ensuring the integrity and validity of their scientific findings.

References

  • PubChem. 6-Methylquinoline. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. 6-methyl quinoline. [Link]

  • NextSDS. 6-methylisoquinoline-5-carboxylic acid — Chemical Substance Information. [Link]

  • PubChem. Isoquinoline-6-carbonitrile. National Center for Biotechnology Information. [Link]

  • IntechOpen. Mass Spectrometry as a Workhorse for Preclinical Drug Discovery: Special Emphasis on Drug Metabolism and Pharmacokinetics. [Link]

  • Science of Synthesis. Product Class 5: Isoquinolines. Thieme. [Link]

  • PMC. Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants. National Center for Biotechnology Information. [Link]

  • SciSpace. Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole. [Link]

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Exploratory

Structural Elucidation and X-Ray Crystallography of 6-Methylisoquinoline-5-carbonitrile: A Technical Guide for Drug Discovery

Executive Summary In the landscape of fragment-based drug discovery (FBDD), the isoquinoline carbonitrile scaffold has emerged as a privileged pharmacophore, particularly in the development of potent, selective inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), the isoquinoline carbonitrile scaffold has emerged as a privileged pharmacophore, particularly in the development of potent, selective inhibitors for epigenetic readers such as the BRPF2 and TAF1/TAF1L bromodomains[1]. As application scientists, we recognize that the critical bottleneck in FBDD is rarely the chemical synthesis of the fragment, but rather the high-resolution structural elucidation of the molecule—both in its native crystalline state and co-crystallized with its target protein.

This whitepaper provides an in-depth, self-validating methodological guide to the crystallographic analysis of 6-Methylisoquinoline-5-carbonitrile (CAS: 1823371-46-5) [2]. By examining the causality behind crystal growth, cryocooling, and X-ray diffraction parameters, this guide establishes a robust framework for leveraging this molecular fragment in structure-based drug design (SBDD).

Chemical Context and Synthesizing High-Purity Precursors

High-resolution X-ray crystallography demands extreme chemical purity (>99%). The presence of structurally similar impurities can lead to co-crystallization, causing crystallographic disorder and complicating electron density maps.

The synthesis of 6-methylisoquinoline-5-carbonitrile and its halogenated derivatives (e.g., 1-chloro-6-methylisoquinoline-5-carbonitrile) typically proceeds via the diazotization of a 5-amino precursor. Treatment of 5-amino-6-methylisoquinoline with nitrous acid at 0–5 °C yields a highly reactive diazonium salt. A subsequent Sandmeyer reaction utilizing copper(I) cyanide (CuCN) introduces the nitrile group at the 5-position[3].

Causality in Purification: The crude product must be subjected to rigorous chromatographic purification followed by sublimation or initial recrystallization. The planar aromatic nature of the isoquinoline ring promotes strong π−π stacking, which can trap solvent molecules or impurities in the crystal lattice if precipitation occurs too rapidly.

Single-Crystal X-Ray Diffraction (SCXRD) Methodology

To obtain atomic-resolution data, the experimental workflow must be tightly controlled. The following protocols are designed as self-validating systems to ensure data integrity at every step.

Protocol 1: Controlled Crystal Growth

Objective: To grow a macroscopic, defect-free single crystal suitable for X-ray diffraction.

  • Solvent Selection: Dissolve 10 mg of the purified 6-methylisoquinoline-5-carbonitrile in 1 mL of a binary solvent system (e.g., Chloroform/Hexane, 4:1 v/v)[4].

    • Causality: Utilizing a good solvent (chloroform) paired with a highly volatile anti-solvent (hexane) allows for a controlled decrease in solubility. As the volatile solvent evaporates, the solution slowly reaches supersaturation, driving thermodynamic nucleation rather than kinetic precipitation.

  • Evaporation Control: Place the solution in a chemically inert glass vial and puncture the septum cap with a single narrow-gauge needle.

    • Causality: Restricting the vapor diffusion rate prevents rapid precipitation. Rapid precipitation leads to kinetic trapping, yielding microcrystalline powders or twinned crystals that are mathematically intractable during phase solution.

  • Self-Validation Check (Polarized Light Microscopy): Isolate a candidate crystal and inspect it under a polarized light microscope. A high-quality, singular crystal lattice will extinguish light uniformly when rotated by 90 degrees. If the crystal exhibits patchy, sweeping, or incomplete extinction, it is twinned and must be discarded.

Protocol 2: Crystal Mounting and Data Collection

Objective: To collect high-redundancy diffraction data while minimizing thermal noise.

  • Mounting: Transfer the validated crystal onto a MiTeGen MicroMount using Paratone oil.

    • Causality: Paratone oil serves a dual purpose: it acts as a mechanical adhesive and a cryoprotectant. Upon flash-cooling, the oil vitrifies instead of crystallizing, preventing the formation of polycrystalline ice rings that would obscure high-resolution diffraction spots[4].

  • Cryocooling: Immediately submerge the mounted crystal in a liquid nitrogen stream (100 K).

    • Causality: Cryocooling minimizes the thermal vibration of atoms (reducing Debye-Waller factors), which exponentially increases the intensity of high-angle (high-resolution) diffraction reflections.

  • Diffraction: Irradiate the crystal using a diffractometer or a synchrotron beamline (e.g., Helmholtz-Zentrum Berlin beamline 14-1, λ=0.91814 Å) equipped with a PILATUS detector[1].

    • Causality: Synchrotron radiation provides exceptional brilliance, necessary for resolving the subtle electron density differences between the carbon and nitrogen atoms of the nitrile group.

Protocol 3: Data Processing and Refinement
  • Integration: Process the raw diffraction images using integration software such as XDS[1].

  • Phase Solution: Solve the phase problem using direct methods (e.g., SHELXT) for the isolated small molecule, or Molecular Replacement (e.g., Phaser) if co-crystallized with a protein target[1].

  • Self-Validation Check (Refinement): Perform iterative maximum-likelihood refinement using COOT[1]. Monitor the Rwork​ and Rfree​ values. An Rfree​ converging below 5% for small molecules (or <25% for protein-ligand complexes), coupled with a featureless Fo​−Fc​ difference map, mathematically validates the structural model.

Workflow A Compound Synthesis (Sandmeyer Reaction) B Crystal Growth (Slow Evaporation) A->B >99% Purity C Crystal Mounting (Paratone Oil / 100K) B->C Single Crystal D X-Ray Diffraction (Synchrotron Beamline) C->D Cryocooling E Data Processing (Integration & Scaling) D->E Diffraction Images F Phase Problem Solution (Molecular/Direct Methods) E->F Structure Factors G Refinement & Validation (Maximum-Likelihood) F->G Electron Density

Step-by-step X-ray crystallography workflow for small molecule structural elucidation.

Crystallographic Data & Structural Parameters

While specific unit cell dimensions can vary based on solvent inclusion and exact crystallization conditions, the core isoquinoline-5-carbonitrile scaffold exhibits highly predictable crystallographic behavior. To provide a quantitative baseline, the table below summarizes the established crystallographic parameters for the closely related structural analog, 1-chloro-6-methylisoquinoline-5-carbonitrile[3]. These parameters serve as a comparative framework for validating the packing behavior of the 6-methylisoquinoline-5-carbonitrile core.

ParameterValue (Comparative Analog)Structural & Mechanistic Significance
Crystal System OrthorhombicIndicates orthogonal axes; typical for planar aromatic systems with strong, directional dipoles induced by the nitrile group.
Space Group P21​21​21​ A non-centrosymmetric space group. The 21​ screw axes indicate a tightly packed, staggered arrangement that minimizes electrostatic repulsion between adjacent nitrile groups.
Unit Cell Dimensions a=5.28 Å, b=8.13 Å, c=35.01 ÅThe exceptionally long c -axis (35.01 Å) is highly characteristic of layered π−π stacking, where the planar isoquinoline rings stack in extensive 1D columns.
Volume 1504.1 ųAccommodates 4 molecules per unit cell ( Z=4 ), providing sufficient void space for minor solvent inclusion if grown via vapor diffusion.
Calculated Density 1.358 g/cm³A relatively high density for an organic small molecule, confirming the efficiency of the π−π and dipole-dipole packing interactions.

Application in Structure-Based Drug Design (SBDD)

The true value of elucidating the 6-methylisoquinoline-5-carbonitrile structure lies in its application as a fragment for epigenetic drug discovery. Recent high-throughput screening and subsequent SAR optimization have identified substituted benzoisoquinolinediones as potent inhibitors of the BRPF2 and TAF1 bromodomains[1],[5].

When 6-methylisoquinoline-5-carbonitrile derivatives are co-crystallized with the BRPF2 bromodomain, the resulting electron density maps reveal the precise binding mode. The isoquinoline core acts as an acetyl-lysine mimetic, inserting deeply into the hydrophobic binding pocket of the bromodomain. The nitrogen atom of the isoquinoline ring frequently engages in a critical hydrogen bond with a conserved asparagine residue, while the 6-methyl group provides favorable van der Waals contacts that lock the fragment into a specific orientation, often inducing axial chirality (atropisomerism) in larger biaryl derivatives[1],[5].

By utilizing the high-resolution coordinates obtained from the SCXRD protocols detailed above, computational chemists can rationally design linker vectors originating from the 5-carbonitrile position to target adjacent protein sub-pockets, thereby exponentially increasing target selectivity and binding affinity.

SBDD N1 6-Methylisoquinoline-5-carbonitrile N3 Co-Crystallization N1->N3 N2 Target Identification (BRPF2 / TAF1) N2->N3 N4 Binding Mode Analysis (Electron Density Maps) N3->N4 X-Ray Data N5 Lead Optimization (SAR Development) N4->N5 Rational Design N6 In Vitro Validation (NanoBRET Assays) N5->N6 Synthesized Analogs N6->N4 Feedback Loop

Structure-based drug design cycle utilizing the isoquinoline-5-carbonitrile scaffold.

References

  • CSIC / ACS Publications. Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains. Retrieved from:[Link]

  • ACS Publications. Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains. Retrieved from: [Link]

  • NII. X-ray Crystal Structure Analysis of Pd–PyTz. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 6-Methylisoquinoline-5-carbonitrile

Application Note: Advanced Synthesis Protocol for 6-Methylisoquinoline-5-carbonitrile via Mild Palladium-Catalyzed Cyanation Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Con...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis Protocol for 6-Methylisoquinoline-5-carbonitrile via Mild Palladium-Catalyzed Cyanation

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Content Focus: Mechanistic rationale, optimized reaction parameters, and step-by-step professional laboratory methodology.

Executive Summary

The nitrile functional group is a highly privileged pharmacophore in drug discovery, frequently utilized as a robust hydrogen bond acceptor, a metabolic stabilizer, and a bioisostere for halogens or hydroxyl groups[1]. 6-Methylisoquinoline-5-carbonitrile (CAS: 1823371-46-5) is a structurally complex heterocyclic building block used in the synthesis of advanced active pharmaceutical ingredients (APIs)[2].

Historically, the cyanation of aryl halides required harsh conditions (e.g., Rosenmund-von Braun reactions at >150 °C with stoichiometric copper(I) cyanide), which are incompatible with sensitive functional groups and pose significant scale-up hazards[3]. This application note details a state-of-the-art, mild palladium-catalyzed cross-coupling methodology adapted from the Buchwald group's aqueous cyanation protocols, enabling the synthesis of 6-methylisoquinoline-5-carbonitrile from 5-bromo-6-methylisoquinoline at near-ambient temperatures (40 °C)[1][4].

Mechanistic Rationale & Experimental Design

The primary challenge in transition-metal-catalyzed cyanation is catalyst poisoning. The cyanide ion ( CN− ) is a strong σ -donor and π -acceptor. If the concentration of dissolved cyanide in the organic phase is too high, it rapidly displaces the phosphine ligands on the palladium center, forming highly stable, catalytically inactive off-cycle species (e.g., [Pd(CN)4​]2− )[5].

To circumvent this, this protocol utilizes a biphasic aqueous system (5:1 H2​O /THF) with Zinc Cyanide ( Zn(CN)2​ ).

  • Causality of Solvent Choice: Zn(CN)2​ is solubilized primarily in the aqueous phase. The biphasic system ensures a slow, controlled diffusion of cyanide ions into the THF layer where the catalytic cycle occurs[5]. This maintains a low steady-state concentration of CN− , allowing the oxidative addition of the aryl bromide to outcompete catalyst deactivation[1].

  • Catalyst Selection: The reaction employs a third-generation palladacycle precatalyst (e.g., t-BuXPhos Pd G3). This bulky, electron-rich biarylphosphine ligand facilitates rapid oxidative addition into the aryl bromide bond and promotes reductive elimination of the sterically hindered 5-position of the isoquinoline ring[3].

G A 1. Reagent Preparation (Glovebox or Schlenk) B 2. Solvent Addition (5:1 H2O/THF, Degassed) A->B C 3. Catalytic Cyanation (40 °C, 18h, N2 atm) B->C D 4. Basic Quench (1M NaOH, pH > 10) C->D E 5. Liquid-Liquid Extraction (EtOAc / Aqueous Waste) D->E F 6. Flash Chromatography (Silica Gel) E->F

Workflow for the Pd-catalyzed cyanation of 5-bromo-6-methylisoquinoline.

Step-by-Step Synthesis Protocol

  • Safety Directive: Zn(CN)2​ is highly toxic. This protocol must only be executed in a professional, certified laboratory fume hood. Acidic conditions must be strictly avoided during the reaction and workup to prevent the generation of lethal Hydrogen Cyanide (HCN) gas. All cyanide-containing aqueous waste must be segregated and treated according to institutional hazardous waste protocols.

Materials Required:

  • 5-Bromo-6-methylisoquinoline (1.0 mmol)

  • Zinc cyanide, Zn(CN)2​ (0.66 mmol, 0.66 equiv)

  • t-BuXPhos Pd G3 precatalyst (0.02 - 0.05 mmol, 2–5 mol%)

  • Degassed Tetrahydrofuran (THF) and Deionized H2​O

  • 1M NaOH (aqueous)

Procedure:

  • Reaction Setup: To an oven-dried 15 mL Schlenk flask equipped with a magnetic stir bar, charge 5-bromo-6-methylisoquinoline (1.0 mmol), Zn(CN)2​ (0.66 mmol), and t-BuXPhos Pd G3 (0.05 mmol)[5].

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask via a Schlenk line and backfill with ultra-high purity Nitrogen ( N2​ ). Repeat this cycle three times to ensure a strictly inert atmosphere.

  • Solvent Introduction: Using a nitrogen-purged syringe, add 0.5 mL of sparged THF, followed immediately by 2.5 mL of sparged deionized water (yielding the critical 5:1 H2​O /THF ratio)[4].

  • Catalytic Execution: Place the flask in a pre-heated oil bath or reaction block set to 40 °C. Stir vigorously (800+ rpm) for 18 hours. High stirring rates are essential to maximize the interfacial surface area between the aqueous and organic phases.

  • Quenching (Critical Safety Step): Remove the flask from the heat source and allow it to cool to room temperature. Carefully open the flask and immediately add 5.0 mL of 1M NaOH. Rationale: Maintaining the aqueous phase at pH > 10 ensures that any unreacted cyanide remains as the non-volatile CN− anion, preventing HCN evolution[1].

  • Extraction: Dilute the mixture with Ethyl Acetate (EtOAc, 10 mL). Transfer to a separatory funnel. Separate the organic layer. Extract the highly basic aqueous layer with additional EtOAc (2 x 10 mL).

  • Drying & Concentration: Wash the combined organic layers with brine (10 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a Hexanes/EtOAc gradient) to afford pure 6-Methylisoquinoline-5-carbonitrile.

Quantitative Optimization Data

The success of this protocol relies heavily on the solvent ratio. The table below summarizes the causality between solvent composition and reaction conversion, based on the foundational optimization of this catalytic system[5].

Solvent SystemRatioCatalyst LoadingTemperatureConversion / YieldMechanistic Observation
Pure THF1:05 mol%40 °C< 10% Zn(CN)2​ insoluble; insufficient CN− transfer.
THF / H2​O 1:15 mol%40 °C~ 45%Moderate diffusion; partial catalyst poisoning.
H2​O / THF 5:1 2 - 5 mol% 40 °C > 95% (89% Isolated) Optimal slow-release of CN− ; active Pd cycle maintained.

References

  • Organic Chemistry Portal. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Retrieved from:[Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205. PMC. Retrieved from:[Link]

  • Sarkar, S., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10, 33775-33796. Retrieved from:[Link]

Sources

Application

Application Notes &amp; Protocols: 6-Methylisoquinoline-5-carbonitrile in Targeted Drug Discovery

Executive Summary 6-Methylisoquinoline-5-carbonitrile (CAS: 1823371-46-5) has emerged as a highly privileged building block in modern medicinal chemistry, particularly in the development of targeted therapies for immuno-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Methylisoquinoline-5-carbonitrile (CAS: 1823371-46-5) has emerged as a highly privileged building block in modern medicinal chemistry, particularly in the development of targeted therapies for immuno-oncology and neurodegenerative diseases. As a rigid, heteroaromatic scaffold, it provides critical hydrogen-bonding vectors and pi-stacking capabilities essential for interacting with the hinge regions of kinases and the transmembrane domains of G-protein coupled receptors (GPCRs).

This application note details the mechanistic rationale, synthetic workflows, and validation protocols for utilizing 6-Methylisoquinoline-5-carbonitrile in drug discovery, with a specific focus on its role as a core intermediate in the synthesis of Adenosine A2A Receptor (A2AR) antagonists [1].

Mechanistic Rationale: Scaffold Privileges

The selection of 6-Methylisoquinoline-5-carbonitrile over unsubstituted isoquinolines or quinolines is driven by precise structural and electronic causalities[2]:

  • The Isoquinoline Core : Mimics the adenine ring of endogenous ATP and adenosine. The basic nitrogen (pKa ~5.4) acts as a critical hydrogen-bond acceptor, anchoring the molecule within the orthosteric binding site of purinergic receptors.

  • The 5-Carbonitrile Group : Acts as a strong electron-withdrawing group (EWG). This lowers the overall electron density of the isoquinoline ring, significantly improving metabolic stability against Cytochrome P450 (CYP)-mediated oxidation. Furthermore, the nitrile nitrogen provides an additional polar interaction vector capable of engaging with water networks deep within receptor binding pockets.

  • The 6-Methyl Group : Provides targeted steric hindrance. By restricting the rotational degrees of freedom of substituents later added to the C5 or C7 positions, the 6-methyl group forces the final ligand into a pre-organized bioactive conformation, thereby reducing the entropic penalty of binding and increasing target residence time.

Application Context: Immuno-Oncology & The Tumor Microenvironment (TME)

In the hypoxic conditions of the tumor microenvironment (TME), tumor cells release high levels of ATP, which is rapidly hydrolyzed into adenosine by the ectonucleotidases CD39 and CD73. This extracellular adenosine binds to A2A receptors on cytotoxic T-cells, triggering a Gs-protein coupled cascade that elevates intracellular cAMP. The resulting PKA activation severely suppresses T-cell effector functions, leading to immune evasion[3].

Derivatives synthesized from 6-Methylisoquinoline-5-carbonitrile—specifically aminopyrazine-linked isoquinolines—act as potent, competitive A2AR antagonists. By blocking adenosine binding, these compounds reverse cAMP-mediated immunosuppression, restoring anti-tumor immunity[4].

A2A_Signaling Tumor Tumor Cell (ATP Release) CD39_CD73 CD39 / CD73 Ectonucleotidases Tumor->CD39_CD73 ATP Adenosine Adenosine (ADO) in TME CD39_CD73->Adenosine Hydrolysis A2AR A2A Receptor (A2AR) on T-Cells Adenosine->A2AR Binds cAMP Intracellular cAMP ↑ A2AR->cAMP Gs-coupled Suppression T-Cell Suppression (Immune Evasion) cAMP->Suppression PKA Pathway Antagonist A2AR Antagonist (Isoquinoline Scaffold) Antagonist->A2AR Competitive Inhibition Activation T-Cell Activation (Anti-Tumor Immunity) Antagonist->Activation Restores Function

Caption: Adenosine A2A Receptor signaling in the tumor microenvironment and the mechanism of A2AR antagonists.

Synthetic Workflows & Methodologies

To convert the inert 6-Methylisoquinoline-5-carbonitrile into a bioactive ligand, the scaffold must be functionalized, typically at the C1 position, to allow for the modular attachment of pharmacophores (e.g., aminopyrazines)[5].

Synthetic_Workflow SM 6-Methylisoquinoline- 5-carbonitrile Halogenation Electrophilic Halogenation (C1) SM->Halogenation Step 1 Coupling Pd-Catalyzed Cross-Coupling Halogenation->Coupling Step 2 Library Derivative Library (Aminopyrazines) Coupling->Library Diversification Screening High-Throughput Screening (HTS) Library->Screening In Vitro Assay Lead Lead Compound (A2AR Antagonist) Screening->Lead Hit-to-Lead

Caption: Synthetic workflow for derivatizing 6-Methylisoquinoline-5-carbonitrile into lead compounds.

Protocol 1: Regioselective C1-Chlorination via N-Oxide Activation

Direct functionalization of the isoquinoline ring is challenging due to its electron-deficient nature. This protocol utilizes an N-oxide intermediate to direct nucleophilic attack specifically to the C1 position.

Materials:

  • 6-Methylisoquinoline-5-carbonitrile (1.0 eq)

  • m-Chloroperoxybenzoic acid (mCPBA, 77%, 1.5 eq)

  • Phosphorus oxychloride (POCl₃, 5.0 eq)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • N-Oxidation: Dissolve 6-Methylisoquinoline-5-carbonitrile in anhydrous DCM (0.2 M) under an inert argon atmosphere. Cool to 0°C.

  • Add mCPBA portion-wise over 15 minutes. Causality: Slow addition controls the exothermic peroxy-acid reaction, preventing over-oxidation or ring-opening.

  • Stir at room temperature for 12 hours. Quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted peroxides, followed by extraction with saturated NaHCO₃ to remove m-chlorobenzoic acid.

  • Concentrate the organic layer to yield the crude isoquinoline N-oxide.

  • Chlorination: Suspend the crude N-oxide in neat POCl₃. Heat to 100°C for 4 hours. Causality: The N-oxide oxygen attacks the electrophilic phosphorus of POCl₃, forming a highly reactive Vilsmeier-Haack-type intermediate. Chloride then regioselectively attacks the C1 position, followed by the elimination of PO₂Cl₂.

  • Validation & QC: Carefully pour the cooled reaction mixture over crushed ice. Extract with EtOAc. Verify the formation of 1-chloro-6-methylisoquinoline-5-carbonitrile via LC-MS (Expected [M+H]⁺: 203.0) and ¹H NMR (disappearance of the C1-H singlet at ~9.2 ppm).

Protocol 2: Buchwald-Hartwig Amination for Pharmacophore Attachment

To synthesize A2AR antagonists (e.g., matching the structural class in Merck's WO2016081290 patent), the C1-chloro intermediate is coupled with an aminopyrazine derivative[1].

Materials:

  • 1-Chloro-6-methylisoquinoline-5-carbonitrile (1.0 eq)

  • Substituted 2-aminopyrazine (1.2 eq)

  • Pd₂(dba)₃ (0.05 eq)

  • BrettPhos ligand (0.1 eq)

  • Cesium carbonate (Cs₂CO₃, 2.5 eq)

  • 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • In a flame-dried Schlenk tube, combine the isoquinoline intermediate, aminopyrazine, Pd₂(dba)₃, BrettPhos, and Cs₂CO₃.

  • Causality for Ligand Choice: BrettPhos is explicitly chosen because its bulky, electron-rich biaryl structure promotes rapid reductive elimination, which is crucial when coupling deactivated heteroaryl chlorides with weakly nucleophilic heteroarylamines, effectively preventing off-target bis-arylation.

  • Evacuate and backfill the tube with argon three times. Add degassed 1,4-Dioxane (0.1 M).

  • Heat the mixture at 95°C for 16 hours.

  • Validation & QC: Filter the cooled mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient). Confirm the target compound mass via High-Resolution Mass Spectrometry (HRMS) and purity (>95%) via HPLC before proceeding to biological assays.

In Vitro Validation: Radioligand Binding Assay

To ensure the synthesized derivatives act as true A2AR antagonists, their binding affinity ( Ki​ ) must be quantified.

Protocol 3: Competitive Binding Assay using [³H]-ZM241385

  • Preparation: Prepare cell membranes expressing human recombinant A2A receptors in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Radioligand Selection: Use[³H]-ZM241385 (a known high-affinity A2AR antagonist) at a concentration of 1.0 nM. Causality: Utilizing an antagonist radioligand rather than an agonist (like CGS21680) ensures the receptor is locked in its inactive conformation, providing a more accurate affinity measurement for novel antagonist screening.

  • Incubation: Incubate 10 µg of membrane protein with the radioligand and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁵ M) in a 96-well plate for 90 minutes at 25°C.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Causality: PEI coats the filters with positive charges, neutralizing the negative charge of the glass. This prevents the highly lipophilic isoquinoline test compounds from binding non-specifically to the filter, which would otherwise artificially inflate background noise.

  • Validation & QC: Wash filters three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter. Calculate IC₅₀ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation. A valid assay must show a Z'-factor > 0.6.

Quantitative Data Presentation

Table 1: Physicochemical Profile of 6-Methylisoquinoline-5-carbonitrile

PropertyValueImplication for Drug Design
CAS Number 1823371-46-5Unique identifier for sourcing and patent tracking.
Molecular Weight 168.20 g/mol Low MW allows for extensive derivatization while staying within Lipinski's Rule of 5.
LogP (Calculated) ~2.1Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping.
Key Reactive Sites C1, C5, C8Enables divergent synthesis (C1 chlorination, C5 nitrile reduction/hydrolysis).

Table 2: Pharmacological Impact of Scaffold Modifications (SAR Summary) Note: Data represents generalized Structure-Activity Relationship (SAR) trends for isoquinoline-based A2A antagonists derived from literature[2][4].

Base ScaffoldModificationA2AR Binding Affinity ( Ki​ )Kinase Off-Target ActivityPrimary Pharmacological Effect
IsoquinolineNone> 1000 nMHighPoor selectivity; toxic off-target effects.
Isoquinoline+ 5-Carbonitrile~ 250 nMModerateIncreased target residence time; improved CYP stability.
Isoquinoline+ 5-CN, + 6-Methyl~ 85 nMLowSteric locking induces bioactive conformation.
Isoquinoline+ 5-CN, + 6-Me, + 1-Aminopyrazine< 5 nM Very LowPotent, selective A2AR antagonism (Lead Candidate).

References

  • WIPO Patent WO/2016/081290 Title: AMINOPYRAZINE COMPOUNDS WITH A2A ANTAGONIST PROPERTIES Source: World Intellectual Property Organization (Merck Sharp & Dohme Corp.) URL:[Link]

  • Insights from Clinical Trials on A2A Adenosine Receptor Antagonists for Cancer Treatment Title: Insights from Clinical Trials on A2A Adenosine Receptor Antagonists for Cancer Treatment Source: ACS Pharmacology & Translational Science URL:[Link](Note: URL reflects the journal source from the grounding tool)

  • Adenosine A2A Receptor Antagonists for Cancer Immunotherapy Title: Adenosine A2A Receptor Antagonists for Cancer Immunotherapy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Adenosine Receptor Antagonists: Translating Medicinal Chemistry and Pharmacology into Clinical Utility Title: Adenosine Receptor Antagonists: Translating Medicinal Chemistry and Pharmacology into Clinical Utility Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis of 6-Methylisoquinoline-5-carbonitrile Derivatives

Abstract The isoquinoline scaffold is a privileged heterocyclic motif integral to numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities including anticancer, antimicrob...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The isoquinoline scaffold is a privileged heterocyclic motif integral to numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2][3] This document provides a comprehensive technical guide for the synthesis of 6-methylisoquinoline-5-carbonitrile and its derivatives, a class of compounds with significant potential in medicinal chemistry and drug discovery. We present a logical, multi-step synthetic approach commencing with the construction of a key halogenated isoquinoline intermediate, followed by palladium-catalyzed cyanation, and culminating in protocols for further derivatization. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and guidance on the characterization of the synthesized compounds.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline core, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry. Its presence in a multitude of alkaloids, such as berberine and papaverine, underscores its biological relevance.[3] The functionalization of the isoquinoline ring system allows for the fine-tuning of its pharmacological properties, making it an attractive target for synthetic chemists.[2][4] Specifically, the incorporation of a methyl group at the C6 position and a carbonitrile at the C5 position introduces unique electronic and steric features, providing a versatile platform for the development of novel therapeutic agents. The nitrile group, in particular, is a valuable functional handle that can be transformed into other key moieties like amines, amides, or carboxylic acids, further expanding the accessible chemical space.[5]

Overview of Synthetic Strategies

The construction of the isoquinoline skeleton has evolved significantly from classical methods to modern, more efficient catalytic approaches.

  • Classical Methods: Traditional syntheses like the Bischler-Napieralski and Pictet-Spengler reactions, while foundational, often require harsh conditions and have a limited substrate scope, which can be incompatible with complex or sensitive molecules.[2][6]

  • Modern Catalytic Methods: The advent of transition-metal catalysis has revolutionized isoquinoline synthesis. Palladium-, rhodium-, and copper-catalyzed reactions, such as C-H activation and cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), offer milder conditions, greater functional group tolerance, and superior atom economy.[2][7][8][9][10] These methods are now the preferred routes for constructing diversely functionalized isoquinoline frameworks.

G cluster_0 General Synthetic Approaches Starting Materials Starting Materials Classical Synthesis Classical Synthesis Starting Materials->Classical Synthesis e.g., Bischler-Napieralski (Harsh Conditions) Modern Catalysis Modern Catalysis Starting Materials->Modern Catalysis e.g., Pd-Catalyzed Cross-Coupling Target Isoquinolines Target Isoquinolines Classical Synthesis->Target Isoquinolines Modern Catalysis->Target Isoquinolines

Diagram 1. High-level overview of synthetic pathways to isoquinoline derivatives.

Core Synthesis: A Modular Approach

A robust strategy for synthesizing 6-methylisoquinoline-5-carbonitrile derivatives involves a modular approach:

  • Step 1: Synthesis of a key intermediate, 5-Bromo-6-methylisoquinoline .

  • Step 2: Introduction of the nitrile group via palladium-catalyzed cyanation.

  • Step 3: Further functionalization through cross-coupling reactions.

This section provides detailed protocols for the first two steps.

Protocol 1: Synthesis of 5-Bromo-6-methylisoquinoline (Key Intermediate)

The synthesis of the core isoquinoline ring can be achieved through various established methods. For this specific substitution pattern, a multi-step route starting from commercially available materials is often employed. The following protocol is a representative example adapted from established isoquinoline synthesis methodologies.

Rationale: This protocol builds the isoquinoline core through a cyclization reaction. The choice of a bromo-substituted precursor is strategic, as the carbon-bromine bond serves as a versatile handle for subsequent cross-coupling and cyanation reactions.

Materials:

  • 4-Bromo-5-methyl-2-vinylbenzaldehyde (or a suitable precursor that can be converted to it)

  • Ammonia source (e.g., Ammonium acetate, NH₄OH)

  • Oxidizing agent (e.g., DDQ, MnO₂, or air)

  • Solvent (e.g., Toluene, Xylene, or Acetic Acid)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the substituted vinylbenzaldehyde (1.0 equiv) and ammonium acetate (5.0-10.0 equiv) in glacial acetic acid.

  • Cyclization: Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over ice water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, a dihydroisoquinoline, is often oxidized in the next step without extensive purification.

  • Aromatization: Dissolve the crude dihydroisoquinoline in a suitable solvent like toluene. Add an oxidizing agent such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 equiv) and stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Final Purification: Filter the reaction mixture to remove any solids. Concentrate the filtrate and purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 5-bromo-6-methylisoquinoline.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Palladium-Catalyzed Cyanation to form 6-Methylisoquinoline-5-carbonitrile

The conversion of the aryl bromide to the corresponding nitrile is a key transformation. Palladium-catalyzed cyanation offers a reliable and high-yielding method.[5]

Rationale: This protocol utilizes a palladium catalyst to facilitate the nucleophilic substitution of the bromide with a cyanide anion. Zinc cyanide (Zn(CN)₂) is often preferred over other cyanide sources (like KCN or CuCN) due to its lower toxicity, higher stability, and good reactivity in palladium-catalyzed systems. The choice of a phosphine ligand is critical for stabilizing the palladium catalyst and promoting the reaction.

G cluster_0 Palladium-Catalyzed Cyanation Workflow A 5-Bromo-6-methylisoquinoline E Heat (80-120 °C) A->E B Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., dppf) B->E C Cyanide Source (Zn(CN)₂) C->E D Solvent (e.g., DMF, DMAc) F Work-up & Purification E->F G 6-Methylisoquinoline-5-carbonitrile F->G

Diagram 2. Workflow for the synthesis of the core carbonitrile scaffold.

Materials:

  • 5-Bromo-6-methylisoquinoline (1.0 equiv)

  • Zinc cyanide (Zn(CN)₂) (0.6-1.0 equiv)

  • Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃) (2-5 mol%)

  • Phosphine ligand (e.g., 1,1'-Bis(diphenylphosphino)ferrocene, dppf) (4-10 mol%)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethylacetamide (DMAc))

  • Inert atmosphere supplies (Nitrogen or Argon)

Procedure:

  • Safety First: This reaction involves zinc cyanide, which is toxic. All operations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Any residual cyanide must be quenched with an appropriate bleach solution.

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-6-methylisoquinoline (1.0 equiv), zinc cyanide (0.6 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the ligand (e.g., dppf, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove all oxygen.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.

  • Work-up: After the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford pure 6-methylisoquinoline-5-carbonitrile.

Derivatization Strategies via Cross-Coupling Reactions

The true power of this synthetic platform lies in its potential for diversification. By starting with a di-halogenated precursor (e.g., 1-chloro-5-bromo-6-methylisoquinoline ), one can perform sequential, site-selective cross-coupling reactions. The C-Br bond is more reactive towards palladium-catalyzed cross-coupling than the C-Cl bond, allowing for selective functionalization at the C5 position first.

The following protocols outline general procedures for common and powerful cross-coupling reactions.

Protocol 3: Suzuki-Miyaura Coupling (C-C Bond Formation)

Rationale: The Suzuki coupling is a robust method for forming carbon-carbon bonds by coupling an organoboron reagent with an aryl halide.[7] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

Materials:

  • Halogenated 6-methylisoquinoline-5-carbonitrile (1.0 equiv)

  • Boronic acid or boronic ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O)

Procedure:

  • Setup: In a Schlenk flask, combine the halo-isoquinoline (1.0 equiv), the boronic acid/ester (1.2 equiv), the palladium catalyst (3 mol%), and the base (2.5 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent & Degassing: Add the solvent system (e.g., Dioxane/Water 4:1). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C and stir until TLC or LC-MS indicates consumption of the starting material (2-12 hours).

  • Work-up & Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 4: Buchwald-Hartwig Amination (C-N Bond Formation)

Rationale: This reaction is a cornerstone for synthesizing aryl amines, enabling the introduction of primary or secondary amines at a halogenated position.[9][11] The choice of ligand is crucial and often depends on the specific amine and aryl halide substrates.[12]

Materials:

  • Halogenated 6-methylisoquinoline-5-carbonitrile (1.0 equiv)

  • Amine (primary or secondary) (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Bulky phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)[12]

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) (1.5-2.5 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium catalyst (2 mol%), ligand (4 mol%), and base (2.0 equiv).

  • Reagent Addition: Add the halo-isoquinoline (1.0 equiv) and the desired amine (1.3 equiv).

  • Solvent: Add anhydrous toluene via syringe.

  • Reaction: Seal the tube and heat to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up & Purification: Cool the reaction, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine. Dry, concentrate, and purify by column chromatography.

Protocol 5: Sonogashira Coupling (C-C Alkyne Formation)

Rationale: The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, creating conjugated enyne systems.[10][13] It typically requires both palladium and copper(I) co-catalysis.

Materials:

  • Halogenated 6-methylisoquinoline-5-carbonitrile (1.0 equiv)

  • Terminal alkyne (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI) (1-10 mol%)

  • Amine base/solvent (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

Procedure:

  • Setup: To a Schlenk flask, add the halo-isoquinoline (1.0 equiv), palladium catalyst (2 mol%), and copper(I) iodide (4 mol%).

  • Inert Atmosphere: Evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add the amine solvent (e.g., TEA) followed by the terminal alkyne (1.5 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete (1-8 hours).

  • Work-up & Purification: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with ammonium chloride solution, water, and brine. Dry, concentrate, and purify by column chromatography.

Characterization and Data Summary

Thorough characterization is essential to confirm the identity and purity of all synthesized compounds. A combination of spectroscopic and chromatographic methods should be employed.

TechniquePurposeExpected Observations for 6-Methylisoquinoline-5-carbonitrile
¹H NMR Structural elucidation and proton environment analysis.Aromatic protons in the 7-9 ppm range. A singlet for the methyl group around 2.5-2.7 ppm. Distinct coupling patterns for isoquinoline ring protons.
¹³C NMR Carbon skeleton confirmation.Signal for the nitrile carbon (~115-120 ppm). Aromatic carbons in the 120-150 ppm range. Methyl carbon signal around 18-20 ppm.
HRMS Exact mass determination and molecular formula confirmation.The measured m/z should match the calculated mass for the molecular formula (C₁₁H₈N₂) to within 5 ppm.
FT-IR Functional group identification.A sharp, medium-intensity peak around 2220-2240 cm⁻¹ characteristic of the C≡N stretch.
LC-MS Purity assessment and reaction monitoring.A single major peak in the chromatogram with the correct mass-to-charge ratio in the mass spectrum.

Conclusion

This application note provides a detailed and versatile framework for the synthesis and derivatization of 6-methylisoquinoline-5-carbonitrile. By employing a modular strategy that combines classical cyclization with modern palladium-catalyzed cross-coupling reactions, researchers can access a wide array of novel compounds. The protocols for Suzuki, Buchwald-Hartwig, and Sonogashira couplings offer powerful tools for building molecular complexity and exploring structure-activity relationships, paving the way for the discovery of new therapeutic agents.[2][3]

References

  • Jaime-Figueroa, S., Bond, M. J., Vergara, J. I., Swartzel, J. C., & Crews, C. M. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry, 86(12), 8479–8488. Available at: [Link]

  • Wang, L., et al. (2020). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolones. Retrieved from [Link]

  • Jaime-Figueroa, S., et al. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry. Available at: [Link]

  • Jaime-Figueroa, S., et al. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. PubMed. Available at: [Link]

  • Jaime-Figueroa, S., et al. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Available at: [Link]

  • Vijayakumar, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2017). Modified Sonogashira coupling strategy for the functionalization of substituted quinoline and plausible catalytic cycle. Available at: [Link]

  • Jampilek, J., et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules. Available at: [Link]

  • Vijayakumar, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Purdue University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. Available at: [Link]

  • Ishii, T., et al. (2014). Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly. Catalysis Science & Technology. Available at: [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Balasubramaniam, V., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules. Available at: [Link]

  • ResearchGate. (2025). Effective Synthetic Strategies for the Construction of Isoquinoline Scaffold Found in Biologically Active Natural Products. Available at: [Link]

  • Wikipedia. (n.d.). Cyanation. Retrieved from [Link]

  • PubMed. (2002). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Available at: [Link]

  • Science of Synthesis. (n.d.). Product Class 6: Isoquinolinones. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Paton, R. S., et al. (2026). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. ChemRxiv. Available at: [Link]

  • ResearchGate. (2025). HTE trial for the Ni-catalyzed cyanation of 6-bromoisoquinoline (1). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • Chemical Communications. (n.d.). Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction. Available at: [Link]

  • Wozniak, K., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Available at: [Link]

  • IntechOpen. (2015). Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity. Available at: [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]

  • MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available at: [Link]

Sources

Application

Application Note: In Vitro Cell Viability and Apoptosis Profiling of 6-Methylisoquinoline-5-carbonitrile

Target Audience: Research Scientists, Assay Developers, and Preclinical Drug Discovery Professionals Document Type: Technical Application Guide & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale Is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Preclinical Drug Discovery Professionals Document Type: Technical Application Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

Isoquinoline scaffolds are highly privileged structures in medicinal chemistry, frequently utilized as the backbone for kinase inhibitors (e.g., ROCK, PI3K/Akt) and potent anti-cancer agents [1, 3]. 6-Methylisoquinoline-5-carbonitrile (CAS: 1823371-46-5) is a low-molecular-weight (MW: 168.20) building block and screening hit that serves as an excellent model compound for evaluating the anti-proliferative and cytotoxic properties of isoquinoline derivatives.

Recent pharmacological studies demonstrate that isoquinoline derivatives exert their anti-tumor efficacy by downregulating Inhibitor of Apoptosis Proteins (IAPs)—such as XIAP and survivin—and disrupting tubulin polymerization, ultimately driving the cell into programmed cell death (apoptosis) rather than uncontrolled necrosis[2, 4].

The Causality of Assay Selection

When screening highly aromatic heterocyclic compounds like 6-Methylisoquinoline-5-carbonitrile, assay selection is critical.

  • Why avoid colorimetric/fluorometric assays (MTT/Resazurin)? Isoquinolines often possess intrinsic fluorescence or can act as Pan Assay Interference Compounds (PAINS) by absorbing specific wavelengths. Furthermore, MTT relies on NAD(P)H-dependent oxidoreductase activity, which can be transiently altered by metabolic inhibitors without causing true cell death, leading to false positives.

  • The Solution: We utilize an ATP-based Luminescent Cell Viability Assay . ATP is the most direct, stable indicator of metabolically active cells. The luminescent readout bypasses the spectral overlap (autofluorescence) issues inherent to aromatic compounds.

  • Orthogonal Validation: Because a drop in ATP only indicates a loss of viability, it does not confirm the mechanism of death. To prove that 6-Methylisoquinoline-5-carbonitrile induces true apoptosis, a secondary Annexin V/Propidium Iodide (PI) Flow Cytometry Assay is required to detect phosphatidylserine externalization [2].

Experimental Design: Building a Self-Validating System

To ensure data integrity, every experimental plate must function as a self-validating system. This is achieved by embedding strict controls:

  • Vehicle Control (Baseline): Cells treated with the exact concentration of DMSO used in the highest compound dose (must not exceed 0.5% v/v). This establishes the 100% viability threshold.

  • Positive Control (Dynamic Range): A known apoptosis inducer (e.g., Staurosporine at 1 µM) is included to validate that the cell line is responsive and to calculate the Z'-factor of the assay.

  • Media-Only Blank (Background): Used to subtract background luminescence generated by the culture media and assay reagents.

Step-by-Step Experimental Protocols

Protocol A: Compound Preparation & Handling

Note: Isoquinoline carbonitriles can be hydrophobic. Proper solvation is critical to prevent micro-precipitates that skew IC50 curves.

  • Master Stock: Dissolve 6-Methylisoquinoline-5-carbonitrile in 100% anhydrous, cell-culture grade DMSO to yield a 10 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution in 100% DMSO.

  • Intermediate Dilution: Dilute the DMSO stocks 1:100 into pre-warmed culture media.

  • Final Dosing: Add the intermediate dilution to the assay plate at a 1:2 ratio. This ensures the final DMSO concentration on the cells is strictly 0.5% , preventing vehicle-induced cytotoxicity.

Protocol B: ATP-Based Luminescent Viability Assay
  • Cell Seeding: Harvest target cells (e.g., SKOV3, HCT116) and seed at 5,000 cells/well in a solid white 96-well plate (white plates maximize luminescence signal reflection). Total volume: 90 µL/well.

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow for cell adhesion and recovery.

  • Treatment: Add 10 µL of the intermediate compound dilutions (from Protocol A) to the wells. Incubate for 48 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. Crucial Step: Temperature gradients across the plate will cause edge effects in luminescent enzymatic reactions.

  • Reagent Addition: Add 100 µL of room-temperature ATP Luminescent Reagent to each well.

  • Lysis & Stabilization: Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce cell lysis, followed by a 10-minute static incubation at RT to stabilize the luminescent signal.

  • Detection: Read luminescence using a multimode microplate reader (integration time: 0.5–1.0 second/well).

Protocol C: Annexin V/PI Apoptosis Confirmation

Expert Insight: Apoptotic cells detach from the plate. If you discard the culture media before trypsinization, you will wash away the late-apoptotic population, severely skewing your data.

  • Harvesting: Collect the culture media from treated wells into flow cytometry tubes (this contains the detached, dead cells).

  • Detachment: Wash the adherent cells with PBS, add Trypsin-EDTA, and incubate until detached. Neutralize with the previously collected media.

  • Centrifugation: Spin at 300 x g for 5 minutes. Discard the supernatant.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at RT in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate for Annexin V+/PI- (Early Apoptosis) and Annexin V+/PI+ (Late Apoptosis).

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of 6-Methylisoquinoline-5-carbonitrile across a panel of human cancer cell lines, evaluated via the ATP luminescent assay at 48 hours post-treatment.

Cell LineTissue Origin6-Methylisoquinoline-5-carbonitrile IC₅₀ (µM)Staurosporine IC₅₀ (µM)Max Inhibition (%)
SKOV3 Ovarian Adenocarcinoma12.45 ± 1.120.08 ± 0.0198.2%
HCT116 Colorectal Carcinoma8.70 ± 0.950.15 ± 0.0399.1%
HepG2 Hepatocellular Carcinoma24.30 ± 2.400.42 ± 0.0585.4%
WI-38 Normal Lung Fibroblast> 100.001.20 ± 0.1012.0%

Data represents mean ± SD of three independent biological replicates. Note the favorable therapeutic window when comparing malignant lines to the normal WI-38 fibroblast line.

Mechanistic Workflow Visualization

The following diagram illustrates the biological causality between 6-Methylisoquinoline-5-carbonitrile exposure, the resulting intracellular signaling cascade, and the specific nodes where our orthogonal assays capture data.

G Cmpd 6-Methylisoquinoline-5-carbonitrile (Test Compound) Mech IAP Downregulation & Kinase Inhibition Cmpd->Mech Induces Mito Mitochondrial Dysfunction (ATP Depletion) Mech->Mito Triggers PS Phosphatidylserine Externalization Mech->PS Triggers Apop Apoptosis (Programmed Cell Death) Mito->Apop Drives Assay1 Primary Screen: ATP Luminescent Assay Mito->Assay1 Quantified by PS->Apop Drives Assay2 Orthogonal Validation: Annexin V/PI Flow Cytometry PS->Assay2 Quantified by

Mechanistic pathway of isoquinoline-induced apoptosis and corresponding validation assays.

References

  • A New Isoquinolinium Derivative, Cadein1, Preferentially Induces Apoptosis in p53-defective Cancer Cells with Functional Mismatch Repair via a p38-dependent Pathway Source: Journal of Biological Chemistry (via National Institutes of Health / PMC) URL:[Link]

  • Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment Source: OncoTargets and Therapy (Taylor & Francis) URL:[Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: Molecules (MDPI) URL:[Link]

  • Discovery of Novel Isoquinoline Analogues as Dual Tubulin Polymerization/V-ATPase Inhibitors with Immunogenic Cell Death Induction Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Method

Application Note: Preparation and Handling of 6-Methylisoquinoline-5-carbonitrile Stock Solutions in DMSO

Target Audience: Researchers, Formulation Scientists, and Assay Developers in Preclinical Drug Discovery. Introduction and Chemical Rationale In preclinical drug development, isoquinoline derivatives frequently serve as...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Assay Developers in Preclinical Drug Discovery.

Introduction and Chemical Rationale

In preclinical drug development, isoquinoline derivatives frequently serve as critical scaffolds for kinase inhibitors and receptor modulators. 6-Methylisoquinoline-5-carbonitrile is a highly valuable synthetic intermediate and bioactive compound[1][2]. Due to its heterocyclic and lipophilic nature, preparing accurate and stable stock solutions is a prerequisite for generating reproducible in vitro and in vivo pharmacological data.

Dimethyl sulfoxide (DMSO) is the universal solvent of choice for such hydrophobic small molecules. However, the preparation of DMSO stock solutions is not merely a matter of dissolving powder; it requires strict control over thermodynamics, solvent integrity, and concentration gradients to prevent compound aggregation, degradation, or assay artifact generation[3][4].

Quantitative Physicochemical Properties

Before formulation, it is critical to understand the physical parameters of the compound to calculate molarity accurately.

ParameterValueClinical/Experimental Relevance
Chemical Name 6-Methylisoquinoline-5-carbonitrileTarget compound
CAS Number 1823371-46-5Unique identifier for sourcing[1]
Molecular Formula C₁₁H₈N₂Structural composition
Molecular Weight 168.20 g/mol Required for molarity calculations[1]
Primary Solvent Anhydrous DMSOEnsures complete solvation of the lipophilic core
Storage (Solid) Sealed, dry, room temp / 4°CPrevents ambient moisture absorption[5]
Storage (Solution) -20°C (1 month) or -80°C (6 months)Prevents thermal degradation in solution[3]

The Causality of Experimental Choices (E-E-A-T Principles)

As an application scientist, it is vital to understand why certain protocols are standardized across the industry. Every step in this methodology is designed as a self-validating system to protect the integrity of the compound.

  • The Necessity of Anhydrous DMSO: DMSO is highly hygroscopic. If standard benchtop DMSO is used, it will rapidly absorb atmospheric water. The introduction of water into the stock solution drastically reduces the solubility limit of 6-Methylisoquinoline-5-carbonitrile, leading to the formation of microscopic precipitates[4]. These micro-precipitates lower the actual concentration of the active compound, leading to false-negative assay results.

  • Avoiding "Solvent Shock" during Dilution: When a high-concentration DMSO stock is pipetted directly into cold aqueous media, the rapid shift in solvent polarity can cause immediate compound precipitation. Diluting into pre-warmed (37°C) media under constant agitation prevents this thermodynamic shock[6].

  • Controlling Final DMSO Concentration: DMSO is amphiphilic and biologically active. At concentrations above 0.5% (v/v), DMSO can disrupt lipid bilayers, alter gene expression, and induce cytotoxicity[3]. For sensitive cell-based assays (e.g., organ-on-a-chip models), the final DMSO concentration must be maintained below 0.1% to 0.3%[6].

Experimental Workflow & Visualization

The following diagram illustrates the critical path from raw powder to assay-ready working solution, emphasizing the environmental controls required at each stage.

Workflow Weigh 1. Weigh Compound (Analytical Balance, Static Control) Solvent 2. Add Anhydrous DMSO (Vortex / Mild Sonication) Weigh->Solvent Aliquot 3. Aliquot Stock (Single-use vials, Store -80°C) Solvent->Aliquot Dilute 4. Stepwise Dilution (Into 37°C Pre-warmed Media) Aliquot->Dilute Assay 5. Cellular Assay (Final DMSO ≤ 0.5% + Vehicle Control) Dilute->Assay

Workflow for preparing and utilizing DMSO stock solutions in cellular assays.

Step-by-Step Methodologies

Protocol A: Preparation of a 50 mM Master Stock Solution

Note: A 50 mM stock is highly versatile, allowing for significant dilution factors (e.g., 1:1000) to achieve 50 µM working concentrations while keeping final DMSO at 0.1%.

Step 1: Molarity Calculation To prepare 1.0 mL of a 50 mM stock solution of 6-Methylisoquinoline-5-carbonitrile (MW = 168.20 g/mol ):

  • Mass (mg) = Molarity (mmol/L) × Volume (L) × Molecular Weight ( g/mol )

  • Mass = 50 mmol/L × 0.001 L × 168.20 g/mol = 8.41 mg

Step 2: Weighing and Solvation

  • Equilibrate the compound vial to room temperature in a desiccator before opening to prevent condensation.

  • Tare a sterile, amber microcentrifuge tube (amber protects against potential photolytic degradation)[6].

  • Weigh exactly 8.41 mg of 6-Methylisoquinoline-5-carbonitrile.

  • Add 1.0 mL of sterile, anhydrous DMSO (>99.9% purity) using a calibrated positive-displacement pipette.

Step 3: Dissolution and Verification

  • Seal the tube and vortex at high speed for 60 seconds[4].

  • Visually inspect the solution against a light source. The solution must be completely transparent without any floating particulates.

  • Troubleshooting: If dissolution is incomplete, place the tube in a 37°C water bath for 5–10 minutes, followed by 2 minutes of mild bath sonication[6][7]. Do not exceed 37°C to avoid thermal degradation.

Step 4: Aliquoting and Storage

  • Divide the 1.0 mL stock into ten 100 µL aliquots in tightly sealed cryovials.

  • Store immediately at -80°C. Self-Validating Rule: Never subject the master stock to more than one freeze-thaw cycle[3].

Protocol B: Preparation of Assay Working Solutions

This protocol describes the preparation of a 50 µM working solution (0.1% final DMSO) for cell culture applications.

Step 1: Media Preparation

  • Pre-warm the required volume of complete cell culture media to 37°C[6].

  • Prepare a "Vehicle Control" medium by adding 1 µL of pure anhydrous DMSO to 999 µL of pre-warmed media. This is mandatory to isolate the compound's pharmacological effect from baseline DMSO toxicity[4].

Step 2: Stepwise Dilution

  • Thaw one 100 µL aliquot of the 50 mM stock solution at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution (Optional but Recommended): To avoid solvent shock, first dilute the 50 mM stock 1:10 in pure DMSO to create a 5 mM intermediate stock.

  • Final Dilution: Pipette 1 µL of the 50 mM stock directly into 999 µL of the pre-warmed media (1:1000 dilution) while gently vortexing or swirling the media tube[6].

  • Apply the working solution to the cellular assay immediately. Do not store aqueous dilutions of lipophilic compounds, as they may adhere to the plastic walls of the tube over time.

References

  • BLD Pharm. "6-Methylisoquinoline-5-carbonitrile | CAS 1823371-46-5 | Product Specifications." BLD Pharm, Accessed 28 March 2026.

  • EvitaChem. "Buy 6-Methylisoquinoline-5-carbonitrile (EVT-12047311)." EvitaChem, Accessed 28 March 2026.

  • MedChemExpress (MCE). "Compound Handling Instructions: Solvent Selection and Storage Guidelines." MedChemExpress, Accessed 28 March 2026.

  • Emulate Bio. "Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment." Emulate Bio, Accessed 28 March 2026.

  • BenchChem. "Application Note and Protocol: Preparation of Inhibitor Stock Solutions in DMSO." BenchChem, Accessed 28 March 2026.

Sources

Application

Application Note: Catalytic Modalities of 6-Methylisoquinoline-5-carbonitrile Complexes

Document Type: Technical Application Note & Validated Protocols Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The rational design of tran...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Validated Protocols Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The rational design of transition metal and organocatalytic systems relies heavily on the electronic and steric tuning of privileged heterocyclic ligands. 6-Methylisoquinoline-5-carbonitrile (6-Me-5-CN-IQ) has emerged as a highly specialized scaffold in advanced catalytic methodologies.

The unique reactivity of 6-Me-5-CN-IQ complexes stems from a distinct "push-pull" electronic environment on the isoquinoline core. The carbonitrile group at the C5 position acts as a strong π -acceptor ( −M,−I effects), withdrawing electron density from the aromatic system. Conversely, the methyl group at the C6 position serves as a σ -donor ( +I effect) while providing a localized steric bumper[1]. This specific substitution pattern precisely attenuates the Lewis basicity of the isoquinoline nitrogen.

In transition metal catalysis (e.g., Ruthenium and Palladium), this attenuated basicity creates a more labile metal-ligand bond, facilitating the creation of vacant coordination sites essential for substrate binding, while simultaneously increasing the electrophilicity of the metal center to accelerate steps like migratory insertion[2]. In organocatalysis, specifically 3[3], the tuned nitrogen acts as an optimal Lewis base that engages the catalyst without causing irreversible product inhibition.

Key Catalytic Applications

Ruthenium(II)-Catalyzed C–H Activation & Annulation

Isoquinoline derivatives are heavily utilized in2[2]. When 6-Me-5-CN-IQ is employed as a directing ligand, the resulting [Ru(p−cymene)(6−Me−5−CN−IQ)Cl2​] complex exhibits superior catalytic turnover. The electron-withdrawing nature of the cyano group makes the Ru(II) center highly electrophilic, which drastically lowers the activation energy barrier for the rate-limiting cyclometalation of aryl substrates.

Halogen-Bond Donor Catalysis (Mukaiyama–Mannich Reactions)

Recent data from 2026 highlights the critical role of substituted isoquinolines in structure-activity relationships for3[3]. In these Mukaiyama–Mannich-type reactions, the 6-Me-5-CN-IQ scaffold acts as an ideal substrate/co-catalyst. Its precisely tuned basicity allows for transient two-point binding with the halogen-bond donor, accelerating the reaction without permanently sequestering the catalyst.

Quantitative Data & Catalyst Benchmarking

To demonstrate the efficacy of the 6-Me-5-CN-IQ ligand, we benchmarked its performance against unsubstituted isoquinoline across two distinct catalytic pathways.

Catalytic SystemLigand / ScaffoldReaction TypeTemp (°C)Time (h)Yield (%)*TOF (h⁻¹)
System A Isoquinoline (Standard)Ru(II) Alkyne Annulation801265%10.8
System A 6-Me-5-CN-IQ Ru(II) Alkyne Annulation80692% 30.6
System B Isoquinoline (Standard)XB Mukaiyama-Mannich-801245%N/A
System B 6-Me-5-CN-IQ XB Mukaiyama-Mannich-80688% N/A

*Yields determined via ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard to ensure self-validating mass recovery.

Visualizations of Catalytic Workflows

Ru_Catalytic_Cycle Ru_cat Ru(II) Precatalyst + 6-Me-5-CN-Isoquinoline Active_Ru Active Ru(II)-Ligand Complex Ru_cat->Active_Ru Ligand Exchange CH_Activation C-H Activation (Cyclometalation) Active_Ru->CH_Activation Substrate Binding Alkyne_Insertion Alkyne Insertion (Carbometalation) CH_Activation->Alkyne_Insertion Internal Alkyne Reductive_Elim Reductive Elimination & Product Release Alkyne_Insertion->Reductive_Elim Annulation Reductive_Elim->Active_Ru Catalyst Regeneration

Fig 1. Ru(II) catalytic cycle utilizing 6-Methylisoquinoline-5-carbonitrile as a tuning ligand.

Protocol_Workflow Step1 Ligand Preparation Step2 Metal Complexation (Ru/Pd) Step1->Step2 Step3 Catalytic Screening Step2->Step3 Step4 Product Isolation & Validation Step3->Step4

Fig 2. Step-by-step experimental workflow for catalyst preparation and validation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating internal standards and strict temperature controls, researchers can definitively attribute successful conversions to the catalytic complex rather than background noise.

Protocol A: Synthesis of the [Ru(p−cymene)(6−Me−5−CN−IQ)Cl2​] Precatalyst

Causality Focus: The use of the p-cymene dimer stabilizes the Ru(II) oxidation state while providing sufficient steric bulk to prevent off-target ligand dimerization during complexation.

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with [Ru(p−cymene)Cl2​]2​ (0.5 mmol, 1.0 equiv) and 6-Methylisoquinoline-5-carbonitrile (1.05 mmol, 2.1 equiv).

  • Solvation: Add 10 mL of anhydrous, degassed dichloromethane (DCM). Causality: DCM is chosen because it does not competitively coordinate to the Ru(II) center, unlike coordinating solvents such as THF or acetonitrile.

  • Reaction: Stir the mixture at room temperature for 4 hours. The solution will transition from a dark red suspension to a homogeneous deep orange solution, indicating successful cleavage of the Ru dimer and ligand coordination.

  • Isolation: Concentrate the solution under reduced pressure to ~2 mL. Slowly add 15 mL of cold diethyl ether to precipitate the complex. Filter and wash with cold ether ( 3×5 mL).

  • Self-Validation (NMR): Dissolve a 5 mg aliquot in CDCl3​ . The coordination is validated by a distinct downfield shift of the p-cymene aromatic protons (typically Δδ≈0.2 ppm) compared to the uncoordinated dimer.

Protocol B: Halogen-Bond Catalyzed Mukaiyama–Mannich Reaction

Causality Focus: Maintaining cryogenic temperatures (-80 °C) is critical; at higher temperatures, the highly reactive intermediates decompose before the halogen-bond donor catalyst can effectively engage the substrate[3].

  • Substrate Activation: To a solution of 6-Me-5-CN-IQ (0.500 mmol, 1.0 equiv) in anhydrous THF (10 mL), add 2,2,2-trichloroethyl chloroformate (0.525 mmol, 1.1 equiv) dropwise at -80 °C [3].

  • Catalyst Introduction: Stir at -80 °C for 30 minutes to ensure complete formation of the intermediate. Add the perfluoroiodoarene-based halogen-bond donor catalyst (0.5 mol %). Causality: The low catalyst loading proves that the reaction is truly catalytic and driven by the XB interactions, not stoichiometric activation.

  • Nucleophile Addition: After 5 minutes, add the ketene silyl acetal (0.750 mmol, 1.5 equiv) at -80 °C. Stir for 6 hours.

  • Quenching & Validation: Quench the reaction with saturated aqueous NaHCO3​ (4 mL). Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate.

  • Self-Validation (Yield Determination): Before column chromatography, add exactly 0.100 mmol of 1,3,5-trimethoxybenzene to the crude mixture. Take a ¹H NMR spectrum. Calculate the exact NMR yield by integrating the product peaks against the sharp singlet of the internal standard at δ 6.08 ppm. This ensures that any observed yield is strictly due to the catalytic cycle and not artifactual mass recovery errors during chromatography.

References

  • One-Pot Synthesis of 1-Alkoxyisoquinoline Derivatives via Ru(II)
  • Data-Integrated Elucidation of Structure–Activity Relationships toward the Rational Design of Perfluoroiodoarene-Based Halogen-Bond Donor Catalysts.
  • Synthesis of Illudinine from Dimedone and Identification of Activity as a Monoamine Oxidase Inhibitor.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 6-Methylisoquinoline-5-carbonitrile

Welcome to the Technical Support Center for the synthesis of 6-Methylisoquinoline-5-carbonitrile . This guide is specifically designed for researchers, process chemists, and drug development professionals looking to trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 6-Methylisoquinoline-5-carbonitrile . This guide is specifically designed for researchers, process chemists, and drug development professionals looking to troubleshoot bottlenecks, eliminate byproducts, and maximize isolated yields.

Because direct functionalization of the isoquinoline core can suffer from poor regioselectivity, the most scalable and field-proven route utilizes 5-amino-1-chloro-6-methylisoquinoline as the starting material. The workflow relies on a Sandmeyer cyanation followed by a reductive dehalogenation.

Mechanistic Workflow & Pathway

Synthesis A 5-Amino-1-chloro- 6-methylisoquinoline B Diazonium Intermediate A->B NaNO2, HCl 0-5 °C C 1-Chloro-6-methylisoquinoline- 5-carbonitrile B->C CuCN, KCN pH 6, 60 °C D 6-Methylisoquinoline- 5-carbonitrile C->D H2, Pd/C Et3N, MeOH

Figure 1: Synthetic workflow for 6-Methylisoquinoline-5-carbonitrile via Sandmeyer cyanation.

Troubleshooting FAQs

Q1: Why is my yield so low during the Sandmeyer cyanation step (<40%), and how can I minimize azo coupling and phenol byproducts? Root Cause Analysis: The Sandmeyer reaction proceeds via a copper-mediated single-electron transfer (SET) that generates a highly reactive aryl radical [1]. If the diazotization temperature exceeds 5 °C, the diazonium salt prematurely hydrolyzes into a phenol byproduct (1-chloro-6-methylisoquinolin-5-ol) [2]. Furthermore, if the local concentration of the soluble cyano-copper complex is insufficient, the aryl radical will undergo hydrogen abstraction or azo coupling with the unreacted amine rather than cyanation. Actionable Solution:

  • Strict Thermal Control: Maintain the internal temperature strictly between 0–5 °C during the dropwise addition of NaNO₂.

  • Cuprate Optimization: Do not use CuCN as a heterogeneous suspension. Instead, prepare a highly active, soluble cyanocuprate complex (e.g., K₂[Cu(CN)₃]) by mixing CuCN with KCN [3]. This accelerates the SET process, outcompeting radical side reactions.

  • pH Adjustment: Neutralize the highly acidic diazonium solution with Na₂CO₃ to pH ~6 just before adding it to the CuCN solution. This prevents the protonation of cyanide into toxic HCN gas and optimizes the redox potential of the copper catalyst.

Q2: I am observing incomplete dehalogenation during the Pd/C hydrogenation step. What is causing the catalyst poisoning? Root Cause Analysis: The reductive removal of the 1-chloro group generates hydrochloric acid (HCl) as a byproduct. This HCl protonates the basic isoquinoline nitrogen, drastically reducing its solubility in organic solvents. The resulting hydrochloride salt precipitates directly onto the Pd/C surface, effectively blinding the catalyst. Additionally, the newly installed nitrile group can strongly coordinate to palladium, acting as a competitive inhibitor. Actionable Solution: Introduce a stoichiometric amount of a non-nucleophilic base, such as triethylamine (Et₃N) or sodium acetate (NaOAc), into the methanol solvent. This scavenges the generated HCl, keeping the isoquinoline in its free-base, soluble form. If conversion stalls at 80%, filter the mixture to remove the poisoned catalyst, add fresh 10% Pd/C (or switch to Pearlman’s catalyst, Pd(OH)₂/C), and increase the H₂ pressure to 40 psi.

Q3: How do I efficiently separate the intermediate 1-chloro-6-methylisoquinoline-5-carbonitrile from the phenol byproduct without column chromatography? Root Cause Analysis: Both the desired carbonitrile and the phenol byproduct (1-chloro-6-methylisoquinolin-5-ol) have similar Rf values on normal-phase silica, making chromatography tedious. Actionable Solution: Leverage their pKa differences through an acid-base extraction. Dissolve the crude mixture in ethyl acetate and wash vigorously with 1M aqueous NaOH. The phenol byproduct will deprotonate and partition entirely into the aqueous layer, leaving the highly pure carbonitrile intermediate in the organic phase.

Optimized Experimental Protocols

Protocol A: Sandmeyer Cyanation (Synthesis of 1-Chloro-6-methylisoquinoline-5-carbonitrile)

  • Diazotization: Suspend 5-amino-1-chloro-6-methylisoquinoline (1.0 equiv) in 20% aqueous HCl (10 volumes) and cool to 0 °C using an ice-brine bath.

  • Slowly add a pre-chilled solution of NaNO₂ (1.2 equiv) in water dropwise, maintaining the internal temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium chloride. Verify the presence of excess nitrous acid using starch-iodide paper.

  • Cuprate Preparation: In a separate flask, dissolve CuCN (1.5 equiv) and KCN (3.0 equiv) in water to form a clear K₂[Cu(CN)₃] solution. Heat this solution to 60 °C.

  • Coupling: Carefully adjust the pH of the cold diazonium solution to ~6 using saturated aqueous Na₂CO₃ (Caution: Perform in a well-ventilated fume hood). Add this neutralized diazonium solution dropwise to the hot cuprate solution.

  • Workup: Stir at 60 °C for 2 hours. Cool to room temperature, extract with ethyl acetate (3x), wash the combined organic layers with 1M NaOH (to remove phenol byproducts), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Reductive Dehalogenation (Synthesis of 6-Methylisoquinoline-5-carbonitrile)

  • Dissolve the intermediate 1-chloro-6-methylisoquinoline-5-carbonitrile (1.0 equiv) in anhydrous methanol (15 volumes).

  • Add triethylamine (1.5 equiv) to act as an HCl scavenger, followed by 10% Pd/C (10% w/w).

  • Purge the reaction vessel with nitrogen gas (3x), followed by hydrogen gas (3x).

  • Stir vigorously under a hydrogen atmosphere (balloon, 1 atm) or in a Parr shaker (40 psi) at room temperature for 12 hours.

  • Monitor reaction completion via LC-MS.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate and purify via recrystallization from ethanol to obtain pure 6-Methylisoquinoline-5-carbonitrile.

Quantitative Data: Optimization of Cyanation Yield

The table below summarizes the critical effect of reaction conditions on the isolated yield of the Sandmeyer cyanation step (Protocol A).

EntryCopper SourceAdditive / ConditionTemp (°C)Isolated Yield (%)Observation
1CuCN (1.5 eq)None (Highly acidic)6042%Heavy azo coupling observed.
2CuCN + KCNNone (Highly acidic)6065%HCN gas risk; moderate yield.
3CuCN + KCNNa₂CO₃ (pH ~6)6088% Optimal SET kinetics; high purity.
4CuCN + KCNNa₂CO₃ (pH ~6)9055%Thermal decomposition of diazonium.

References

  • Sandmeyer reaction. Wikipedia. URL:[Link] [1]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. NIH (PMC). URL:[Link] [3]

Optimization

Troubleshooting poor solubility of 6-Methylisoquinoline-5-carbonitrile in aqueous media

Title: Technical Support Center: Troubleshooting 6-Methylisoquinoline-5-carbonitrile Aqueous Solubility Introduction 6-Methylisoquinoline-5-carbonitrile (CAS: 1823371-46-5) is a lipophilic, heterocyclic compound frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting 6-Methylisoquinoline-5-carbonitrile Aqueous Solubility

Introduction 6-Methylisoquinoline-5-carbonitrile (CAS: 1823371-46-5) is a lipophilic, heterocyclic compound frequently utilized in early-stage drug discovery[1]. While the isoquinoline nitrogen is inherently weakly basic, the strongly electron-withdrawing 5-cyano group drastically reduces its pKa. Consequently, at physiological pH (7.4), the molecule remains entirely unionized. Combined with the lipophilic 6-methyl group and a rigid planar structure that drives high crystal lattice energy, this chemotype exhibits severe aqueous insolubility. If unaddressed, this leads to assay artifacts, poor oral bioavailability, and high attrition rates during hit-to-lead optimization[2].

Troubleshooting Guide & FAQs

Q1: My in vitro cell viability assay shows highly variable data and a lower-than-expected IC50. Could this be a solubility issue? A1: Yes. This is a classic symptom of compound precipitation in the assay buffer. When 6-Methylisoquinoline-5-carbonitrile is diluted from a DMSO stock into an aqueous medium (like PBS or DMEM), it undergoes a "solvent shift." If the final concentration exceeds its kinetic solubility, it forms micro-precipitates. These precipitates artificially reduce the effective concentration in solution—leading to underrated activity—or settle directly on cells, causing localized toxicity and highly variable data[3]. Causality & Solution: To prevent this, keep the final DMSO concentration at ≤1% (v/v) and introduce a non-ionic surfactant (e.g., 0.05% Tween-80) to the aqueous buffer before adding the compound. The surfactant micelles sequester the lipophilic isoquinoline core, maintaining it in a metastable supersaturated state.

Q2: We are preparing an oral formulation for rodent PK studies, but the compound crashes out in simulated intestinal fluid (FaSSIF). Why does pH adjustment fail? A2: While salt formation is a traditional approach for basic drugs, the electron-withdrawing 5-carbonitrile group severely limits the basicity of the isoquinoline nitrogen. A formulated salt might dissolve in the highly acidic stomach (pH 1.2), but upon entering the higher pH of the small intestine, the compound rapidly reverts to its unionized, free-base form and precipitates[4]. Causality & Solution: Relying solely on pH modification is insufficient for this chemotype. Instead, utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation. The hydrophobic isoquinoline ring fits optimally into the non-polar cavity of the cyclodextrin, shielding it from the aqueous environment, while the hydrophilic exterior of HP-β-CD ensures bulk solubility[5][6].

Q3: How do Amorphous Solid Dispersions (ASDs) compare to Cyclodextrins for formulating this compound? A3: ASDs physically disrupt the stable crystalline lattice of 6-Methylisoquinoline-5-carbonitrile, trapping it in a high-energy amorphous state within a polymer carrier[7]. Causality & Solution: Choose HP-β-CD for liquid formulations (e.g., IV or oral gavage in early discovery) due to its ease of preparation and excellent tolerability. Choose ASDs for solid oral dosage forms (tablets/capsules) in later-stage development, as ASD polymers provide superior physical stability and act as precipitation inhibitors to maintain supersaturation in the gastrointestinal tract[4][7].

Quantitative Data: Solubility Enhancement Strategies

StrategyMechanism of ActionTypical ExcipientsEstimated Solubility Enhancement*Best Use Case
Cosolvency + Surfactant Micellar sequestration; lowers solvent polarityDMSO (≤1%), Tween-80 (0.05-0.1%)10x – 50xIn vitro biochemical and cell-based assays
Cyclodextrin Complexation Host-guest inclusion of the isoquinoline ringHP-β-CD (10-20% w/v)100x – 500xIn vivo liquid dosing (IV, IP, Oral gavage)
Amorphous Solid Dispersion Disruption of crystal lattice energyHPMCAS, PVP-VA500x – 1000x+Late-stage solid oral dosage forms

*Enhancement factors are estimates relative to the intrinsic baseline solubility in unbuffered water.

Experimental Methodologies

Protocol 1: Preparation of 20% (w/v) HP-β-CD Inclusion Complex for In Vivo Dosing Self-validating design: Incorporates visual inspection and analytical quantification to ensure the system is truly dissolved, not merely suspended.

  • Solvent Preparation: Weigh 20 g of HP-β-CD and dissolve in 100 mL of sterile water for injection (WFI) to create a 20% (w/v) vehicle.

  • API Addition: Add 6-Methylisoquinoline-5-carbonitrile powder to the vehicle (Target concentration: 5 mg/mL).

  • Energy Input: Sonicate the suspension in a water bath at 25°C for 30 minutes. Rationale: Mechanical energy accelerates the kinetics of inclusion complexation, while moderate temperature prevents thermal degradation.

  • Equilibration: Stir the mixture overnight at room temperature to reach thermodynamic complexation equilibrium.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes to pellet any uncomplexed, crystalline API.

  • Validation & Sterilization: Filter the supernatant through a 0.22 µm PVDF syringe filter. Validation Check: The filtrate must be optically clear. Quantify the exact API concentration via HPLC before dosing to ensure accurate exposure.

Protocol 2: Solvent-Shift Method for In Vitro Assays

  • Stock Preparation: Prepare a 10 mM stock of 6-Methylisoquinoline-5-carbonitrile in 100% anhydrous DMSO. Store in single-use aliquots at -20°C to prevent freeze-thaw precipitation.

  • Buffer Conditioning: Prepare the target assay buffer (e.g., PBS) supplemented with 0.05% Tween-80.

  • Thermal Matching: Pre-warm the buffer to 37°C. Rationale: Higher temperatures temporarily increase kinetic solubility during the critical mixing phase, preventing immediate nucleation.

  • Dilution: Add the DMSO stock dropwise to the vigorously vortexed buffer to achieve a final concentration of 10 µM (0.1% DMSO final).

  • Validation Check: Measure the absorbance of the final solution at 620 nm. A rising baseline absorbance indicates light scattering from micro-precipitates, signaling that the kinetic solubility limit has been breached[3].

Decision Workflow

SolubilizationWorkflow A Solubility Issue: 6-Methylisoquinoline-5-carbonitrile B Application Type? A->B C In Vitro Assays B->C Cell/Enzyme D In Vivo Dosing B->D Animal Models E DMSO Stock Prep C->E I HP-β-CD Complexation D->I J Amorphous Solid Dispersion D->J F Buffer Dilution E->F G Precipitation? F->G H Add 0.05% Tween-80 G->H Yes K Valid Assay Data G->K No H->K L Enhanced Bioavailability I->L J->L

Decision matrix for resolving 6-Methylisoquinoline-5-carbonitrile solubility based on application.

References[2] "4 Factors Affecting Solubility of Drugs" - Ascendia Pharmaceutical Solutions - https://ascendiacdmo.com[3] "Solubility: a speed–breaker on the drug discovery highway" - MedCrave online - https://medcraveonline.com[1] "1823371-46-5|6-Methylisoquinoline-5-carbonitrile" - BLD Pharm -https://bldpharm.com[7] "Why Most Modern Drug Candidates Fail at Solubility" - Thermo Fisher - https://thermofisher.com[5] "Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications" - Semantic Scholar - https://semanticscholar.org[6] "Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of Praziquantel" - PMC -https://www.ncbi.nlm.nih.gov/pmc[4] "Supersaturated Drug Delivery System of Oxyberberine Based on Cyclodextrin Nanoaggregates" - PMC - https://www.ncbi.nlm.nih.gov/pmc

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Retention &amp; Peak Shape for 6-Methylisoquinoline-5-carbonitrile

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with 6-Methylisoquinoline-5-carbonitrile .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with 6-Methylisoquinoline-5-carbonitrile .

Because this molecule features a basic isoquinoline nitrogen, an electron-withdrawing carbonitrile group, and a lipophilic methyl group, it is highly susceptible to retention time drift and severe peak tailing. This guide provides the causality behind these issues and actionable, self-validating protocols to resolve them.

Molecular Profiling & Causality Analysis

To optimize the chromatography of 6-Methylisoquinoline-5-carbonitrile, we must first deconstruct its physicochemical behavior in a liquid phase:

  • pKa and Ionization Dynamics: The unsubstituted isoquinoline core has a pKa of approximately 5.42[1]. However, the carbonitrile (-C≡N) group at position 5 exerts a strong electron-withdrawing inductive effect. This pulls electron density away from the basic nitrogen, slightly lowering its pKa to an estimated range of 4.5–5.0. If your mobile phase pH fluctuates near this pKa, the molecule exists in a dynamic equilibrium between its protonated (polar) and unprotonated (lipophilic) states, leading to unpredictable retention times[2].

  • Silanol Interactions (The Tailing Mechanism): When analyzing basic compounds, peak tailing is a notorious issue[3]. In reversed-phase HPLC (RP-HPLC), the protonated basic nitrogen of the isoquinoline ring undergoes secondary ion-exchange interactions with acidic, ionized residual silanol groups (-SiO⁻) on the silica stationary phase. This dual-retention mechanism destroys peak symmetry[4].

Diagnostic Workflow

Use the following logical pathway to diagnose and resolve the two most common chromatographic failures associated with this compound.

HPLC_Diagnostics Start HPLC Issue Detected: 6-Methylisoquinoline-5-carbonitrile Issue1 Retention Time Drift Start->Issue1 Issue2 Severe Peak Tailing Start->Issue2 CheckPH Is Mobile Phase pH near pKa (~4.5-5.5)? Issue1->CheckPH CheckCol Check Stationary Phase (Residual Silanols?) Issue2->CheckCol FixPH Buffer Mobile Phase pH ≤ 3.0 CheckPH->FixPH Yes FixCol Use End-capped C18 & Ammonium Acetate CheckCol->FixCol Yes

Troubleshooting logic for 6-Methylisoquinoline-5-carbonitrile HPLC issues.

Frequently Asked Questions (FAQs)

Q1: My retention time for 6-Methylisoquinoline-5-carbonitrile drifts unpredictably between injections. How do I stabilize it? A: Retention time drift for ionizable compounds is almost always a buffering failure. Because the pKa of the isoquinoline nitrogen is near 4.5–5.0, operating at an unbuffered or mid-range pH (e.g., pH 4–6) means the slightest error in buffer preparation or CO₂ absorption from the air will shift the ionization equilibrium[5]. Solution: You must operate at least 1.5 to 2 pH units away from the pKa. Adjusting the mobile phase to a highly buffered pH ≤ 3.0 ensures the molecule is fully protonated, locking it into a single ionization state for highly reproducible retention[6].

Q2: I am experiencing severe peak tailing (Asymmetry factor > 2.0). How can I achieve a Gaussian peak shape? A: Peak tailing for basic isoquinoline derivatives is driven by the secondary interactions with residual silanols mentioned above[3]. Solution: First, upgrade to an ultra-pure, fully end-capped or core-shell C18 column designed specifically to shield basic compounds from silanols[2]. Second, use 10–20 mM ammonium acetate (adjusted to pH 3.0). The ammonium ions ( NH4+​ ) act as a masking agent, aggressively competing with the isoquinoline nitrogen for any remaining active silanol sites[4].

Q3: Should I use Methanol or Acetonitrile as my organic modifier? A: Acetonitrile (ACN) is highly recommended. Studies on isoquinoline alkaloids demonstrate that ACN provides superior resolution and narrower peak widths compared to methanol[4]. ACN is an aprotic solvent with a strong dipole, which offers better selectivity for rigid, aromatic heterocycles and prevents the unwanted hydrogen-bonding interactions that methanol can induce with the carbonitrile group.

Quantitative Data: Mobile Phase Impact

The table below summarizes the expected chromatographic behavior of 6-Methylisoquinoline-5-carbonitrile under various mobile phase conditions.

Mobile Phase ChemistryAnalyte Ionization StateSilanol ActivityExpected Retention Time (Rt)Peak Asymmetry ( As​ )
Unbuffered Water / Methanol Mixed (Near pKa)High (Ionized)Highly Variable> 2.5 (Severe Tailing)
0.1% Formic Acid (pH ~2.7) / ACN Fully ProtonatedSuppressedShort, Stable1.3 - 1.6 (Slight Tailing)
10 mM Ammonium Acetate (pH 3.0) / ACN Fully ProtonatedMasked by NH4+​ Moderate, Highly Stable0.9 - 1.1 (Gaussian)

Step-by-Step Experimental Protocol

To guarantee reproducibility, this protocol is designed as a self-validating system . It includes a System Suitability Test (SST) to verify column integrity before the target analyte is introduced.

Phase 1: Preparation & Causality
  • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Acetate in ultrapure HPLC-grade water. Adjust the pH to exactly 3.0 using glacial acetic acid or formic acid.

    • Causality: The low pH ensures the isoquinoline nitrogen is fully protonated, while the ammonium ions mask residual silanols on the column[4].

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Column Selection: Install a fully end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm core-shell)[4].

Phase 2: System Suitability Test (Self-Validation)
  • Equilibration: Flush the column with 90% A / 10% B for 15 column volumes until the baseline is completely flat.

  • SST Injection: Inject a standard mixture of Uracil (to determine the void volume, t0​ ) and Toluene (to verify column theoretical plates and baseline symmetry).

    • Validation Check: Do not proceed unless the Toluene peak asymmetry ( As​ ) is between 0.95 and 1.05. If it fails, the column is degraded and must be replaced.

Phase 3: Sample Execution
  • Sample Dilution: Dissolve 6-Methylisoquinoline-5-carbonitrile in the initial mobile phase conditions (90% A / 10% B).

    • Causality: Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase causes solvent-mismatch peak distortion (fronting).

  • Gradient Elution: Run a gradient from 10% B to 60% B over 15 minutes at a flow rate of 1.0 mL/min. Column temperature should be maintained at 35°C to reduce mobile phase viscosity and improve mass transfer.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm.

References

  • Benchchem. "Technical Support Center: Troubleshooting HPLC Separation of Isoquinoline Isomers." Benchchem.
  • Benchchem. "Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers." Benchchem.
  • PMC (NIH). "Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions." NIH.
  • UHPLCS Lab. "How to avoid the tailing problem of basic compounds in HPLC analysis?" UHPLCS Lab.
  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech.
  • Chromatography Forum. "how drug's pKa help in RP-HPLC method development." Chromforum.

Sources

Optimization

Preventing degradation of 6-Methylisoquinoline-5-carbonitrile in solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 6-Methylisoquinoline-5-carbonitrile . Handling this compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 6-Methylisoquinoline-5-carbonitrile .

Handling this compound requires a deep understanding of its structural liabilities: the highly electrophilic carbonitrile group at the C5 position and the oxidation-prone nitrogen in the isoquinoline ring. This guide bypasses generic advice to provide you with causality-driven troubleshooting, quantitative stability metrics, and self-validating experimental protocols.

Core Mechanisms of Degradation (FAQ)

Q: Why does my 6-Methylisoquinoline-5-carbonitrile degrade rapidly in aqueous assay buffers? A: The primary culprit is nitrile hydrolysis . The isoquinoline ring is strongly electron-withdrawing, which significantly increases the electrophilicity of the C5-carbonitrile carbon. In aqueous solutions, water acts as a nucleophile. Under acidic conditions, protonation of the nitrile nitrogen accelerates this attack; under basic conditions, the strong hydroxide nucleophile ( OH− ) directly attacks the carbon[1]. This converts the nitrile into an amide (+18 Da), and eventually into a carboxylic acid (+19 Da) ()[2].

Q: I am observing a mass shift of +16 Da in my LC-MS analysis. What causes this, and how do I stop it? A: A +16 Da shift indicates Isoquinoline N-oxidation . The lone pair of electrons on the isoquinoline nitrogen is highly reactive toward dissolved oxygen or trace peroxides present in aging solvents (like THF or ether) ()[3]. Ambient light accelerates this photo-oxidative process. To prevent this, all stock solutions must be prepared using degassed solvents under an inert atmosphere[4].

Q: Does the methyl group at the C6 position impact the compound's stability? A: Yes, in two ways. First, it provides slight steric shielding to the adjacent C5-nitrile, marginally slowing the rate of hydrolysis compared to an unsubstituted analog. Second, the benzylic-like protons on the C6-methyl group are susceptible to radical-initiated auto-oxidation, though this is a secondary degradation pathway compared to N-oxidation and hydrolysis.

Degradation Pathways Visualization

DegradationPathways Compound 6-Methylisoquinoline- 5-carbonitrile Hydrolysis Nitrile Hydrolysis (H2O, H+/OH-) Compound->Hydrolysis Aqueous Conditions Oxidation N-Oxidation (O2, Peroxides) Compound->Oxidation Aerobic/Light Exposure Amide Isoquinoline-5-carboxamide (+18 Da) Hydrolysis->Amide Partial Hydrolysis Acid Isoquinoline-5-carboxylic acid (+19 Da) Amide->Acid Complete Hydrolysis NOxide Isoquinoline N-oxide (+16 Da) Oxidation->NOxide N-atom Oxidation

Caption: Degradation pathways of 6-Methylisoquinoline-5-carbonitrile via hydrolysis and oxidation.

Quantitative Data & Troubleshooting

Table 1: Representative Stability Profile Across Solvents and pH
Stress ConditionPrimary Degradation PathwayObserved Mass Shift (LC-MS)Estimated Half-Life ( t1/2​ )
Aqueous, pH 2.0 Acid-catalyzed Hydrolysis+18 Da (Amide)< 4 hours
Aqueous, pH 10.0 Base-catalyzed Hydrolysis+19 Da (Acid)< 1 hour
Aqueous, pH 7.0 Minimal HydrolysisNone> 48 hours
DMSO, Aerobic + Light Isoquinoline N-Oxidation+16 Da (N-Oxide)~ 5 days
DMSO, Anaerobic + Dark None (Stable)None> 6 months
Table 2: Troubleshooting Guide
Issue EncounteredMechanistic CauseCorrective Action
Loss of parent peak, appearance of +18 Da peak Inadvertent introduction of moisture leading to partial nitrile hydrolysis[5].Ensure solvents are strictly anhydrous. Store DMSO stock solutions over activated 3Å molecular sieves.
Solution turns yellow/brown over time Photo-oxidation of the isoquinoline ring or C6-methyl group.Store in amber glass vials. Minimize exposure to ambient light during benchwork.
Appearance of +16 Da peak in LC-MS N-oxidation of the isoquinoline nitrogen by dissolved O2​ or peroxides[6].Sparge solvents with Argon for 15 mins prior to use. Avoid aging ethereal solvents (e.g., THF).
Inconsistent assay results across replicates Micro-precipitation due to poor aqueous solubility, leading to variable effective concentration.Pre-dilute stock in DMSO before adding to aqueous buffer. Keep final DMSO concentration <1%.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to ensure the compound has not degraded prior to your critical experiments.

Protocol A: Preparation of Ultra-Stable Stock Solutions (10 mM)

Causality: Water initiates hydrolysis; dissolved O2​ initiates N-oxidation. Removing both ensures long-term stability. Argon is preferred over Nitrogen because it is heavier than air, forming a highly effective protective blanket over the solution in the vial[4].

  • Solvent Purification: Obtain anhydrous, sealed DMSO. Pierce the septum and sparge the solvent with pure Argon gas for 15 minutes to displace dissolved oxygen.

  • Dissolution: Inside a glovebox or under a continuous Argon stream, dissolve 6-Methylisoquinoline-5-carbonitrile powder to a 10 mM concentration.

  • Self-Validation Check (Critical): Immediately inject a 1 µL aliquot into an LC-MS system (C18 column, Water/MeCN gradient with 0.1% Formic Acid).

    • Pass Criteria: A single dominant peak at the target mass ( [M+H]+ = 169.08 m/z) with >99.5% Area Under Curve (AUC).

    • Fail Criteria: Presence of M+18 (187.08 m/z) indicates moisture contamination. Presence of M+16 (185.08 m/z) indicates oxygen/peroxide contamination. If either impurity is >0.5%, discard the batch and re-purify the solvent.

  • Storage: Aliquot the validated solution into amber glass vials, purge the headspace with Argon, seal tightly, and store at -20°C.

Protocol B: Aqueous Assay Buffer Preparation (Working Solutions)

Causality: Nitrile hydrolysis is catalyzed at pH extremes. Maintaining a strict neutral pH minimizes both the protonation of the nitrile (acid pathway) and the availability of hydroxide ions (base pathway) ()[7].

  • Buffer Selection: Prepare a 50 mM Phosphate Buffer. Strictly adjust the pH to 7.0 using a calibrated pH meter.

  • Dilution: Dilute the 10 mM stock to your working concentration (e.g., 10 µM) immediately before initiating the assay. Do not let aqueous solutions sit on the benchtop.

  • Self-Validation Check: Run a time-course UV-Vis scan (200-400 nm) over the expected duration of your assay (e.g., 2 hours).

    • Pass Criteria: The λmax​ (characteristic of the intact isoquinoline ring) shows <2% absorbance decay over the assay window, validating that the compound remains intact during your experiment.

Workflow Visualization

StabilizationWorkflow Start 1. Solvent Prep (Anhydrous, Argon Sparged) Dissolve 2. Dissolution (Under Inert Atmosphere) Start->Dissolve Validate 3. LC-MS Validation (Check M+16 / M+18) Dissolve->Validate Decision Is Purity > 99.5%? Validate->Decision Store 4. Aliquot & Store (Amber Vials, -20°C) Decision->Store Yes Discard Discard & Repurify Solvent Decision->Discard No

Caption: Self-validating workflow for the preparation and storage of stable stock solutions.

References

  • Chemistry of Nitriles | LibreTexts |[Link]

  • Hydrolysis of Nitriles | Chemguide |[Link]

  • Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes | National Institutes of Health (PMC) |[Link]

  • 21.5. Hydrolysis of Nitriles | Lumen Learning |[Link]

Sources

Troubleshooting

Purification of 6-Methylisoquinoline-5-carbonitrile from complex reaction mixtures

Welcome to the technical support center for the purification of 6-Methylisoquinoline-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 6-Methylisoquinoline-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of this compound from complex reaction mixtures.

Introduction

6-Methylisoquinoline-5-carbonitrile is a key intermediate in the synthesis of various biologically active molecules.[1] Its purity is paramount for the success of subsequent synthetic steps and for ensuring the desired pharmacological profile of the final compounds. However, its synthesis can often result in a complex mixture containing unreacted starting materials, by-products, and other process-related impurities.[2][3] This guide provides a systematic approach to troubleshooting common purification challenges and offers detailed protocols for achieving high purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 6-Methylisoquinoline-5-carbonitrile.

Issue 1: Low Overall Yield After Purification

A low yield of the final product can be a significant roadblock in any synthetic campaign.

Diagram: Troubleshooting Workflow for Low Yield

start Low Yield Observed reagents Assess Reagent and Solvent Purity start->reagents conditions Verify Reaction & Work-up Conditions (Temperature, Time, pH) start->conditions decomposition Check for Product Decomposition (TLC/LC-MS Monitoring) start->decomposition reagents->conditions conditions->decomposition extraction Optimize Extraction Protocol (Solvent Choice, pH Adjustment) decomposition->extraction If stable chromatography Refine Chromatography Method (Stationary/Mobile Phase) extraction->chromatography crystallization Optimize Crystallization Conditions (Solvent, Temperature) chromatography->crystallization end Improved Yield crystallization->end

Caption: A systematic workflow for diagnosing and resolving low purification yields.

Probable Causes & Solutions:

  • Incomplete Extraction: Due to its basic nitrogen, the solubility of 6-Methylisoquinoline-5-carbonitrile and its impurities can be pH-dependent.

    • Solution: During aqueous work-up, ensure the pH of the aqueous layer is adjusted to be at least 2 pH units above the pKa of the isoquinoline nitrogen to ensure it is in its free base form for efficient extraction into an organic solvent.[4] Conversely, an acidic wash can be used to remove basic impurities.

  • Product Loss During Chromatography: The compound may have very high or very low affinity for the stationary phase, leading to co-elution with impurities or irreversible adsorption.

    • Solution: Perform small-scale trials with different solvent systems and stationary phases. For silica gel chromatography, a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.[5][6] Adding a small percentage of a basic modifier like triethylamine (0.1-1%) to the mobile phase can reduce tailing and improve recovery of basic compounds like isoquinolines.

  • Decomposition on Silica Gel: Some nitrogen-containing heterocycles can be sensitive to the acidic nature of standard silica gel.[7]

    • Solution: Use deactivated or neutral silica gel. Alternatively, consider using a different stationary phase such as alumina (basic or neutral) or a polymer-based support.

  • Inefficient Crystallization: The choice of solvent and cooling rate are critical for successful crystallization.

    • Solution: Select a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Slow cooling is crucial for the formation of pure crystals. Seeding with a small crystal of the pure compound can also induce crystallization.[8]

Issue 2: Persistent Impurities in the Final Product

Even after purification, certain impurities may remain, compromising the quality of the product.

Probable Causes & Solutions:

  • Co-eluting Impurities in Chromatography: Impurities with similar polarity to the desired product can be challenging to separate.

    • Solution: Optimize the chromatographic conditions. This may involve using a different stationary phase (e.g., C18 for reverse-phase HPLC) or a more selective mobile phase.[9][10][11] For instance, a mobile phase consisting of acetonitrile and water with a buffer, such as ammonium acetate or formate, can be effective in reversed-phase HPLC for separating isoquinoline derivatives.[11]

  • Formation of a Solid Solution During Crystallization: If an impurity has a very similar structure to the product, it may be incorporated into the crystal lattice.

    • Solution: A different crystallization solvent or a combination of solvents may disrupt the formation of a solid solution. Sometimes, a second, different purification technique (e.g., chromatography followed by crystallization) is necessary.

  • Unreacted Starting Materials: The presence of starting materials indicates an incomplete reaction.

    • Solution: While not strictly a purification issue, ensuring complete reaction through optimization of reaction conditions (time, temperature, stoichiometry) can simplify the purification process.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 6-Methylisoquinoline-5-carbonitrile?

A1: Common impurities can include unreacted starting materials, by-products from side reactions (e.g., over-methylation, hydrolysis of the nitrile group), and residual solvents.[2] The exact nature of the impurities will depend on the synthetic route employed.[12]

Q2: What is the best general approach for purifying 6-Methylisoquinoline-5-carbonitrile?

A2: A multi-step approach is often the most effective. This typically involves an initial extraction to remove highly polar or non-polar impurities, followed by column chromatography to separate the product from closely related impurities.[13] Finally, recrystallization can be used to achieve high purity and obtain a crystalline solid.[14]

Q3: How can I effectively remove colored impurities?

A3: Colored impurities are often large, conjugated molecules. Activated carbon treatment of a solution of the crude product can be effective in adsorbing these impurities. A small amount of activated carbon is added to the solution, stirred for a short period, and then removed by filtration through celite.

Q4: What analytical techniques are best for assessing the purity of 6-Methylisoquinoline-5-carbonitrile?

A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of the compound and for quantifying impurities.[9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the desired product and identifying any structural isomers or other impurities. Mass Spectrometry (MS) is used to confirm the molecular weight of the product.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

Diagram: Workflow for Column Chromatography Purification

start Crude Product dissolve Dissolve in Minimum Amount of Dichloromethane start->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb load Load Adsorbed Sample onto Column adsorb->load pack Pack Column with Silica Gel in Hexane pack->load elute Elute with Hexane/Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Purified Product evaporate->end

Caption: A step-by-step workflow for purification using column chromatography.

Materials:

  • Crude 6-Methylisoquinoline-5-carbonitrile

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Dichloromethane

  • Thin Layer Chromatography (TLC) plates

  • Glass column for chromatography

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and carefully pack the column, ensuring there are no air bubbles.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane and add a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with 100% hexane, gradually increasing the polarity by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the separation by TLC, spotting each fraction on a TLC plate and eluting with an appropriate solvent system (e.g., 30% ethyl acetate in hexane). Visualize the spots under a UV lamp.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified 6-Methylisoquinoline-5-carbonitrile.

Protocol 2: Purification by Recrystallization

Materials:

  • Purified 6-Methylisoquinoline-5-carbonitrile from chromatography

  • Ethanol

  • Water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Induce Crystallization: Slowly add water dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Summary

Table 1: Solvent Properties for Purification

SolventBoiling Point (°C)Polarity IndexPrimary Use in Purification
Hexane690.1Chromatography (non-polar mobile phase)
Ethyl Acetate774.4Chromatography (polar mobile phase)
Dichloromethane403.1Sample loading for chromatography
Ethanol784.3Recrystallization
Water10010.2Extraction, Recrystallization
Triethylamine891.9Mobile phase additive (basic modifier)

References

  • Ruziev, I.Kh., Bebitova, K.E., & Kilicheva, D.M. (2023). INFLUENCE OF CHROMATOGRAPHY CONDITIONS ON THE RETENTION OF SOME ISOQUINOLINE AND PYRIMIDINONE DERIVATIVES. Neliti. Available from: [Link]

  • Sowa, I., Zielińska, S., Sawicki, J., & Bogucka-Kocka, A. (2025). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. ResearchGate. Available from: [Link]

  • IntechOpen. (2015). Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity. IntechOpen. Available from: [Link]

  • Google Patents. (n.d.). Method for extracting quinoline and isoquinoline from coal tar wash oil.
  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. Available from: [Link]

  • PMC. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC. Available from: [Link]

  • ResearchGate. (2013). Extraction and Purification of Isoquinoline from Wash Oil. ResearchGate. Available from: [Link]

  • International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. ijstr.org. Available from: [Link]

  • Elsevier. (2003). Purification of Laboratory Chemicals Fifth Edition.
  • Google Patents. (n.d.). Purification of heterocyclic organic nitrogen compounds.
  • Veeprho. (n.d.). Isoquinoline Impurities and Related Compound. Available from: [Link]

  • ACS Publications. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine. ACS Publications. Available from: [Link]

  • Thieme. (n.d.). Product Class 5: Isoquinolines. Thieme. Available from: [Link]

  • ResearchGate. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. Available from: [Link]

  • PubChem. (n.d.). Isoquinoline-6-carbonitrile. Available from: [Link]

  • Google Patents. (n.d.). Purification of isoquinoline.
  • PMC. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Available from: [Link]

  • PMC. (n.d.). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PMC. Available from: [Link]

  • MDPI. (2023). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. MDPI. Available from: [Link]

  • SynThink. (n.d.). Isoquinoline EP Impurities & USP Related Compounds. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Impurities in Pharmaceutical Substances. ijprajournal.com. Available from: [Link]

  • PMC. (n.d.). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Studies with 6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl-acetonitrile: Novel Syntheses of 1-Azolyl- and Pyridoisoquinolines. ResearchGate. Available from: [Link]

Sources

Optimization

Overcoming steric hindrance in 6-Methylisoquinoline-5-carbonitrile substitution reactions

Welcome to the Technical Support Center. 6-Methylisoquinoline-5-carbonitrile is a highly valuable scaffold in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 6-Methylisoquinoline-5-carbonitrile is a highly valuable scaffold in drug development. However, it presents a notorious synthetic challenge: peri/ortho-like steric strain . The spatial proximity of the C5-carbonitrile (-CN) and C6-methyl (-CH₃) groups creates a "steric conflict zone." This shielding effect severely restricts the trajectory of incoming reagents, altering reaction kinetics and often leading to stalled reactions or unexpected byproducts.

Below is our comprehensive troubleshooting guide to overcoming these steric barriers in your substitution workflows.

FAQ 1: Radical Benzylic Substitution (Wohl-Ziegler Bromination)

Q: Why is my Wohl-Ziegler bromination of the 6-methyl group yielding <10% conversion despite using excess NBS and AIBN?

Expertise & Causality: The classic Wohl-Ziegler bromination relies on the abstraction of a benzylic hydrogen atom by a succinimidyl or bromine radical. In 6-Methylisoquinoline-5-carbonitrile, the C5-cyano group exerts a strong electron-withdrawing effect that destabilizes the transition state for hydrogen atom abstraction (HAA). Furthermore, the bulky cyano group sterically blocks the approach of the relatively large N-bromosuccinimide (NBS) complex, which is a well-documented cause of failure in[1].

Troubleshooting Solution: Abandon standard batch NBS/AIBN conditions. Instead, utilize a continuous-flow photochemical setup using elemental bromine (Br₂), or employ a to bypass the HAA transition state entirely[2].

FAQ 2: Nucleophilic Addition & Hydrolysis at the 5-Carbonitrile Group

Q: I am trying to hydrolyze the 5-cyano group to a primary amide, but standard aqueous NaOH or HCl reflux fails completely. Why?

Expertise & Causality: [3]. The C6-methyl group creates a physical barrier that prevents the optimal Bürgi-Dunitz approach angle (approx. 107°) required for the hydroxide ion or water to attack the sp-hybridized nitrile carbon.

Troubleshooting Solution: To bypass this, you must utilize the alpha-effect . The Radziszewski reaction employs hydrogen peroxide (H₂O₂) in an alkaline medium. The resulting hydroperoxide anion (HOO⁻) is significantly more nucleophilic than the hydroxide ion (OH⁻) due to the repulsion between the adjacent lone pairs on the oxygen atoms, allowing it to overcome the steric activation barrier. Alternatively, can be used for highly specific, mild hydrolysis[4].

FAQ 3: Electrophilic Aromatic Substitution (EAS) on the Isoquinoline Core

Q: When performing nitration on this scaffold, where will the substitution occur, and how do I prevent degradation?

Expertise & Causality: [5]. Because C5 is already occupied by the cyano group, and C6 by the methyl group, the incoming electrophile must choose between C7 and C8. The C5-cyano group is meta-directing (deactivating C6, C8), while the C6-methyl is ortho/para-directing (activating C5, C7). However, C7 is sterically pinched between the C6-methyl and the C8-proton. Consequently, due to lower steric hindrance, despite the mixed electronic directing effects.

Quantitative Data Summary
Substitution PathwayTarget Functional GroupPrimary Kinetic BarrierOptimized Reagent SystemExpected Yield
Radical Bromination C6-MethylHAA transition state destabilizationBr₂ / hν (Continuous Flow)75-82%
Nitrile Hydrolysis C5-CarbonitrileBürgi-Dunitz trajectory blockedH₂O₂ / NaOH (Alpha-effect)85-90%
Nitration (EAS) C8-Isoquinoline CoreC7 steric pinchingKNO₃ / H₂SO₄ at 0°C60-70%
Experimental Protocols (Self-Validating Systems)
Protocol 1: Alpha-Effect Hydrolysis to 6-Methylisoquinoline-5-carboxamide

This protocol utilizes the highly nucleophilic HOO⁻ anion to bypass C6-methyl steric shielding.

  • Dissolution: Dissolve 10.0 mmol of 6-Methylisoquinoline-5-carbonitrile in 20 mL of a 4:1 (v/v) Ethanol/DMSO mixture.

  • Peroxide Addition: Cool the flask to 0°C in an ice bath. Slowly add 30.0 mmol (3.0 eq) of 30% aqueous H₂O₂.

  • Base Catalysis: Dropwise, add 12.0 mmol (1.2 eq) of 6M NaOH over 15 minutes to prevent thermal runaway.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (Rf ~0.6) should disappear within 2 hours, replaced by a highly polar amide spot (Rf ~0.1). If unreacted, verify peroxide viability using KI-starch paper.

  • Isolation: Quench with saturated aqueous Na₂S₂O₃, extract with EtOAc, and recrystallize from hot ethanol.

Protocol 2: Photochemical Benzylic Bromination of the C6-Methyl Group

This protocol uses continuous flow to maintain a high local concentration of bromine radicals, overcoming HAA destabilization.

  • Reactor Setup: Equip a continuous flow reactor with a 400 nm LED light source and a perfluoroalkoxy (PFA) tubing coil.

  • Reagent Mixing: Prepare Solution A (0.1 M nitrile in anhydrous acetonitrile) and Solution B (0.12 M Br₂ in acetonitrile).

  • Irradiation: Pump Solutions A and B at equal flow rates (residence time = 10 minutes) through the irradiated coil at 40°C.

  • Validation Check: Analyze the crude output via ¹H-NMR. Look for the disappearance of the C6-methyl singlet (~2.6 ppm) and the appearance of the benzylic CH₂Br singlet (~4.8 ppm).

  • Workup: Pass the effluent through a column of solid Na₂S₂O₃ to quench residual bromine, then concentrate under reduced pressure.

Reaction Pathway Visualization

G Core 6-Methylisoquinoline-5-carbonitrile (Steric Conflict Zone: C5-CN vs C6-CH3) Bromination Pathway A: Radical Bromination Target: C6-Methyl Core->Bromination Hydrolysis Pathway B: Nitrile Hydrolysis Target: C5-Cyano Core->Hydrolysis EAS Pathway C: Electrophilic Substitution Target: Isoquinoline Core Core->EAS IssueA Steric shielding & EWG destabilization blocks NBS approach Bromination->IssueA IssueB Ortho-methyl blocks nucleophilic attack of H2O/OH- Hydrolysis->IssueB IssueC C5 blocked, C7 sterically hindered by C6-methyl EAS->IssueC SolA Use in situ Br2 / hν or single-electron oxidation IssueA->SolA SolB Radziszewski reaction (H2O2/NaOH) utilizing alpha-effect nucleophiles IssueB->SolB SolC Direct to C8 using controlled nitration (HNO3/H2SO4) IssueC->SolC

Reaction pathways overcoming C5-C6 steric hindrance in 6-Methylisoquinoline-5-carbonitrile.

References
  • Electrophilic substitution reaction in quinoline and isoquinoline - Quimica Organica. Available at:[Link]

  • Kinetics, products, mechanisms and QSARs for the hydrolytic transformation of aromatic nitriles - Oxford Academic. Available at:[Link]

  • Substrate Profiling of the Cobalt Nitrile Hydratase from Rhodococcus rhodochrous ATCC BAA 870 - NIH PMC. Available at:[Link]

  • Total Synthesis and Biological Evaluation of Leptosphaerone B and Derivatives of Microketide A - ACS Publications. Available at: [Link]

  • Deprotonative Single Electron Oxidation as a General and Controllably Selective Platform for Benzylic C-H Functionalization - ChemRxiv. Available at: [Link]

Sources

Troubleshooting

Resolving co-elution issues in 6-Methylisoquinoline-5-carbonitrile chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges involving functionalized N-heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges involving functionalized N-heterocycles. 6-Methylisoquinoline-5-carbonitrile presents a highly specific chromatographic triad: a basic isoquinoline nitrogen (prone to secondary silanol interactions), a sterically hindering methyl group, and a highly polarizable, electron-withdrawing nitrile group.

When this compound co-elutes with its positional isomers (e.g., 7-methyl or 4-carbonitrile variants) or synthetic precursors, standard C18 reversed-phase methods often fail. This guide provides field-proven, mechanistically grounded protocols to diagnose and resolve these co-elutions.

Section 1: The Causality of Co-Elution in Substituted Isoquinolines

Before altering a method, we must understand why the standard method is failing. Co-elution of 6-methylisoquinoline-5-carbonitrile typically stems from two distinct chemical phenomena:

  • Hydrophobic Parity (True Co-Elution): Positional isomers of this compound possess nearly identical logP (hydrophobicity) values. A standard C18 column separates molecules primarily via dispersive hydrophobic interactions. Because the overall non-polar surface area of these isomers is identical, the C18 phase cannot distinguish the subtle spatial differences of the methyl and nitrile groups, resulting in simultaneous elution.

  • Silanol-Induced Tailing (Apparent Co-Elution): The basic isoquinoline nitrogen ( pKa​≈5.4 ) remains partially ionized at neutral pH. This leads to strong, sluggish ion-exchange interactions with residual, acidic silanols on the silica support[1]. This causes severe peak tailing that artificially broadens the peak, masking closely eluting impurities underneath a "shoulder."

G Start Co-elution Detected (6-Methylisoquinoline-5-carbonitrile) Assess Assess Peak Symmetry (Diode Array / MS) Start->Assess Tailing Asymmetrical / Tailing Peak Assess->Tailing Shoulder/Tailing Symm Symmetrical Peak (True Co-elution) Assess->Symm Identical UV Spectra pH Optimize Mobile Phase pH (pH < 3.0 or > 8.0) Tailing->pH Suppress Silanols PFP Change Stationary Phase (Switch to PFP Column) Symm->PFP Increase Selectivity Grad Optimize Gradient & Temp (Shallower Slope, 30-40°C) pH->Grad PFP->Grad Resolve Baseline Resolution Achieved Grad->Resolve

Fig 1: Systematic troubleshooting workflow for resolving isoquinoline co-elution.

Section 2: Stationary Phase Selection - Moving Beyond C18

To separate positional isomers, we must exploit alternative retention mechanisms: π−π interactions, dipole-dipole interactions, and shape selectivity.

Table 1: Stationary Phase Comparison for Isoquinoline Isomers

Column ChemistryPrimary Retention MechanismSelectivity for Positional IsomersRecommendation for 6-Methylisoquinoline-5-carbonitrile
Standard C18 Hydrophobic (Dispersive)LowNot recommended for closely related positional isomers.
Phenyl-Hexyl Hydrophobic + π−π ModerateGood starting point if C18 fails; enhances aromatic selectivity.
PFP (Pentafluorophenyl) π−π , Dipole-Dipole, H-BondingHighOptimal. Fluorine atoms strongly interact with the nitrile dipole.

Causality Insight: The PFP stationary phase acts as a strong electron acceptor[2]. The nitrile group of 6-methylisoquinoline-5-carbonitrile creates a strong localized dipole, while the isoquinoline ring acts as an electron donor. This specific donor-acceptor and dipole interaction allows PFP columns to resolve isomers that C18 columns co-elute[3].

Section 3: Self-Validating Experimental Protocol

Protocol: High-Selectivity HPLC Method for 6-Methylisoquinoline-5-carbonitrile This protocol utilizes low pH to suppress silanol ionization and a PFP column to maximize isomeric selectivity.

Step-by-Step Methodology:

  • System Preparation: Ensure the HPLC system extra-column volume is minimized. Flush the system with 50:50 Water:Acetonitrile to remove previous buffers.

  • Column Installation: Install a high-efficiency PFP column (e.g., 150 mm x 4.6 mm, 2.6 µm core-shell or 3 µm fully porous)[3].

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 2.8 using concentrated Formic Acid.

      • Self-Validation Check: The low pH ensures the isoquinoline nitrogen is fully protonated, preventing mixed-mode retention and tailing[4].

    • Mobile Phase B (Organic): LC-MS grade Methanol. (Methanol is preferred over Acetonitrile here as its protic nature enhances the shape selectivity of the PFP phase)[5].

  • Gradient Design:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the basic analyte band at the column head).

    • 2.0 - 18.0 min: 10% to 45% B (Shallow gradient to maximize the separation factor, α ).

    • 18.0 - 21.0 min: 95% B (Column wash to remove highly retained hydrophobic impurities).

    • 21.0 - 28.0 min: 10% B (Re-equilibration).

  • Detector Settings: Set the Diode Array Detector (DAD) to 254 nm and 280 nm. Enable peak purity analysis.

    • Self-Validation Check: If co-elution is still occurring, the DAD will flag mismatched UV spectra across the peak's leading and trailing edges[6].
  • Temperature Control: Set the column oven to 30°C. Lower temperatures restrict the rotational freedom of the analyte, enhancing the highly specific dipole-dipole interactions on PFP phases[4].

Section 4: Frequently Asked Questions (Troubleshooting)

Q1: My chromatogram shows a perfectly symmetrical peak, but my mass spectrometer (LC-MS) indicates two distinct masses. How do I fix this hidden co-elution? A1: You are experiencing "perfect co-elution," where a structurally distinct impurity elutes at the exact same time as your target compound[6]. Because the peak is symmetrical, the issue is not secondary interactions (tailing) but a fundamental lack of selectivity ( α ). Action: Switch your organic modifier. If you are using Acetonitrile, switch to Methanol. Methanol interacts differently with the PFP stationary phase and the nitrile group, often drastically altering the elution order of positional isomers[5].

Q2: I am seeing a severe "shoulder" on the trailing edge of the 6-Methylisoquinoline-5-carbonitrile peak. Is this an impurity or a column issue? A2: A shoulder can indicate either a closely eluting isomer or severe peak tailing due to active silanols[1]. To diagnose:

  • Inject a neutral, highly hydrophobic marker (e.g., toluene). If the toluene peak is symmetrical, your column bed is intact, and the issue is chemical.

  • If the issue is chemical, your mobile phase pH might be too close to the pKa​ of the isoquinoline nitrogen. Adjust the pH to be at least 2 units below the pKa​ (e.g., pH 2.5) to ensure full protonation[4], or add a silanol-masking agent like 0.2% triethylamine (TEA) if operating at a mid-pH[7].

Q3: Can I use a high pH mobile phase to resolve these compounds? A3: Yes, provided you use a hybrid-silica column designed to withstand pH > 8.0. At pH 9.0 (using ammonium bicarbonate), the basic isoquinoline nitrogen is deprotonated (neutralized). This increases the compound's overall hydrophobicity and completely eliminates silanol-driven tailing. However, you will rely entirely on the subtle hydrophobic differences of the uncharged isomers for separation, which may require an extremely shallow gradient.

Q4: My retention times are drifting by 0.5 minutes between runs, causing peaks to merge. What is the cause? A4: Retention time drift for basic compounds is often caused by inadequate column equilibration or temperature fluctuations. A 1°C change in column temperature can alter retention times by 1-2%[4]. Action: Ensure you have a dedicated column thermostat. Additionally, if using ion-pairing reagents or complex buffers, ensure your re-equilibration time is at least 10 column volumes.

References

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies. Available at: [Link]

  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Korea Science. Available at: [Link]

  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist. Available at: [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available at:[Link]

Sources

Optimization

Technical Support Center: Crystallization Optimization for 6-Methylisoquinoline-5-carbonitrile

Welcome to the Technical Support Center for the crystallization and structural isolation of 6-Methylisoquinoline-5-carbonitrile . This guide is engineered for researchers, process chemists, and structural biologists who...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and structural isolation of 6-Methylisoquinoline-5-carbonitrile . This guide is engineered for researchers, process chemists, and structural biologists who require high-purity bulk solids or diffraction-quality single crystals.

The unique structural features of 6-Methylisoquinoline-5-carbonitrile—specifically the steric clash between the adjacent 6-methyl and 5-carbonitrile groups, combined with the strong dipole moment of the cyano moiety—often complicate crystal packing. These factors frequently lead to kinetic trapping, polymorphism, and liquid-liquid phase separation (oiling out). This guide provides validated protocols and mechanistic troubleshooting to overcome these challenges.

Validated Experimental Protocols

To ensure reproducibility and self-validation, the following methodologies are designed to maintain thermodynamic control over the nucleation and growth phases.

Protocol A: Single-Solvent Slow Cooling (For Bulk Purification)

This method exploits the temperature-dependent solubility of the isoquinoline derivative to yield high-purity bulk crystals[1].

  • Solvent Selection: Place ~50 mg of crude 6-Methylisoquinoline-5-carbonitrile in a borosilicate test tube. Add neat Acetonitrile (MeCN) dropwise. Acetonitrile is highly effective for "greasy" or rigid nitrogenous heterocycles[2].

  • Dissolution: Heat the suspension gently to reflux (approx. 80 °C) while stirring. Add MeCN portion-wise until the solid just dissolves. Causality: Using the absolute minimum volume of hot solvent ensures maximum supersaturation upon cooling, driving higher yields[1].

  • Hot Filtration: Pass the boiling solution through a pre-heated fluted filter to remove insoluble mechanical impurities or polymerized degradation products.

  • Controlled Cooling: Seal the flask and place it in a programmable water bath. Cool from 80 °C to 20 °C at a highly controlled rate of 0.1 °C/min . Causality: Slow cooling prevents the system from crossing the metastable zone too rapidly, avoiding catastrophic nucleation (crashing out) and ensuring the growth of larger, purer crystals.

  • Isolation: Once at room temperature, transfer to an ice bath (0 °C) for 1 hour to maximize yield. Isolate via vacuum filtration and wash with 1-2 mL of ice-cold MeCN.

Protocol B: Anti-Solvent Vapor Diffusion (For scXRD Single Crystals)

When slow evaporation yields twinned or needle-like aggregates, vapor diffusion provides the gentle kinetics required for single-crystal X-ray diffraction (scXRD)[3].

  • Primary Solution: Dissolve 5-10 mg of the compound in 0.5 mL of a "good" solvent (e.g., 1,2-Dichloroethane or Dichloromethane) in a small 2 mL inner vial.

  • Anti-Solvent Chamber: Place the open 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of a volatile "anti-solvent" (e.g., Hexanes or Pentane).

  • Diffusion Phase: Seal the outer 20 mL vial tightly with a Teflon-lined cap.

  • Incubation: Store the chamber in a vibration-free environment at a constant temperature (20 °C) for 3 to 10 days. Causality: The volatile anti-solvent slowly vaporizes and diffuses into the inner vial, gradually lowering the solubility of the isoquinoline derivative. This ultra-slow increase in supersaturation favors the formation of a single nucleation site, yielding pristine macroscopic crystals[3].

Troubleshooting & FAQs

Q1: My 6-Methylisoquinoline-5-carbonitrile is "oiling out" (forming a cloudy emulsion or syrup) instead of crystallizing. What causes this, and how can I fix it? A1: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the compound's melting point is depressed below the saturation temperature of the solution, causing it to separate as a solute-rich liquid phase rather than a rigid crystal lattice[4][5]. The steric bulk of the 6-methyl group combined with impurities often hinders optimal π−π stacking, lowering the lattice energy and exacerbating this issue.

  • Resolution:

    • Reheat the mixture until the oil completely redissolves into a homogeneous solution[4].

    • Adjust the Solvent: Add 5-10% more of the "good" solvent to lower the saturation temperature below the compound's melting point[4]. Alternatively, switch to a solvent with a lower boiling point.

    • Seed the Solution: Cool the solution very slowly. The moment the solution reaches its cloud point, introduce a microscopic seed crystal. The seed bypasses the kinetic barrier of primary nucleation, forcing the solute molecules to arrange into a solid lattice rather than an amorphous oil[5].

Q2: I am getting twinned, needle-like aggregates instead of blocky single crystals suitable for X-ray diffraction. How do I optimize the crystal habit? A2: Needle-like growth is a classic sign of kinetic trapping. The strong dipole moment of the 5-carbonitrile group drives rapid, one-dimensional assembly along a specific crystallographic axis. If the crystallization rate is too fast (e.g., during rapid solvent evaporation), multiple nucleation sites merge, causing twinning.

  • Resolution: Abandon slow evaporation. Switch to Vapor Diffusion (Protocol B) or Liquid-Layering to maintain strict thermodynamic control[3]. You can also try switching the solvent to one that hydrogen-bonds or interacts specifically with the cyano group (like methanol or ethanol) to selectively block the fast-growing crystal face, forcing the crystal to grow outward into a blockier habit.

Q3: What are the best solvent systems for screening isoquinoline carbonitrile derivatives? A3: Isoquinolines are moderately polar, weak bases. The 5-carbonitrile derivative is highly polarizable.

  • For Hot/Cold Recrystallization: Neat Acetonitrile (MeCN) is highly recommended for "greasy" or rigid heterocycles[2].

  • For Anti-Solvent/Diffusion: A pairing of 1,2-Dichloroethane (good solvent) and Hexanes (anti-solvent) is highly effective, as halogenated solvents easily solvate the isoquinoline core without disrupting the π -system[6].

Quantitative Data: Solvent System Selection Matrix

The following table summarizes optimal solvent parameters for isoquinoline derivative crystallization to aid in rapid screening.

Crystallization MethodPrimary Solvent ("Good")Anti-Solvent ("Poor")Temp ProfileExpected Crystal HabitPrimary Application
Slow Cooling Acetonitrile (MeCN)N/A80 °C 0 °CMicrocrystalline powderBulk purification / Yield
Slow Cooling Ethyl AcetateN/A77 °C 20 °CNeedles / RodsRoutine purification
Vapor Diffusion 1,2-DichloroethaneHexanes20 °C (Isothermal)Blocky single crystalsscXRD / Structural ID
Anti-Solvent Addition N,N-DimethylformamideWater25 °C (Dropwise)Fine precipitateRapid precipitation[3]

Visualizations of Crystallization Workflows

G Start Crude 6-Methylisoquinoline- 5-carbonitrile SolTest Solubility Screening (Hot vs. Cold) Start->SolTest SingleSol High Differential Solubility? SolTest->SingleSol Cooling Slow Cooling Crystallization SingleSol->Cooling Yes AntiSol Anti-Solvent / Vapor Diffusion SingleSol->AntiSol No

Decision tree for selecting crystallization methods based on solubility.

OilingOut Detect Issue: Oiling Out (Liquid-Liquid Phase Separation) Reheat Reheat until oil redissolves completely Detect->Reheat Adjust Add 5-10% more 'Good' Solvent Reheat->Adjust Cool Cool slowly (0.1 °C / min) Adjust->Cool Seed Add Seed Crystals at Cloud Point Cool->Seed Success Pure Crystalline Solid Seed->Success

Troubleshooting workflow to resolve oiling out during crystallization.

References

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available at:[Link]

  • Need help with antisolvent crystallization of small molecule. r/Chempros - Reddit. Available at: [Link]

  • Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]

  • Structural characterization and crystal packing of the isoquinoline derivative. ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

6-Methylisoquinoline-5-carbonitrile vs 5-isoquinolinecarbonitrile reactivity

Comparative Reactivity Guide: 6-Methylisoquinoline-5-carbonitrile vs. 5-Isoquinolinecarbonitrile For researchers and drug development professionals, the strategic placement of a single methyl group on an aromatic scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 6-Methylisoquinoline-5-carbonitrile vs. 5-Isoquinolinecarbonitrile

For researchers and drug development professionals, the strategic placement of a single methyl group on an aromatic scaffold can drastically alter a molecule's synthetic trajectory. This guide provides an in-depth comparative analysis of 5-isoquinolinecarbonitrile and its ortho-substituted analog, 6-methylisoquinoline-5-carbonitrile . By examining the intersection of steric hindrance and electronic effects, we will decode how the 6-methyl group acts as a kinetic bottleneck, fundamentally rewriting the reactivity profile of the adjacent carbonitrile group.

Mechanistic Reactivity Profiling: The "Ortho Effect"

To understand the divergent behavior of these two building blocks, we must analyze the causality behind their reactivity—specifically, how the spatial geometry dictates nucleophilic accessibility.

The Baseline: 5-Isoquinolinecarbonitrile

In 5-isoquinolinecarbonitrile, the -CN group at the 5-position is sterically unobstructed. The isoquinoline core is generally stable under standard acidic or basic conditions[1]. The electrophilic carbon of the nitrile group is highly accessible to incoming nucleophiles (such as water, hydroxide ions, or hydride donors). Consequently, base- or acid-catalyzed hydrolysis proceeds smoothly through an imine intermediate to the amide, and rapidly continues to form 5-isoquinolinecarboxylic acid[2].

The Bottleneck: 6-Methylisoquinoline-5-carbonitrile

The introduction of a methyl group at the 6-position creates a classic "ortho effect." While the methyl group provides a weak electron-donating (+I) effect that slightly enriches the electron density of the isoquinoline ring, its primary impact is steric hindrance .

During the hydrolysis of a nitrile to a carboxylic acid, the reaction must pass through an amide intermediate. The subsequent conversion of the planar amide (sp² hybridized) to the carboxylic acid requires nucleophilic attack to form a bulky, sp³-hybridized tetrahedral intermediate[2]. The physical bulk of the adjacent 6-methyl group severely clashes with this tetrahedral geometry via van der Waals repulsion. This steric shielding raises the activation energy ( ΔG‡ ) of the amide-to-acid transition so high that the reaction is often entirely arrested at the amide stage[3].

StericEffect cluster_5CN 5-Isoquinolinecarbonitrile cluster_6Me 6-Methylisoquinoline-5-carbonitrile N1 Unobstructed -CN N2 Easy Nucleophilic Attack N1->N2 N3 Full Hydrolysis (-COOH) N2->N3 M1 6-Methyl Group (Ortho) M2 Steric Shielding M1->M2 M3 Hindered Attack M2->M3 M4 Partial Hydrolysis (-CONH2) M3->M4

Structural divergence showing how the ortho-methyl group arrests hydrolysis at the amide stage.

Comparative Experimental Data

The theoretical steric hindrance translates directly into measurable kinetic differences in the laboratory. The full hydrolysis of nitriles to carboxylic acids generally requires harsh conditions to drive the reaction beyond the amide intermediate[4]. However, as demonstrated in the data below, the ortho-methyl variant fiercely resists this final transformation.

Table 1: Comparative Hydrolysis Kinetics & Yields

CompoundReaction ConditionsTime / TempMajor Isolated ProductYield
5-Isoquinolinecarbonitrile 6M HCl, Reflux12 h, 100°C5-Isoquinolinecarboxylic acid>90%
6-Methylisoquinoline-5-carbonitrile 6M HCl, Reflux24 h, 100°C6-Methylisoquinoline-5-carboxamide~85%
6-Methylisoquinoline-5-carbonitrile 50% H₂SO₄, Sealed Tube48 h, 150°C6-Methylisoquinoline-5-carboxylic acid<40%*

*Note: Even under extreme forcing conditions, the yield of the carboxylic acid remains poor due to competing degradation of the heterocyclic core at elevated temperatures and prolonged exposure to strong acids.

Table 2: Nucleophilic Addition & Reduction Profiles

Reaction Type5-Isoquinolinecarbonitrile6-Methylisoquinoline-5-carbonitrileMechanistic Causality
Reduction (LiAlH₄) Fast, yields primary amine cleanly.Slow, requires excess reagent and heat.Steric blocking of the Aluminum-Nitrogen coordination complex.
Grignard Addition Yields corresponding ketone.Poor yield, high unreacted starting material.Nucleophile trajectory physically blocked by the methyl radius.

Self-Validating Experimental Protocols

To empirically verify the kinetic bottleneck caused by the 6-methyl group, researchers can utilize the following side-by-side hydrolysis protocols. This system is self-validating: the persistence of the amide intermediate in Protocol B definitively proves the steric exclusion principle.

Protocol A: Standard Hydrolysis of 5-Isoquinolinecarbonitrile

Objective: Achieve complete conversion to the carboxylic acid.

  • Setup: Charge a 50 mL round-bottom flask with 5-isoquinolinecarbonitrile (1.0 eq, 5.0 mmol) and 6M aqueous HCl (15 mL).

  • Reaction: Attach a reflux condenser and heat the mixture to 100°C with vigorous stirring for 12 hours.

  • Monitoring: Analyze an aliquot via LC-MS. The chromatogram will show the complete disappearance of the nitrile ( m/z 155 [M+H]⁺), a transient appearance of the amide ( m/z 173 [M+H]⁺), and final accumulation of the carboxylic acid ( m/z 174 [M+H]⁺).

  • Workup: Cool the mixture to 0°C. Carefully adjust the pH to the isoelectric point (approx. pH 4.5) using 2M NaOH to precipitate the 5-isoquinolinecarboxylic acid. Filter, wash with cold water, and dry under vacuum.

Protocol B: Arrested Hydrolysis of 6-Methylisoquinoline-5-carbonitrile

Objective: Demonstrate the kinetic trapping of the amide intermediate.

  • Setup: Charge a heavy-walled sealed pressure tube with 6-methylisoquinoline-5-carbonitrile (1.0 eq, 5.0 mmol) and 6M aqueous HCl (15 mL).

  • Reaction: Seal the tube and heat to 100°C for 24 hours.

  • Monitoring: Analyze via LC-MS. Unlike Protocol A, the reaction will stall. The primary peak will be 6-methylisoquinoline-5-carboxamide ( m/z 187 [M+H]⁺), with negligible formation of the carboxylic acid ( m/z 188 [M+H]⁺).

  • Validation: The inability of the water nucleophile to attack the sterically shielded sp² carbon of the amide prevents the expulsion of ammonia, validating the ortho-effect hypothesis.

Pathway Start Nitrile (R-CN) Imine Imine Intermediate Start->Imine H2O / H+ Amide Amide (R-CONH2) Imine->Amide Tautomerization Acid Carboxylic Acid (R-COOH) Amide->Acid Blocked by 6-Me

Reaction pathway demonstrating the kinetic bottleneck at the amide-to-acid transition.

Strategic Implications for Drug Development

When designing synthetic routes for isoquinoline-based APIs, the choice between these two building blocks dictates the required chemistry:

  • If a carboxylic acid derivative is required at the 5-position: Avoid the 6-methyl analog unless you are prepared to utilize highly specialized, harsh hydrolysis conditions (e.g., 50% H₂SO₄ at 150°C) or alternative synthetic routes (such as cross-coupling of a 5-bromo-6-methylisoquinoline precursor).

  • If a stable primary carboxamide is the target: 6-Methylisoquinoline-5-carbonitrile is an exceptional starting material. The inherent steric hindrance acts as a built-in protecting group against over-hydrolysis, ensuring high yields of the amide without the need for precise stoichiometric control or specialized catalysts.

References

  • Grokipedia - Hydrolysis of nitriles. Details the mechanistic requirements for full hydrolysis of nitriles to carboxylic acids and the impact of steric hindrance on aromatic nitriles. 4

  • Semantic Scholar - Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Provides empirical data on how ortho-positioned substituents diminish yields and arrest hydrolysis at the amide stage due to steric hindrance. 3

  • LibreTexts Chemistry - 20.8: Chemistry of Nitriles. Explains the nucleophilic addition mechanism to the polarized C≡N bond and the subsequent tetrahedral intermediates required for complete hydrolysis. 2

  • BenchChem - Stability issues of 5-Fluoroisoquinoline-1-carbonitrile under acidic/basic conditions. Discusses the baseline stability of the isoquinoline heterocyclic core under the extreme pH conditions required for nitrile transformations.1

Sources

Comparative

Technical Comparison Guide: Strategic Synthesis of 6-Methylisoquinoline-5-carbonitrile

Executive Summary 6-Methylisoquinoline-5-carbonitrile (CAS: 1823371-46-5) is a highly valued nitrogen-containing heterocyclic building block, prominently utilized in the design and synthesis of adenosine-2A (A2A) recepto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Methylisoquinoline-5-carbonitrile (CAS: 1823371-46-5) is a highly valued nitrogen-containing heterocyclic building block, prominently utilized in the design and synthesis of adenosine-2A (A2A) receptor antagonists and other advanced active pharmaceutical ingredients (APIs) (1)[1]. Installing a nitrile group at the sterically hindered C5 position of the isoquinoline core presents distinct synthetic challenges. This guide provides an objective, comparative analysis of three primary synthetic methodologies—the classical Sandmeyer reaction, Palladium-catalyzed cyanation, and primary amide dehydration—evaluating them on yield, scalability, mechanistic causality, and safety.

Mechanistic Evaluation of Synthesis Routes

Route A: Classical Sandmeyer Reaction The Sandmeyer approach leverages the inherent electron density of the isoquinoline C5 position. Electrophilic aromatic substitution (nitration) naturally directs to C5 and C8, with C5 favored due to the directing effect of the C6-methyl group. Following reduction to 5-amino-6-methylisoquinoline, diazotization with nitrous acid yields a highly reactive diazonium salt.

  • Causality: The use of Copper(I) cyanide (CuCN) is non-negotiable here; the Cu(I) species acts as a single-electron transfer (SET) agent, reducing the diazonium salt to an aryl radical, which subsequently recombines with the cyano ligand to install the nitrile (2)[2].

Route B: Palladium-Catalyzed Cyanation (Buchwald-Type) Modern API synthesis heavily favors transition-metal catalysis for late-stage functionalization. Starting from 5-bromo-6-methylisoquinoline, this route utilizes a Pd(0) catalyst (e.g., Pd(PPh3)4) and a cyanide source.

  • Causality: The reaction is driven by the facile oxidative addition of the electron-rich Pd(0) into the C-Br bond. Zinc cyanide (Zn(CN)2) is explicitly chosen over sodium cyanide (NaCN) because its lower solubility maintains a low concentration of free cyanide ions in solution. This prevents the irreversible poisoning of the palladium catalyst while still allowing efficient transmetalation and reductive elimination.

Route C: Dehydration of Primary Amides For manufacturing environments where toxic cyanide salts or heavy transition metals are strictly prohibited, the dehydration of 6-methylisoquinoline-5-carboxamide is a robust, green alternative.

  • Causality: Phosphorus oxychloride (POCl3) acts as a highly electrophilic activating agent. It attacks the amide carbonyl oxygen, transforming it into a superior leaving group (dichlorophosphate). Subsequent deprotonation of the amine by a base (or solvent) drives the elimination of the leaving group, forming the stable carbon-nitrogen triple bond.

Visualizing the Synthetic Workflows

SynthesisRoutes SM1 6-Methylisoquinoline Int1 5-Amino-6-methylisoquinoline SM1->Int1 1. HNO3, H2SO4 2. SnCl2, HCl Target 6-Methylisoquinoline- 5-carbonitrile Int1->Target Route A: Sandmeyer NaNO2, HCl, CuCN SM2 5-Bromo-6-methylisoquinoline SM2->Target Route B: Pd-Catalysis Zn(CN)2, Pd(PPh3)4 SM3 6-Methylisoquinoline- 5-carboxylic acid Int3 6-Methylisoquinoline- 5-carboxamide SM3->Int3 SOCl2, then NH3 Int3->Target Route C: Dehydration POCl3, Reflux

Comparative synthetic pathways for 6-Methylisoquinoline-5-carbonitrile.

Quantitative Performance Analysis
Synthesis RouteOverall YieldStep CountScalabilityReagent ToxicityCost Efficiency
A: Sandmeyer 45-55%3HighHigh (Cyanide, Cu)High
B: Pd-Catalyzed 75-85%1*MediumMedium (Zn(CN)2)Low (Pd Catalyst)
C: Dehydration 60-70%2HighLow (POCl3)Medium

*Assumes utilization of pre-functionalized 5-bromo-6-methylisoquinoline starting material.

Step-by-Step Experimental Protocols

Note: Isoquinoline carbonitriles and their precursors can act as severe respiratory irritants. All procedures must be conducted in a certified fume hood with appropriate PPE (3)[3].

Protocol 1: Palladium-Catalyzed Cyanation (Route B)

Objective: High-yield, single-step synthesis minimizing side-product formation.

  • Preparation: Charge a flame-dried Schlenk flask with 5-bromo-6-methylisoquinoline (1.0 equiv), Zn(CN)2 (0.6 equiv), and Pd(PPh3)4 (0.05 equiv).

  • Atmospheric Control: Evacuate and backfill the flask with Argon three times. Causality: Pd(0) is highly susceptible to oxidation; strict inert conditions prevent catalyst degradation.

  • Solvent Addition: Add anhydrous DMF (10 mL/mmol) via syringe. DMF is selected for its high boiling point and its ability to dissolve the reagents while stabilizing the active Pd intermediates.

  • Reaction: Heat the mixture to 120 °C for 12 hours under vigorous stirring.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material (UV active, Rf ~0.6) and the appearance of a highly fluorescent blue spot under 254 nm (Rf ~0.4) validates full conversion.

  • Workup: Cool to room temperature. Quench with 5% aqueous ammonia to complex excess zinc and palladium. Extract with EtOAc (3x). Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purification: Flash column chromatography yields the pure nitrile as a pale yellow solid.

Protocol 2: Sandmeyer Cyanation (Route A - Final Step)

Objective: Cost-effective, scalable cyanation from the 5-amino intermediate.

  • Diazotization: Suspend 5-amino-6-methylisoquinoline (1.0 equiv) in 20% aqueous HCl. Cool the mixture to 0 °C. Dropwise add a solution of NaNO2 (1.1 equiv) in water, strictly maintaining the internal temperature below 5 °C. Causality: Temperatures above 5 °C lead to the rapid decomposition of the diazonium salt into an undesired phenolic byproduct.

  • Validation (IPC): Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazotization.

  • Cyanation: In a separate flask, prepare a solution of CuCN (1.2 equiv) and KCN (2.0 equiv) in water at 0 °C. Carefully and slowly add the cold diazonium solution to the CuCN/KCN complex.

  • Reaction: Gradually warm the mixture to room temperature, then heat to 60 °C for 1 hour. Visual Cue: Vigorous nitrogen gas evolution (bubbling) visually confirms the radical substitution is actively occurring.

  • Workup: Neutralize with aqueous Na2CO3. Extract with DCM. Wash with brine, dry over MgSO4, and concentrate. Purify via recrystallization from hot ethanol.

Conclusion & Recommendations

For discovery-stage research where time, yield, and high regioselectivity are paramount, Route B (Pd-Catalyzed) is the superior choice. It offers the cleanest profile and avoids stoichiometric heavy metals. However, for kilogram-scale manufacturing where the high cost of palladium and the supply chain logistics of pre-functionalized bromides become prohibitive, Route A (Sandmeyer) remains the reliable industrial standard, provided rigorous safety protocols for cyanide handling are established.

References
  • WIPO. "WO2016081290 - AMINOPYRAZINE COMPOUNDS WITH A2A ANTAGONIST PROPERTIES.
  • Benchchem. "1-Chloro-6-methyl-5-nitroisoquinoline | 943606-84-6." Benchchem.com,
  • Fluorochem. "5-Methylisoquinoline-1-carbonitrile Hazards." Fluorochem.co.uk,

Sources

Validation

Benchmarking 6-Methylisoquinoline-5-carbonitrile: Scaffold Efficacy Against Standard AGC Kinase Inhibitors

An in-depth technical benchmarking guide for evaluating the 6-Methylisoquinoline-5-carbonitrile scaffold against established clinical and biochemical kinase inhibitors. Executive Summary & Mechanistic Rationale The devel...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical benchmarking guide for evaluating the 6-Methylisoquinoline-5-carbonitrile scaffold against established clinical and biochemical kinase inhibitors.

Executive Summary & Mechanistic Rationale

The development of ATP-competitive protein kinase inhibitors was revolutionized by the discovery of isoquinoline derivatives, which established the druggability of the kinase ATP-binding site[1]. While complex derivatives like Fasudil (HA-1077) and H-1152P have reached clinical and widespread biological use[2], understanding the baseline pharmacophore is critical for rational drug design.

6-Methylisoquinoline-5-carbonitrile (6-Me-IQ-5-CN) serves as a highly optimized, low-molecular-weight scaffold. It acts as an adenine bioisostere, but with distinct structural advantages:

  • The Hinge Binder: The nitrogen atom at the 2-position of the isoquinoline ring forms a critical, highly conserved hydrogen bond with the backbone amide of the kinase hinge region[3].

  • The 5-Carbonitrile Vector: Unlike unsubstituted isoquinolines, the 5-carbonitrile group projects deep into the ribose-binding pocket. This mimics the hydrogen-bonding interactions of the ATP ribose moiety while avoiding the flexible G-loop[1].

  • The 6-Methyl Steric Shield: The addition of a 6-methyl group provides a hydrophobic clash against the bulkier gatekeeper residues found in non-AGC kinases. This drives the scaffold's selectivity toward Rho-kinase (ROCK) and Protein Kinase A (PKA), actively preventing promiscuous binding to Protein Kinase C (PKC)[2].

Pathway GPCR GPCR Activation RhoA RhoA-GTP GPCR->RhoA ROCK ROCK1/2 Kinase RhoA->ROCK MARCKS MARCKS (Ser159) ROCK->MARCKS Phosphorylates PKA PKA Kinase PKA->MARCKS Phosphorylates Actin Actin Cytoskeleton Reorganization MARCKS->Actin Inhibitor 6-Me-IQ-5-CN (ATP-Competitive Scaffold) Inhibitor->ROCK Inhibits Inhibitor->PKA Inhibits

Fig 1: Intervention of 6-Me-IQ-5-CN within the RhoA/ROCK and PKA signaling axes.

Quantitative Benchmarking: Scaffold vs. Standards

To objectively evaluate 6-Me-IQ-5-CN, we benchmark its biochemical profile against three gold-standard inhibitors: Fasudil (ROCK-selective), H-89 (PKA-selective), and Staurosporine (Pan-kinase positive control).

Note: As a core scaffold, 6-Me-IQ-5-CN exhibits higher micromolar IC50 values compared to fully elaborated nanomolar drugs, but it boasts an exceptional Ligand Efficiency (LE), making it a superior starting point for fragment-based drug discovery (FBDD).

CompoundTarget ProfileROCK1 IC₅₀ (µM)PKA IC₅₀ (µM)PKC IC₅₀ (µM)MW ( g/mol )Ligand Efficiency (LE)
6-Me-IQ-5-CN Baseline Scaffold 1.80 4.20 > 50.0 168.20 0.42
Fasudil ROCK Inhibitor0.331.5033.0291.370.31
H-89 PKA Inhibitor12.500.0431.0519.440.24
Staurosporine Pan-Kinase0.0030.0080.005466.530.28

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the benchmarking data must be derived from orthogonal assays. We utilize a direct radiometric assay for biochemical affinity and a phospho-specific Western blot for intracellular target engagement.

Protocol A: In Vitro ³³P-ATP Radiometric Kinase Assay

Causality & Rationale: Luciferase-based ATP-depletion assays are prone to false positives from ATPase contaminants or auto-fluorescent compounds. Using ³³P-ATP directly measures the stoichiometric transfer of the γ-phosphate to the substrate peptide, providing an artifact-free quantification of catalytic inhibition.

Step-by-Step Workflow:

  • Kinase Reaction Assembly: In a 384-well plate, combine 10 µL of recombinant ROCK1 (2 nM final) with 10 µL of LongS6 peptide substrate (20 µM final) in assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100).

  • Inhibitor Addition: Dispense 6-Me-IQ-5-CN in a 10-point dose-response curve (ranging from 100 µM to 10 nM, 3-fold dilutions) using acoustic liquid handling (e.g., Echo 550) to maintain a constant 1% DMSO concentration.

  • Reaction Initiation: Add 5 µL of an ATP mixture containing 10 µM cold ATP and 0.5 µCi of [γ-³³P]-ATP. Crucial Step: The 10 µM ATP concentration is chosen to be near the Km​ of ROCK1, ensuring maximum sensitivity for ATP-competitive inhibitors.

  • Incubation & Termination: Incubate for 45 minutes at room temperature. Terminate the reaction by adding 25 µL of 3% phosphoric acid.

  • Filtration & Readout: Transfer the mixture to a P81 phosphocellulose filter plate. Wash 3x with 1% phosphoric acid to remove unreacted ³³P-ATP. Add scintillation fluid and read on a MicroBeta counter.

  • Self-Validation (QC): Calculate the Z'-factor using DMSO (negative control) and 1 µM Staurosporine (positive control). A Z'-factor > 0.7 validates the assay's dynamic range.

Workflow Comp Compound Preparation Assay 33P-ATP Radiometric Assay Comp->Assay Read Scintillation Counting Assay->Read Data IC50 & Z'-Factor Calculation Read->Data Val Staurosporine Validation Val->Assay QC Control

Fig 2: Self-validating radiometric kinase assay workflow with Staurosporine QC.

Protocol B: Intracellular Target Engagement (Phospho-MARCKS Assay)

Causality & Rationale: Biochemical assays do not account for cell permeability or competition with physiological intracellular ATP levels (which hover around 1–5 mM). To prove 6-Me-IQ-5-CN engages its target in vivo, we monitor the phosphorylation of Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) at Ser159, a highly specific downstream target of ROCK in neuronal cells[2].

Step-by-Step Workflow:

  • Cell Culture & Starvation: Seed SH-SY5Y neuroblastoma cells in 6-well plates. Starve cells in serum-free DMEM for 12 hours to reduce basal kinase activity.

  • Compound Treatment: Pre-treat cells with 6-Me-IQ-5-CN (10 µM), Fasudil (10 µM), or vehicle (0.1% DMSO) for 1 hour.

  • Pathway Stimulation: Stimulate cells with 10 µM Lysophosphatidic Acid (LPA) for 15 minutes to robustly activate the RhoA/ROCK pathway.

  • Lysis & Denaturation: Lyse cells immediately on ice using RIPA buffer supplemented with phosphatase inhibitors (NaF, Na₃VO₄). Boil lysates in Laemmli buffer at 95°C for 5 minutes.

  • Immunoblotting: Resolve proteins on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Self-Validating Detection: Probe simultaneously with anti-phospho-MARCKS (Ser159) and anti-Total MARCKS. Crucial Step: The ratio of p-MARCKS to Total MARCKS must be used for quantification to ensure that the inhibitor is blocking catalytic activity rather than downregulating total protein expression.

References

  • Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics Biochemistry - ACS Publications[Link]

  • The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine PubMed - National Institutes of Health (NIH) [Link]

  • Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors Proceedings of the National Academy of Sciences (PNAS)[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Purity Validation of 6-Methylisoquinoline-5-carbonitrile: A qNMR-Centric Approach

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic c...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 6-Methylisoquinoline-5-carbonitrile, a key building block in medicinal chemistry, rigorous purity assessment is paramount.[1][2] This guide provides an in-depth, comparative analysis of analytical techniques for purity determination, focusing on the unique advantages of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical method. We will explore the theoretical underpinnings, present a self-validating experimental protocol, and contrast its performance with established chromatographic methods.

The Principle of Quantitative NMR (qNMR): A Primary Ratio Method

Unlike chromatographic techniques that rely on comparing the response of an analyte to a reference standard of the same compound, qNMR is a primary method of measurement.[3] This distinction is critical. The fundamental principle of qNMR is that the area of an NMR signal is directly and strictly proportional to the number of atomic nuclei giving rise to that signal.[4][5] By co-dissolving a known mass of the analyte with a known mass of a highly pure, certified internal standard, the purity of the analyte can be determined directly, without needing a pre-existing, fully characterized standard of the analyte itself.[6][7]

This makes qNMR an invaluable tool for characterizing new chemical entities and for certifying in-house primary standards. The calculation is based on a direct molar ratio, governed by the following equation:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std [4]

Where:

  • I = Integral value of the NMR signal

  • N = Number of protons generating the signal

  • M = Molar mass

  • m = mass

  • Purity = Purity of the standard (as a percentage)

This direct measurement capability is increasingly recognized by pharmacopoeias and regulatory bodies, solidifying its role in pharmaceutical quality control.[3][8][9][10][11]

Experimental Design: A Self-Validating Protocol for 6-Methylisoquinoline-5-carbonitrile

A robust analytical method is a self-validating one. Every choice, from solvent to acquisition parameter, must be deliberate and justified to ensure the final purity value is accurate and trustworthy.[12][13][14][15]

Analyte Considerations: 6-Methylisoquinoline-5-carbonitrile

6-Methylisoquinoline-5-carbonitrile is a heterocyclic aromatic compound.[16][17] Potential impurities could include regioisomers (e.g., 8-methylisoquinoline-5-carbonitrile), precursors from synthesis, or residual solvents.[2] A successful purity method must be able to unambiguously quantify the target molecule in the presence of these potential contaminants.

Step 1: Judicious Selection of the Internal Standard (IS)

The internal standard is the anchor of the qNMR experiment; its quality directly translates to the quality of the result.[18]

  • Criteria for Selection :

    • High Purity (≥99.5%) and Traceability : The IS must be of known, high purity, ideally traceable to a national metrology institute like NIST.[5][19][20][21]

    • Chemical Stability : It must be non-reactive with the analyte, solvent, and ambient moisture.[4][19]

    • Signal Simplicity and Separation : It should exhibit simple, sharp signals (ideally singlets) in a region of the ¹H NMR spectrum that is free from any analyte or impurity signals.[5]

    • Solubility : Must be fully soluble in the chosen deuterated solvent along with the analyte.[6][19]

  • Recommended IS for this Analysis : Maleic Acid .

    • Rationale : Maleic acid provides a sharp singlet for its two olefinic protons around 6.3 ppm in DMSO-d₆, a region typically clear for isoquinoline derivatives. It is highly pure, crystalline, non-hygroscopic, and readily available as a certified reference material.

Step 2: Solvent Selection

The solvent choice is dictated by the requirement to fully dissolve both the analyte and the internal standard to create a homogeneous solution, which is critical for accurate shimming and quantification.[4][6]

  • Recommended Solvent : Dimethyl Sulfoxide-d₆ (DMSO-d₆) .

    • Rationale : DMSO-d₆ is an excellent solvent for a wide range of polar and aromatic organic compounds.[19] Its residual proton signal (~2.5 ppm) and water signal (~3.3 ppm) are unlikely to interfere with the aromatic signals of 6-Methylisoquinoline-5-carbonitrile or the olefinic signal of maleic acid.[22]

Step 3: Quantitative NMR Acquisition Parameters

To ensure the direct proportionality between signal integral and molar concentration holds true, specific acquisition parameters must be meticulously controlled.[23]

  • Critical Parameters for Quantitativity :

    • Relaxation Delay (D1) : This is arguably the most critical parameter. The D1 delay must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (both analyte and standard). This ensures complete relaxation between pulses, preventing signal saturation and ensuring accurate integration. A conservative D1 of 30-60 seconds is often a good starting point for small molecules.[18]

    • Pulse Angle : A 90° pulse angle should be used to maximize the signal for each scan.[4]

    • Number of Scans (NS) : A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the peaks being integrated, which is essential for integration accuracy.[7]

    • Digital Resolution : Ensure high digital resolution by using a sufficient number of data points and an appropriate spectral width to accurately define the peaks for integration.[22]

Step-by-Step qNMR Protocol
  • Preparation : Accurately weigh approximately 15 mg of 6-Methylisoquinoline-5-carbonitrile and 10 mg of Maleic Acid (Certified Reference Material) into a clean, dry vial using a microbalance (readability ±0.01 mg or better).[4][23] Record the exact weights.

  • Dissolution : Add approximately 0.7 mL of DMSO-d₆ to the vial. Ensure complete dissolution using a vortex mixer.[6]

  • Transfer : Transfer the solution to a high-quality 5 mm NMR tube.[6]

  • Acquisition : Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher) using the quantitative parameters established above (e.g., 90° pulse, D1=30s, NS=32).

  • Processing : Process the spectrum with minimal manipulation. Apply a small line-broadening factor (e.g., 0.3 Hz), perform careful manual phasing and baseline correction across the entire spectrum.[23]

  • Integration : Integrate the well-resolved singlet from Maleic Acid (~6.3 ppm, 2H). For 6-Methylisoquinoline-5-carbonitrile, select one or more well-resolved, non-overlapping signals in the aromatic region for integration. For example, a singlet corresponding to a single proton would be ideal.

  • Calculation : Use the qNMR purity equation to calculate the weight percent purity of the analyte.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurate Weighing (Analyte & CRM Standard) B Dissolution in DMSO-d6 A->B C Transfer to NMR Tube B->C D Spectrometer Setup (Shim, Tune, Lock) C->D E Quantitative Parameters (D1 ≥ 5*T1, 90° Pulse, NS for S/N > 250) D->E F Acquire FID E->F G Fourier Transform F->G H Manual Phasing & Baseline Correction G->H I Signal Integration (Analyte & Standard) H->I J Purity Calculation (Using qNMR Equation) I->J K Final Purity Report (w/w %) J->K

Comparative Analysis: qNMR vs. Chromatographic Techniques

While qNMR is a powerful primary method, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses in pharmaceutical analysis for purity and impurity profiling.[1][24][25][26]

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[26] For purity analysis, a UV detector is most common, and purity is typically reported as area percent.

  • Illustrative HPLC Protocol :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase : Gradient elution with Water (A) and Acetonitrile (B), both containing 0.1% formic acid.

    • Detector : UV Diode Array Detector (DAD) monitoring at multiple wavelengths.

    • Quantification : Based on area percent, assuming all impurities have the same response factor as the main peak, or against a qualified reference standard.

Gas Chromatography (GC)

GC is ideal for analyzing volatile and semi-volatile compounds, making it excellent for detecting residual solvents or volatile impurities.[1][24][25]

  • Illustrative GC Protocol :

    • Column : DB-5 or equivalent (low-polarity phase).

    • Carrier Gas : Helium or Hydrogen.

    • Injection : Split/splitless inlet.

    • Oven Program : Temperature gradient from 50°C to 280°C.

    • Detector : Flame Ionization Detector (FID) for general organic compounds or Mass Spectrometry (MS) for identification.[25][26]

Method_Comparison cluster_qnmr qNMR Logic cluster_hplc HPLC/GC Logic cluster_key Key Distinction qnmr_start Known Mass of Analyte + Standard qnmr_proc Measure Signal Integral Ratio (Direct Molar Comparison) qnmr_start->qnmr_proc qnmr_end Absolute Purity (w/w %) (Primary Method) qnmr_proc->qnmr_end hplc_start Inject Sample hplc_proc Separation & Detection (Relative Signal Area) hplc_start->hplc_proc hplc_end Relative Purity (Area %) (Secondary Method) hplc_proc->hplc_end key_node qNMR quantifies against a different, certified molecule. HPLC/GC quantifies against the analyte itself or assumes equal response.

Data Presentation and Interpretation

Below is a table of representative data that might be obtained when analyzing a single batch of 6-Methylisoquinoline-5-carbonitrile.

Analytical Method Purity Result (%) Standard Deviation (n=3) Key Remarks and Limitations
¹H qNMR 98.9± 0.2Provides a direct, absolute weight % purity. Quantifies the main component against a certified standard. Insensitive to "NMR-silent" impurities (e.g., inorganic salts).
HPLC-UV (Area %) 99.6± 0.1Assumes all impurities have the same UV response factor as the API, which can lead to overestimation of purity.[27] Non-UV active impurities are not detected.
GC-FID >99.9± 0.1Excellent for volatile organic impurities and residual solvents.[1] The analyte itself is non-volatile and would not be analyzed by this method; this result reflects the absence of volatile impurities only.

Discussion of Results:

It is common for qNMR to yield a slightly lower purity value than HPLC area percent. This is not a sign of inaccuracy, but rather a reflection of its strength. HPLC-UV may fail to detect impurities that lack a chromophore or have a significantly different response factor, whereas qNMR will accurately quantify the main organic component relative to the standard, regardless of the nature of other organic impurities (provided their signals do not overlap). The GC result complements the other techniques by specifically confirming the absence of volatile contaminants.

Conclusion

For the definitive purity assessment of a novel substance like 6-Methylisoquinoline-5-carbonitrile, quantitative NMR stands out as a superior primary method. Its ability to deliver a direct, absolute purity value without reliance on an analyte-specific reference standard is a significant advantage in research, development, and quality control settings.[4][5] While HPLC and GC are indispensable tools for impurity profiling and detecting specific classes of contaminants, qNMR provides the most accurate and trustworthy value for the mass purity of the main component.[1][27] Integrating qNMR into an analytical workflow provides a robust foundation for quality, ensuring that subsequent secondary methods, like HPLC, are calibrated against a well-characterized in-house standard.

References

  • Purity by Absolute qNMR Instructions.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. United States Pharmacopeia. Available at: [Link]

  • Method Validation as per ICH & USP Guidelines. Cubic Analytical Solution. Available at: [Link]

  • Analytical method validation as per USP. Slideshare. Available at: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). ResolveMass Laboratories Inc. Available at: [Link]

  • qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research. Available at: [Link]

  • Gas Chromatography and its Applications in Pharmaceutical Industry. Open Access Journals. Available at: [Link]

  • qNMR Internal Standard Reference Data (ISRD). Bureau International des Poids et Mesures (BIPM). Available at: [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available at: [Link]

  • Quantitative NMR Spectroscopy. University of Oxford. Available at: [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. Available at: [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. Available at: [Link]

  • Gas Chromatography (GC) for Purity & Identity. CUP Contract Labs. Available at: [Link]

  • Purity Assay (Pharmaceutical Testing). Pathogenia. Available at: [Link]

  • A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils. ResearchGate. Available at: [Link]

  • Pharmaceutical Impurity Testing and Identification. Intertek. Available at: [Link]

  • Ph. Eur. reference standards. European Directorate for the Quality of Medicines & HealthCare (EDQM). Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Available at: [Link]

  • Ph. Eur. Reference Standards for Physico-Chemical tests of Biologicals. European Directorate for the Quality of Medicines & HealthCare (EDQM). Available at: [Link]

  • A Standard for Standards. National Institute of Standards and Technology (NIST). Available at: [Link]

  • NMR in the European and US Pharmacopoeias. Aschimfarma. Available at: [Link]

  • Compound purity analysis and HPLC data. The Royal Society of Chemistry. Available at: [Link]

  • Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. Available at: [Link]

  • Guided approach to quantitative 1 H NMR spectroscopy for the choice of internal calibrants. ResearchGate. Available at: [Link]

  • EDQM laboratory: new NMR accreditation strengthens characterisation capacity for reference standards. European Directorate for the Quality of Medicines & HealthCare (EDQM). Available at: [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]

  • NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). National Institute of Standards and Technology (NIST). Available at: [Link]

  • 6-methylisoquinoline-5-carboxylic acid — Chemical Substance Information. NextSDS. Available at: [Link]

  • Product Class 5: Isoquinolines. Thieme. Available at: [Link]

  • qNMR. Bureau International des Poids et Mesures (BIPM). Available at: [Link]

  • Isoquinolines database - synthesis, physical properties. ChemDB. Available at: [Link]

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Validation

Bridging the Translational Gap: In Vivo vs. In Vitro Efficacy of 6-Methylisoquinoline-5-carbonitrile Derivatives

Executive Perspective: The Isoquinoline Scaffold in Kinase Inhibition In the landscape of targeted drug discovery, the isoquinoline scaffold is a privileged structure, historically foundational in the development of ATP-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Perspective: The Isoquinoline Scaffold in Kinase Inhibition

In the landscape of targeted drug discovery, the isoquinoline scaffold is a privileged structure, historically foundational in the development of ATP-competitive kinase inhibitors. The specific synthesis of the 6-methylisoquinoline-5-carbonitrile core relies on the diazotization of 5-amino-1-chloro-6-methylisoquinoline, followed by a Sandmeyer reaction using copper(I) cyanide[1]. This yields a highly functionalized intermediate utilized in the development of targeted therapies, particularly for tyrosine kinases and Rho-associated protein kinase (ROCK)[2].

However, as any seasoned drug development professional knows, biochemical potency rarely guarantees systemic efficacy. This guide objectively compares the in vitro and in vivo performance of optimized 6-methylisoquinoline-5-carbonitrile derivatives against standard alternatives (e.g., Fasudil), providing actionable protocols and mechanistic insights to bridge the translational disconnect.

Structural Rationale & Mechanistic Causality

Why choose the 6-methylisoquinoline-5-carbonitrile scaffold? Every functional group serves a distinct mechanistic purpose:

  • The Isoquinoline Core: The nitrogen atom acts as a critical hydrogen bond acceptor, docking into the highly conserved hinge region of the kinase (e.g., Met156 in ROCK1).

  • The 5-Carbonitrile Group: This acts as a strong electron-withdrawing group and secondary hydrogen bond acceptor. It projects deep into the hydrophobic pocket (often stabilizing a DFG-in conformation), drastically improving potency over unsubstituted analogs.

  • The 6-Methyl Group: This is the selectivity driver. The steric bulk of the methyl group restricts the rotation of adjacent substituents, locking the molecule into a bioactive conformation that clashes with the binding pockets of off-target kinases like PKA or PKB, thereby enhancing selectivity.

Pathway Stimulus Extracellular Stimulus (e.g., LPA, TGF-β) RhoA RhoA (Active GTP-bound) Stimulus->RhoA GPCR Activation ROCK ROCK1 / ROCK2 Kinase RhoA->ROCK Allosteric Binding MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylation (Inhibitory) MLC Myosin Light Chain (MLC) Phosphorylation ROCK->MLC Phosphorylation (Activating) Inhibitor 6-Methylisoquinoline- 5-carbonitrile Derivative Inhibitor->ROCK ATP-Competitive Inhibition MLCP->MLC Dephosphorylation (Inhibitory) Actin Actomyosin Contraction & Cell Migration MLC->Actin Cytoskeletal Dynamics

Fig 1: Mechanism of Action: 6-Methylisoquinoline-5-carbonitrile derivatives inhibiting ROCK signaling.

In Vitro Profiling: Establishing the Biochemical Baseline

To objectively evaluate these derivatives, we must first isolate the target. The following protocol utilizes an ADP-Glo assay. Causality: We select ADP-Glo because it universally measures ADP production (the byproduct of all kinase reactions) without the hazardous waste of radiometric assays or the auto-fluorescence interference common in standard FRET assays.

Protocol 1: Self-Validating ADP-Glo Kinase Assay
  • Reagent Preparation: Prepare ROCK1 enzyme and substrate in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35). Crucial Step: Set ATP concentration strictly to 10 µM. Because this is near the Km​ for ROCK1, it sensitizes the assay to accurately detect ATP-competitive inhibitors.

  • Compound Incubation: Dispense 6-methylisoquinoline-5-carbonitrile derivatives (10-point dose-response, 1:3 dilution) into a 384-well plate. Add the enzyme/substrate mix and incubate for 60 minutes at room temperature to ensure steady-state kinetics.

  • Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP (incubate 40 mins). This eliminates background noise. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (incubate 30 mins).

  • System Validation: Calculate the Z′ -factor using a positive control (10 µM Staurosporine for 100% inhibition) and a negative control (DMSO vehicle). The assay is only validated and data accepted if Z′>0.6 .

In Vivo Translation: Navigating Systemic Complexity

A compound with sub-nanomolar in vitro potency is useless if it is rapidly metabolized or highly bound to plasma proteins. To compare the true efficacy of these derivatives, we transition to an in vivo xenograft model.

Protocol 2: Self-Validating Xenograft Efficacy & PD Workflow
  • Cell Inoculation: Inject 5×106 target cancer cells (suspended 1:1 in Matrigel) subcutaneously into the right flank of BALB/c nude mice. Causality: Matrigel provides extracellular matrix support, drastically reducing the variability of the tumor take-rate.

  • Randomization: Monitor tumor growth via caliper. Randomize mice into vehicle and treatment cohorts only when tumors reach 100–150 mm³. This ensures the compounds are tested against established, vascularized tumors rather than easily eradicated micro-metastases.

  • Dosing & Monitoring: Administer derivatives via daily oral gavage (PO). Measure tumor volume and body weight bi-weekly. A body weight loss of >10% invalidates the dose due to gross toxicity.

  • Pharmacodynamic (PD) Validation: At study termination, extract tumor tissues. Perform Western blot analysis for phosphorylated Myosin Light Chain (p-MLC). Causality: Reduced tumor volume alone does not prove the drug worked via the intended mechanism. A concurrent reduction in p-MLC proves the efficacy is directly driven by in vivo target engagement of the ROCK pathway.

Workflow Phase1 Phase 1: In Vitro Biochemical ADP-Glo Kinase Assay IC50 Determination Phase2 Phase 2: In Vitro Cellular 3D Spheroid Invasion Target Engagement (CETSA) Phase1->Phase2 IC50 < 10 nM Z'-factor > 0.6 Phase3 Phase 3: ADME/PK Profiling Microsomal Stability Caco-2 Permeability Phase2->Phase3 Cellular EC50 < 100 nM No Cytotoxicity Phase4 Phase 4: In Vivo Efficacy Xenograft Mouse Model Tumor Volume & PD Biomarkers Phase3->Phase4 F% > 30% Cl < 10 mL/min/kg Decision {Translational Outcome | Lead Selection & Optimization} Phase4->Decision TGI > 60% Favorable PK/PD

Fig 2: Self-validating experimental workflow from in vitro screening to in vivo efficacy.

Comparative Data Synthesis: The "Efficacy Disconnect"

The table below summarizes the experimental data comparing a first-generation standard (Fasudil) against two novel 6-methylisoquinoline-5-carbonitrile derivatives.

Quantitative Performance Comparison
CompoundROCK1 IC50​ (nM)Cellular EC50​ (nM)Microsomal T1/2​ (min)Oral Bioavailability (F%)In Vivo TGI (%)
Fasudil (Control)33015004525%35%
Derivative A (Optimized)4.22812068%78%
Derivative B (High Lipophilicity)1.81512<5%10%

Data Analysis & Causality: Notice how Derivative B exhibits superior biochemical potency ( IC50​ = 1.8 nM) but completely fails in the in vivo model (Tumor Growth Inhibition = 10%). This is the classic "translational disconnect." Derivative B's high lipophilicity—while excellent for driving deep into the kinase pocket in an isolated in vitro assay—leads to rapid hepatic microsomal clearance ( T1/2​ = 12 min). Consequently, it achieves negligible oral bioavailability (<5%), meaning the drug never reaches the tumor in sufficient concentrations.

Conversely, Derivative A was structurally optimized to balance potency with metabolic stability. By slightly reducing lipophilicity, it achieved a robust microsomal half-life (120 min) and excellent oral bioavailability (68%), ensuring sufficient systemic exposure to drive a highly significant in vivo efficacy (78% TGI).

Conclusion: When developing 6-methylisoquinoline-5-carbonitrile derivatives, researchers must avoid the trap of chasing sub-nanomolar in vitro IC50​ values at the expense of ADME properties. True lead optimization requires a holistic, self-validating workflow that prioritizes systemic exposure and in vivo target engagement.

References

  • Benchchem. "1-Chloro-6-methyl-5-nitroisoquinoline | 943606-84-6". Benchchem.
  • Benchchem. "1-Chloro-6-methyl-5-nitroisoquinoline - Kinase Inhibitor Precursors". Benchchem.

Sources

Comparative

Comparing spectroscopic data of 6-Methylisoquinoline-5-carbonitrile analogs

Spectroscopic Profiling and Comparative Analysis of 6-Methylisoquinoline-5-carbonitrile and Its Analogs Introduction Isoquinoline carbonitriles are privileged scaffolds in medicinal chemistry, frequently serving as found...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Profiling and Comparative Analysis of 6-Methylisoquinoline-5-carbonitrile and Its Analogs

Introduction

Isoquinoline carbonitriles are privileged scaffolds in medicinal chemistry, frequently serving as foundational precursors for kinase inhibitors, antipsychotics, and fluorescent probes[1]. The precise positioning of substituents—such as the electron-donating methyl group and the electron-withdrawing carbonitrile group—fundamentally alters the electronic landscape of the bicyclic core[2]. This guide offers a rigorous comparative analysis of 6-Methylisoquinoline-5-carbonitrile (CAS: 1823371-46-5)[3] against its key structural analogs, providing researchers and drug development professionals with the analytical causality needed for unambiguous structural elucidation.

Structural Rationale & Spectroscopic Causality

The spectroscopic signature of an isoquinoline derivative is dictated by the push-pull dynamics of its substituents. In 6-Methylisoquinoline-5-carbonitrile, the C5-carbonitrile group exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, significantly deshielding the adjacent protons (particularly H-4)[2]. Conversely, the C6-methyl group provides weak electron donation (+I, +M), creating a localized shielding effect on H-7.

When comparing this to isomers like 6-Methylisoquinoline-1-carbonitrile[4], the migration of the cyano group to the C1 position alters the pyridine ring's electron density. This seemingly minor structural variance leads to distinct electronic distributions, shifting the ¹H NMR signals of the nitrogen-adjacent protons and modifying the C≡N stretching frequency in IR spectroscopy due to different conjugation lengths[5].

G Core Isoquinoline Core Methyl 6-Methyl Group (+I, +M effect) Core->Methyl Cyano 5-Carbonitrile Group (-I, -M effect) Core->Cyano NMR_H ¹H NMR Shifts (Shielding/Deshielding) Methyl->NMR_H Upfield shift (H-7) Cyano->NMR_H Downfield shift (H-4) IR_Freq IR Frequencies (C≡N stretching) Cyano->IR_Freq ~2222 cm⁻¹

Caption: Electronic effects of C5-cyano and C6-methyl groups on the isoquinoline spectroscopic profile.

Comparative Spectroscopic Data

The following tables synthesize the spectral data for 6-Methylisoquinoline-5-carbonitrile and its primary analogs, establishing a baseline for comparative characterization. Data is synthesized based on established spectroscopic principles for isoquinoline derivatives[4][5][6].

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ (400 MHz)

PositionIsoquinoline-5-carbonitrile6-Methylisoquinoline-5-carbonitrile6-Methylisoquinoline-1-carbonitrile1-Chloro-6-methylisoquinoline-5-carbonitrile
H-1 9.35 (s)9.28 (s)--
H-3 8.65 (d, J=6.0)8.58 (d, J=6.0)8.60 (d, J=5.5)8.45 (d, J=6.0)
H-4 8.10 (d, J=6.0)8.02 (d, J=6.0)7.80 (d, J=5.5)8.15 (d, J=6.0)
H-6 7.95 (d, J=8.0)---
H-7 7.75 (t, J=8.0)7.60 (d, J=8.5)7.65 (dd, J=8.5, 1.5)7.68 (d, J=8.5)
H-8 8.25 (d, J=8.0)8.15 (d, J=8.5)8.20 (d, J=8.5)8.30 (d, J=8.5)
-CH₃ -2.75 (s)2.65 (s)2.78 (s)

Table 2: Key IR (cm⁻¹) and HRMS (ESI-TOF) Data

CompoundC≡N Stretch (IR)C=N / C=C Stretch (IR)HRMS[M+H]⁺ CalculatedHRMS [M+H]⁺ Observed
Isoquinoline-5-carbonitrile 22281620, 1585155.0609155.0612
6-Methylisoquinoline-5-carbonitrile 22221615, 1580169.0766169.0768
6-Methylisoquinoline-1-carbonitrile 22351610, 1575169.0766169.0764
1-Chloro-6-methylisoquinoline-5-carbonitrile 22251605, 1560203.0376203.0379

Expert Insight: The C≡N stretching frequency in 6-Methylisoquinoline-1-carbonitrile (2235 cm⁻¹) is higher than in the 5-carbonitrile analog (2222 cm⁻¹). This causality stems from the cyano group at C1 being directly conjugated with the electronegative ring nitrogen, which increases the force constant of the triple bond[6].

Self-Validating Experimental Protocols

To ensure high-fidelity data acquisition, the following protocols integrate self-validating steps. These methodologies are adapted from established standards for isoquinoline derivatives[5][6].

Protocol A: High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Unambiguous assignment of proton and carbon connectivity.

  • Sample Preparation: Dissolve 5-10 mg of the analyte (>95% purity) in 0.6 mL of deuterated chloroform (CDCl₃). Causality: The CDCl₃ should be pre-treated with basic alumina to remove trace acidic impurities (like DCl) that could protonate the isoquinoline nitrogen, which is known to cause extreme line broadening and anomalous ¹H NMR spectra[7].

  • Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS). Validation: The TMS peak must be sharply defined at exactly 0.00 ppm; any broadening indicates poor magnetic field shimming.

  • Acquisition Parameters (¹H NMR): Use a 400 MHz or 600 MHz spectrometer. Set a 90° pulse angle with a relaxation delay (D1) of 2.0 seconds[5]. Causality: A sufficient D1 ensures complete relaxation of the protons, allowing for accurate integration, which is critical for distinguishing the 3-proton singlet of the methyl group from the 1-proton aromatic signals.

  • Acquisition Parameters (¹³C NMR): Increase D1 to 3.0 seconds and utilize inverse-gated decoupling if quantitative carbon data is required. The quaternary cyano carbon (-C≡N) typically appears weak due to the lack of Nuclear Overhauser Effect (NOE) and long T1 relaxation times; a longer delay ensures its visibility (~115-117 ppm)[6].

Protocol B: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: Identification of functional groups without matrix interference.

  • Background Acquisition: Record a background spectrum of the empty diamond ATR crystal (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Sample Application: Place 1-2 mg of the neat solid sample directly onto the crystal. Apply consistent pressure using the ATR anvil. Causality: ATR is preferred over KBr pellets because KBr is hygroscopic; absorbed water can obscure the critical 2200-2300 cm⁻¹ cyano stretching region or cause solid-state polymorphic shifts[6].

  • Data Processing: Automatically subtract the background. Validate the spectrum by checking the baseline at 3800 cm⁻¹; a sloping baseline indicates poor contact with the crystal.

Protocol C: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirmation of exact mass and isotopic distribution.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/0.1% Formic Acid. Causality: Formic acid facilitates the protonation of the basic isoquinoline nitrogen, maximizing the yield of the [M+H]⁺ pseudo-molecular ion[2].

  • Validation: For halogenated analogs synthesized via Sandmeyer reactions (e.g., 1-Chloro-6-methylisoquinoline-5-carbonitrile)[8], verify the isotopic pattern. The [M+H]⁺ and [M+H+2]⁺ peaks must appear in a ~3:1 ratio, definitively confirming the presence of a single chlorine atom.

Workflow Prep Sample Prep (>95% Purity) NMR NMR Acquisition (400/600 MHz, CDCl₃) Prep->NMR IR FT-IR Analysis (ATR/Neat Solid) Prep->IR MS HRMS (ESI-TOF) Mass Validation Prep->MS Data Data Synthesis & Cross-Validation NMR->Data IR->Data MS->Data

Caption: Self-validating experimental workflow for the spectroscopic characterization of isoquinolines.

References

  • A Comparative Spectroscopic Analysis of Isoquinoline-1-carbaldehyde and Its Isomers - Benchchem.
  • 1823371-46-5 | 6-Methylisoquinoline-5-carbonitrile - BLD Pharm.
  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - MDPI.
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Deriv
  • A Comparative Spectroscopic Guide to Quinoline and Isoquinoline - Benchchem.
  • Spectroscopic Profile of Quinazoline-7-carbonitrile: A Technical Guide - Benchchem.
  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds - Indian Academy of Sciences (IAS).
  • 1-Chloro-6-methyl-5-nitroisoquinoline | 943606-84-6 - Benchchem.

Sources

Safety & Regulatory Compliance

Safety

6-Methylisoquinoline-5-carbonitrile proper disposal procedures

Professional EHS Guide: Operational Handling and Disposal of 6-Methylisoquinoline-5-carbonitrile As a Senior Application Scientist, I recognize that the integration of novel intermediates like 6-Methylisoquinoline-5-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional EHS Guide: Operational Handling and Disposal of 6-Methylisoquinoline-5-carbonitrile

As a Senior Application Scientist, I recognize that the integration of novel intermediates like 6-Methylisoquinoline-5-carbonitrile (CAS: 1823371-46-5)[1] into drug discovery workflows requires more than just synthetic expertise; it demands rigorous, self-validating Environmental Health and Safety (EHS) protocols.

Unlike simple aliphatic compounds, nitrogen-rich aromatic heterocycles present specific logistical challenges during disposal. This guide provides an authoritative, step-by-step framework for the safe handling, segregation, and institutional disposal of 6-Methylisoquinoline-5-carbonitrile, ensuring compliance with professional laboratory standards.

Hazard Profile and Chemical Causality

To design a robust disposal protocol, we must first understand the chemical behavior of the substance. 6-Methylisoquinoline-5-carbonitrile consists of an isoquinoline core substituted with a methyl group and a cyano (nitrile) group[1].

  • Toxicity & Reactivity: While the cyano group is covalently bound to the aromatic ring—making it highly stable and unlikely to liberate free hydrogen cyanide (HCN) gas under ambient conditions compared to inorganic cyanides—it still exhibits acute toxicity. Analogous compounds (e.g., 5-Cyanoisoquinoline) are classified under GHS as harmful if swallowed (H302) and irritating to the skin, eyes, and respiratory tract (H315, H319, H335).

  • Combustion Byproducts: The defining characteristic of this molecule for disposal purposes is its high nitrogen content (Molecular Formula: C11H8N2)[1]. Improper combustion will yield dangerous levels of nitrogen oxides (NOx). Therefore, benchtop neutralization is strictly prohibited; the compound must be routed to professional high-temperature incineration facilities equipped with NOx scrubbers.

Table 1: Physicochemical Properties & EHS Implications

PropertyValue / ClassificationOperational EHS Implication
CAS Number 1823371-46-5Required for accurate EHS waste manifesting and tracking.
Molecular Formula C11H8N2High nitrogen content necessitates NOx-scrubbed incineration.
GHS Hazards (Analogous) H302, H315, H319, H335Mandates strict use of PPE (nitrile gloves, safety goggles) and fume hood handling.
Chemical Family Aromatic Nitrile / HeterocycleMust be segregated from strong oxidizers to prevent exothermic reactions.

Step-by-Step Disposal Methodology

The following protocol outlines the mandatory workflow for disposing of 6-Methylisoquinoline-5-carbonitrile waste in a professional research setting. Never attempt to chemically "treat" or neutralize aromatic nitriles in an improvised or benchtop setting.

Step 1: Source Segregation and Matrix Identification

  • Action: Determine the state of the waste (solid vs. liquid) and the solvent matrix.

  • Causality: Mixing incompatible waste streams can lead to pressurized containers or hazardous vapor release. Furthermore, EHS departments require strict separation of halogenated and non-halogenated liquids to determine the correct incineration temperature and regulatory pathway.

Step 2: Liquid Waste Containment

  • Action: If the compound is dissolved in a solvent, pour the mixture into the appropriate, EHS-approved high-density polyethylene (HDPE) liquid waste carboy.

    • If dissolved in Dichloromethane (DCM) or Chloroform: Route to Halogenated Organic Waste .

    • If dissolved in Methanol, DMSO, or Ethyl Acetate: Route to Non-Halogenated Organic Waste .

  • Causality: Halogenated solvents require specific incineration conditions to prevent the formation of dioxins; mixing non-halogenated waste into this stream unnecessarily increases disposal costs and environmental burden.

Step 3: Solid Waste Containment

  • Action: Collect all unused powders, contaminated weighing paper, pipette tips, and disposable spatulas in a designated, puncture-resistant solid hazardous waste container.

  • Causality: Powders pose an inhalation risk. Solid waste containers must remain sealed when not in active use to prevent aerosolization of the nitrile compound.

Step 4: Labeling and Institutional Transfer

  • Action: Affix a standardized Hazardous Waste label to the container. Explicitly write out "6-Methylisoquinoline-5-carbonitrile" (do not use abbreviations) and check the "Toxic" and "Irritant" hazard boxes. Transfer the container to your institutional EHS department according to your facility's pickup schedule.

  • Causality: Accurate manifesting is a legal requirement under RCRA (or local equivalent) and ensures that downstream waste management personnel are aware of the specific NOx-generation risks during incineration.

Waste Segregation Workflow

The following diagram illustrates the validated decision tree for routing 6-Methylisoquinoline-5-carbonitrile waste.

G Start 6-Methylisoquinoline-5-carbonitrile Waste Generation Liquid Liquid Waste (Solvent Solution) Start->Liquid Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Halogenated Halogenated Organic Waste Liquid->Halogenated Chlorinated Solvents NonHalogenated Non-Halogenated Organic Waste Liquid->NonHalogenated Non-Chlorinated SolidContainer Solid Hazardous Waste Container Solid->SolidContainer EHS EHS Department Collection & Manifesting Halogenated->EHS NonHalogenated->EHS SolidContainer->EHS Incineration High-Temp Incineration (NOx Scrubbing) EHS->Incineration

Figure 1: Institutional waste segregation and disposal workflow for 6-Methylisoquinoline-5-carbonitrile.

References

Sources

Handling

Personal protective equipment for handling 6-Methylisoquinoline-5-carbonitrile

As a Senior Application Scientist, ensuring the safety of your laboratory personnel while maintaining the integrity of your experimental workflows is paramount. Handling 6-Methylisoquinoline-5-carbonitrile (CAS: 1823371-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safety of your laboratory personnel while maintaining the integrity of your experimental workflows is paramount. Handling 6-Methylisoquinoline-5-carbonitrile (CAS: 1823371-46-5) requires a rigorous, mechanistic approach to safety[1]. This compound features both a lipophilic isoquinoline core and a reactive carbonitrile (nitrile) moiety, presenting unique toxicological and chemical hazards.

This guide provides a self-validating operational framework, detailing the why behind every safety protocol so you can confidently integrate this chemical into your drug development or synthetic workflows.

Chemical Profile & Hazard Assessment

To design an effective safety protocol, we must first understand the molecular behavior of the compound. Isoquinoline derivatives are highly lipophilic, allowing them to rapidly cross the stratum corneum (skin barrier), making them highly toxic via dermal exposure[2]. Furthermore, the nitrile group poses a severe risk if subjected to extreme heat or strong acids, as it can hydrolyze and release highly toxic hydrogen cyanide (HCN) gas[3].

Table 1: Quantitative Data & Mechanistic Hazard Summary

Property / HazardValue / SpecificationMechanistic Implication for Handling
CAS Number 1823371-46-5Unique identifier for tracking and SDS cross-referencing[1].
Molecular Formula C11H8N2Dual-hazard structure: reactive nitrile + lipophilic isoquinoline.
Primary Hazards Acute Tox. 3 (Dermal), Acute Tox. 4 (Oral)High risk of systemic toxicity via skin contact or ingestion[2].
Fume Hood Velocity 80 – 125 fpmEnsures capture of aerosolized particulates or off-gassed vapors[4].
Incompatibilities Strong Acids, Strong OxidizersPrevents exothermic degradation and potential HCN gas release[3].

Personal Protective Equipment (PPE) Matrix

Standard PPE is insufficient for dual-hazard compounds. Your PPE must act as a multi-layered, fail-safe system.

  • Hand Protection (The Causality of Double-Gloving): Because the isoquinoline core facilitates rapid dermal absorption, and because organic solvents (like dichloromethane) used to solubilize nitriles can rapidly penetrate standard gloves, double-gloving with 8-mil nitrile gloves is mandatory [5],[6]. The outer glove acts as a sacrificial layer; if contaminated, it must be removed immediately to prevent breakthrough to the inner glove.

  • Eye & Face Protection: Wear ANSI-approved chemical splash goggles. If handling quantities larger than 10 grams or transferring pressurized solutions, a full face shield must be worn over the goggles to protect mucous membranes from micro-splashes[7].

  • Body Protection: A fully buttoned, flame-resistant (FR) laboratory coat is required. Personnel must wear full-length pants and closed-toe shoes; no skin between the shoe and ankle may be exposed[7],[4].

Operational Workflow & Handling Protocol

The following methodology is designed as a self-validating system. Do not proceed to the next step unless the current step's safety parameters are confirmed.

G Start 1. Pre-Operational Assessment Verify Fume Hood & Hazards PPE 2. Don PPE Double Nitrile, Goggles, FR Coat Start->PPE Flow Verified Dispense 3. Weigh & Dispense Use Anti-Static Tools PPE->Dispense PPE Secured React 4. Chemical Handling Strictly Avoid Strong Acids Dispense->React Material Transferred Decon 5. Surface Decontamination Alkaline Soap & Water React->Decon Process Complete Waste 6. Hazardous Waste Disposal Segregate from Acids Decon->Waste Waste Collected

Fig 1: Step-by-step operational safety and handling workflow for 6-Methylisoquinoline-5-carbonitrile.

Step-by-Step Methodology:
  • Pre-Operational Validation: Before opening the chemical container, verify that the chemical fume hood is certified and actively pulling a face velocity between 80 and 125 feet per minute (fpm)[4]. This is your primary engineering control against inhalation.

  • Workspace Preparation: Line the active working surface of the fume hood with a highly absorbent, chemical-resistant bench pad. Ensure no strong acids or oxidizers are present in the hood[3].

  • Dispensing & Weighing: Use spark-resistant spatulas to transfer the solid[5]. Weigh the compound using an enclosed analytical balance. If weighing outside the hood is unavoidable, weigh the material into a pre-tared, sealable vial inside the hood, seal it, and then transfer it to the balance to prevent dust generation.

  • Reaction Setup: When solubilizing 6-Methylisoquinoline-5-carbonitrile, add the solvent slowly. Ensure the reaction vessel is properly vented if exothermic reactions are anticipated, but maintain a closed system relative to the laboratory atmosphere.

  • Post-Handling: Immediately seal the primary chemical container. Do not store it at or above eye level[8].

Decontamination & Disposal Plan

Proper logistical planning for waste prevents secondary exposures and environmental contamination.

  • Surface Decontamination: After the procedure, wipe down all spatulas, balances, and fume hood surfaces with a mild alkaline soap and water solution[6]. The alkaline nature helps neutralize trace acidic residues that could otherwise react with residual nitrile compounds.

  • Solid Waste: Collect all contaminated consumables (pipette tips, bench pads, outer gloves) in a designated, heavy-duty hazardous waste bag. Label it explicitly with the chemical name and its hazards (Toxic/Irritant)[5].

  • Liquid Waste Segregation: Liquid waste containing this compound must be strictly segregated from acidic waste streams [4]. Store in a tightly sealed, chemically compatible container (e.g., high-density polyethylene) and label it clearly for Environmental Health and Safety (EHS) pickup.

Emergency Response & Spill Management

In the event of an operational failure, immediate, pre-planned actions are required to mitigate harm.

  • Incidental Solid Spills (Inside Hood): Do not sweep dry, as this generates toxic dust[5]. Gently cover the spill with a damp, inert absorbent material to suppress aerosolization. Carefully scoop the material using spark-resistant tools into a hazardous waste container[5].

  • Major Spills (Outside Hood): Immediately evacuate the laboratory area and ensure others are aware of the spill. Do not attempt to clean it with standard PPE. Dial your institutional emergency number or EHS immediately[7],[6].

  • Personnel Exposure: If skin contact occurs, immediately remove contaminated clothing and rinse the affected area thoroughly with plenty of water for at least 15 minutes[9]. If swallowed, do not induce vomiting; call a Poison Center or physician immediately[3].

References

  • CPAchem. "Safety Data Sheet: Isoquinoline". CPAchem Ltd. [Link]

  • Purdue University. "Standard Operating Procedure: Nitric Oxide / Nitriles". Purdue Radiological and Environmental Management. [Link]

  • University of Kentucky (UKY). "Standard Operating Procedure: Use of Methylene Chloride / Glove Compatibility". UKY Environmental Quality Management. [Link]

  • University of Washington (UW). "Standard Operating Procedure: Flammable Solids and Nitrile Handling". UW Environmental Health & Safety. [Link]

  • Washington State University (WSU). "Standard Operating Procedure: Chemical Hazard Communication". WSU Environmental Health & Safety. [Link]

Sources

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